molecular formula C17H17NO5 B2530707 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid CAS No. 330635-41-1

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid

Número de catálogo: B2530707
Número CAS: 330635-41-1
Peso molecular: 315.325
Clave InChI: TXHQHQSMOXLSFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is a synthetic organic compound provided for research and development purposes. This molecule features a benzoic acid core substituted with an acylated amino group, forming an anthranilic acid derivative. Based on its structural features, which are characteristic of aminobenzoic acid scaffolds, this compound is of significant interest in pharmaceutical and biochemical research . Aminobenzoic acid derivatives are recognized as versatile building blocks in drug design due to their ability to undergo diverse chemical modifications and their broad biological activity profile . Compounds with this core structure have been investigated for potential applications as antimicrobial, anti-inflammatory, and anticancer agents, as well as enzyme inhibitors . The 3,4-dimethoxyphenyl moiety in its structure is a common pharmacophore found in biologically active molecules, which may influence its physicochemical properties and interaction with biological targets . Researchers can explore this compound as a key intermediate in organic synthesis or as a candidate for developing new therapeutic agents. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-14-8-7-11(9-15(14)23-2)10-16(19)18-13-6-4-3-5-12(13)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHQHQSMOXLSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanistic Paradigm of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic Acid in Fibrosis: A Structure-Activity Relationship (SAR) Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Power of Mechanistic Nullification

In the landscape of anti-fibrotic drug development, understanding why a molecule fails to exert an effect is often as illuminating as understanding why it succeeds. The compound 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (CAS 330635-41-1) is a highly specific, saturated structural analog of the well-documented anti-fibrotic agent Tranilast (N-[3,4-dimethoxycinnamoyl]anthranilic acid).

While Tranilast is clinically recognized for its ability to attenuate Transforming Growth Factor-beta (TGF-β)-induced extracellular matrix (ECM) production[1], its acetyl analog is profoundly inactive. This whitepaper dissects the mechanism of action of this specific analog, demonstrating that its lack of efficacy serves as a critical structural probe. By lacking a key electrophilic center, the acetyl analog validates the Michael acceptor hypothesis, proving that covalent target engagement is an absolute prerequisite for this class of anti-fibrotics.

Structural Chemistry: The Michael Acceptor Hypothesis

To understand the mechanism of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, we must analyze its structural divergence from its active parent compound.

Tranilast possesses a cinnamoyl (prop-2-enoyl) linker containing an α,β-unsaturated carbonyl group. This specific moiety acts as a Michael acceptor —an electrophilic center capable of undergoing covalent addition with biological nucleophiles. In contrast, the acetyl analog features a truncated, 2-carbon saturated linker. Structure-Activity Relationship (SAR) studies have definitively shown that the removal or chemical reduction of this unsaturated double bond leads to a complete loss of anti-fibrotic activity[2].

Because the acetyl analog is fully saturated, it is non-electrophilic. It cannot participate in covalent bonding with target proteins, rendering it a "mechanistically null" compound that is invaluable for isolating the variable of electrophilicity in experimental models[3].

SAR Tranilast Tranilast (Cinnamoyl Linker) Michael α,β-Unsaturated Carbonyl Tranilast->Michael Analog Acetyl Analog (Saturated Linker) NoMichael Lacks Michael Acceptor Analog->NoMichael Active Electrophilic Target Engagement Michael->Active Inactive Mechanistic Nullification NoMichael->Inactive

Figure 1: Structural divergence defining the electrophilic capacity of Tranilast vs its analog.

The KEAP1-Nrf2-HO-1 Axis: The Mechanism of Inactivity

Fibrosis is driven by the hyperactivation of the TGF-β1/Smad signaling cascade, which forces fibroblasts to differentiate into ECM-secreting myofibroblasts. The primary mechanism by which cinnamoyl-based drugs halt this process is through the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, KEAP1 (Kelch-like ECH-associated protein 1). KEAP1 functions as an electrophile sensor, primarily through the highly reactive thiolate anion of its Cysteine 151 (Cys151) residue.

  • The Active Pathway: Tranilast’s α,β-unsaturated carbonyl undergoes a covalent Michael addition with the Cys151 thiol of KEAP1. This induces a conformational change that liberates Nrf2, allowing it to translocate to the nucleus and induce the expression of Heme Oxygenase-1 (HO-1). HO-1 subsequently suppresses Smad2/3 phosphorylation, halting fibrogenesis[3].

  • The Inactive Pathway (Acetyl Analog): Because 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid lacks the electrophilic double bond, it physically cannot react with Cys151. Consequently, KEAP1 remains bound to Nrf2, HO-1 is not induced, and the TGF-β1/Smad3 pathway proceeds uninhibited, leading to unchecked collagen deposition[3].

Pathway cluster_0 Pro-Fibrotic Pathway cluster_1 Anti-Fibrotic Intervention TGFB TGF-β1 Stimulation Smad Smad2/3 Activation TGFB->Smad Fibrosis ECM Accumulation Smad->Fibrosis Tranilast Tranilast (Active) KEAP1 KEAP1 (Cys151 Sensor) Tranilast->KEAP1 Covalent Binding Analog Acetyl Analog (Inactive) Analog->KEAP1 Fails to Bind Nrf2 Nrf2 Translocation KEAP1->Nrf2 Releases HO1 HO-1 Expression Nrf2->HO1 Induces HO1->Smad Inhibits

Figure 2: Divergent effects of Tranilast and its saturated acetyl analog on the KEAP1-Nrf2-HO-1 axis.

Experimental Validation: Self-Validating Protocol Architecture

To empirically prove that the anti-fibrotic mechanism relies entirely on the electrophilic double bond, researchers must deploy a self-validating experimental system. In this architecture, the acetyl analog is utilized not as a therapeutic candidate, but as an internal negative control to isolate the variable of covalent binding.

Causality of Experimental Choices
  • Cell Line Selection: Primary Human Cardiac Fibroblasts (HCFs) are used instead of immortalized lines to preserve native physiological TGF-β receptor stoichiometry and KEAP1 sensitivity.

  • Internal Validation: By running the active drug (Tranilast) parallel to the inactive acetyl analog, the assay internally controls for any non-specific, non-covalent receptor binding that the shared dimethoxyphenyl or benzoic acid moieties might induce.

Step-by-Step Methodology
  • Cell Culture & Starvation: Seed primary HCFs in 6-well plates at

    
     cells/well. Culture in DMEM with 10% FBS for 24 hours, followed by a 12-hour serum starvation period (0.1% FBS) to synchronize the cell cycle and establish a basal Nrf2 state.
    
  • Compound Pre-treatment: Pre-treat the cells for 2 hours with either Vehicle (DMSO, 0.1%), Tranilast (100 μM), or 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (100 μM). Note: The 2-hour window allows sufficient time for covalent KEAP1 modification prior to fibrotic stress.

  • Fibrotic Induction: Stimulate the cells with recombinant human TGF-β1 (10 ng/mL) for 24 hours (for mRNA/signaling analysis) or 48 hours (for protein/ECM deposition analysis).

  • Subcellular Fractionation: Lyse cells and isolate the nuclear fraction using a commercial nuclear extraction kit. This is critical, as total cellular Nrf2 levels do not accurately reflect pathway activation; only nuclear-translocated Nrf2 is transcriptionally active.

  • Quantification:

    • Perform Western Blotting on the nuclear fraction for Nrf2 (normalized to Lamin B1).

    • Perform RT-qPCR for HO-1 mRNA expression.

    • Perform Western Blotting on total lysates for p-Smad3, α-SMA (myofibroblast marker), and Collagen I (normalized to GAPDH).

Quantitative Data Summary

The following table summarizes the expected quantitative fold-changes relative to the basal vehicle control, clearly demonstrating the mechanistic nullification of the acetyl analog.

Biomarker / AssayVehicle ControlTGF-β1 (10 ng/mL)TGF-β1 + Tranilast (100 μM)TGF-β1 + Acetyl Analog (100 μM)
Nrf2 (Nuclear Fraction) 1.0x (Basal)1.1x4.5x (Significant increase)1.2x (No activation)
HO-1 (mRNA Expression) 1.0x (Basal)1.2x6.8x (Significant induction)1.3x (No induction)
p-Smad3 / Total Smad3 1.0x (Basal)5.2x (Activated)1.8x (Suppressed)5.0x (Uninhibited)
Collagen I (Protein) 1.0x (Basal)4.8x (Fibrotic)1.6x (Attenuated)4.6x (Fibrotic)

Strategic Implications for Drug Development

The profound inactivity of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid in fibrotic models is a cornerstone finding for medicinal chemists. It proves that non-covalent interactions (e.g., hydrogen bonding from the benzoic acid, or hydrophobic packing of the dimethoxyphenyl ring) are insufficient to drive the anti-fibrotic phenotype.

Future drug development targeting the KEAP1-Nrf2 axis must carefully balance electrophilicity. While the Michael acceptor is mandatory for efficacy, overly reactive electrophiles can lead to off-target toxicity (such as hepatotoxicity or hyperbilirubinemia, occasionally noted with Tranilast analogs[2]). The acetyl analog remains a vital structural probe in these optimization pipelines, serving as the ultimate baseline for evaluating the safety and target-specificity of newly synthesized covalent inhibitors.

References

  • 3',4'-Bis-difluoromethoxycinnamoylanthranilate (FT061)
  • US8765812B2 - Therapeutic compounds Google P
  • (PDF)

Sources

Molecular Structure and Physicochemical Properties of Tranilast: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a pleiotropic small molecule originally developed as an anti-allergic agent (mast cell stabilizer).[1] Beyond its historical use in bronchial asthma and keloid management, it has re-emerged as a potent NLRP3 inflammasome inhibitor and anti-fibrotic agent.

This guide provides a rigorous analysis of Tranilast’s molecular architecture, physicochemical limitations (specifically its polymorphism and aqueous insolubility), and the analytical protocols required for its characterization. It is designed for formulation scientists and medicinal chemists requiring actionable data for drug development.

Molecular Architecture & Chemical Identity

Tranilast is an anthranilic acid derivative.[1][2][3][4][5][6] Its structure comprises two distinct planar moieties—a 3,4-dimethoxycinnamoyl group and an anthranilic acid ring—linked by an amide bond.[1] The molecule exhibits conformational flexibility around the amide linkage, which is critical for its binding affinity to the NACHT domain of the NLRP3 protein.

Structural Specifications
ParameterDetail
IUPAC Name 2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid
Common Name Tranilast (Brand: Rizaben)
CAS Registry 53902-12-8
Molecular Formula

Molecular Weight 327.33 g/mol
Stereochemistry The double bond in the cinnamoyl chain is in the trans (E) configuration.

Physicochemical Profile

The therapeutic application of Tranilast is historically challenged by its biopharmaceutical properties. It is a BCS Class II drug (low solubility, high permeability). Understanding its solid-state properties is non-negotiable for effective formulation.

Key Physical Parameters[5][7][8][9]
PropertyValue / CharacteristicTechnical Insight
Melting Point 211–213°C (Form I)Lower values (e.g., 166–168°C) often indicate solvates or metastable polymorphs [1].
pKa 4.5 – 4.6 (Carboxyl group)Acidic. Ionized at physiological pH (7.4), but unionized in the stomach, aiding absorption but limiting solubility.
LogP ~3.2 – 3.5 Highly lipophilic. Readily crosses cell membranes but requires solubilizers for liquid formulations.
Solubility (Water) ~14 µg/mL (Very Poor)Practically insoluble. Requires pH adjustment (> pH 6) or cosolvents (PEG, DMSO) for dissolution.
Solubility (Organic) DMSO: ~18 mg/mLDMF: ~30 mg/mLSoluble in polar aprotic solvents.
Appearance Yellowish crystalline powderLight sensitive; photodegradation can occur (isomerization of the double bond).
Polymorphism

Tranilast exhibits significant polymorphism, which impacts dissolution rates.[7]

  • Form I: The stable anhydrous form (MP > 210°C). Preferred for solid dosage forms.

  • Form II & III: Metastable anhydrous forms.

  • Solvates: Can form pseudopolymorphs with chloroform or dichloromethane [1].

  • Protocol Note: Differential Scanning Calorimetry (DSC) is required to distinguish Form I from solvates during raw material release testing.

Chemical Synthesis & Production Workflow

The industrial synthesis of Tranilast typically follows a Schotten-Baumann condensation or an acid chloride route. The following protocol outlines the laboratory-scale synthesis via the acid chloride method, which offers higher yields than direct coupling.

Experimental Protocol: Synthesis of Tranilast

Reagents: 3,4-Dimethoxycinnamic acid, Thionyl chloride (


), Anthranilic acid, Pyridine, Benzene/Toluene.
  • Activation: Dissolve 3,4-dimethoxycinnamic acid (1.0 eq) in dry benzene. Add thionyl chloride (1.5 eq) and catalytic DMF. Reflux for 2–3 hours to generate 3,4-dimethoxycinnamoyl chloride . Remove solvent and excess

    
     under vacuum.
    
  • Coupling: Dissolve anthranilic acid (1.0 eq) in dry pyridine (acting as solvent and base). Cool to 0°C.

  • Addition: Dropwise add the acid chloride (dissolved in minimal benzene) to the anthranilic acid solution. Stir at Room Temperature (RT) for 4 hours.

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (pH ~2) to precipitate the crude product and remove pyridine.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Dioxane to obtain pure Tranilast (Yellow crystals, Form I).

Synthesis Logic Map

TranilastSynthesis Start 3,4-Dimethoxycinnamic Acid Activation Activation (Reflux with SOCl2) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate - HCl, - SO2 Coupling Coupling Reaction (+ Anthranilic Acid / Pyridine) Intermediate->Coupling Quench Acidic Quench (HCl, pH 2) Coupling->Quench Product Tranilast (Crude Precipitate) Quench->Product Precipitation Pure Recrystallization (Form I) Product->Pure

Figure 1: Step-wise chemical synthesis pathway converting cinnamic acid derivative to Tranilast via acid chloride activation.

Analytical Characterization (HPLC Method)

To quantify Tranilast in plasma or pharmaceutical formulations, a validated Reverse-Phase HPLC (RP-HPLC) method is standard. The following parameters ensure separation from degradation products (cis-isomer or hydrolysis products).

Validated HPLC Protocol [2]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Stationary Phase (Column): C18 column (e.g.,

    
     mm, 5 µm particle size).[8] End-capping is recommended to reduce tailing due to the secondary amine.
    
  • Mobile Phase:

    • Solvent A: 0.02 M Potassium Dihydrogen Phosphate (

      
      ) buffer adjusted to pH 4.2  (using orthophosphoric acid).
      
    • Solvent B: Methanol (HPLC Grade).

    • Ratio: Isocratic 40:60 (Buffer : Methanol).[9]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Detection Wavelength: 333 nm (Lambda max).[9]

  • Injection Volume: 10–20 µL.

  • Retention Time: Approximately 6–8 minutes (dependent on specific column dead volume).

Quality Control Criteria:

  • Tailing Factor: Must be < 1.5 (Tranilast can tail due to the carboxylic acid; pH 4.2 suppresses ionization to improve peak shape).

  • Resolution: > 2.0 between Tranilast and any photodegradation impurities.

Mechanistic Pharmacology

Tranilast's utility has expanded from simple mast cell stabilization to complex immunomodulation.

NLRP3 Inflammasome Inhibition

Recent studies identify Tranilast as a direct inhibitor of the NLRP3 inflammasome . It binds to the NACHT domain of the NLRP3 protein [3].[12] This binding sterically hinders the oligomerization of NLRP3, preventing the recruitment of ASC (apoptosis-associated speck-like protein) and Pro-caspase-1. Consequently, it blocks the release of IL-1


 and IL-18.
TGF- Signal Interference

Tranilast inhibits the release of TGF-


1 from fibroblasts and suppresses the phosphorylation of SMAD2/3, thereby halting collagen synthesis and fibrosis.
Molecular Mechanism Diagram

Mechanism cluster_NLRP3 NLRP3 Pathway cluster_TGF Fibrosis Pathway Tranilast Tranilast (Small Molecule) NLRP3_Mono NLRP3 Monomer (NACHT Domain) Tranilast->NLRP3_Mono Direct Binding TGFb TGF-β Signaling Tranilast->TGFb Inhibits Oligomer NLRP3 Oligomerization NLRP3_Mono->Oligomer Blocked by Tranilast Inflammasome Inflammasome Assembly (NLRP3-ASC-Caspase1) Oligomer->Inflammasome Cytokines IL-1β / IL-18 Release Inflammasome->Cytokines Collagen Collagen Synthesis (Fibrosis) TGFb->Collagen

Figure 2: Dual mechanism of action showing direct binding to NLRP3 NACHT domain and suppression of TGF-beta signaling.

Advanced Formulation Strategies

Due to the aqueous solubility limit (~14 µg/mL), traditional oral formulations often suffer from variable bioavailability. Current research focuses on:

  • Amorphous Solid Dispersions (ASD): Using polymers like HPMC or PVP-VA to stabilize the amorphous form of Tranilast, preventing recrystallization to the insoluble Form I.

  • Nanocrystals: Wet milling to reduce particle size to < 200 nm, increasing the specific surface area and dissolution rate according to the Noyes-Whitney equation.

  • Cyclodextrin Complexation: Inclusion complexes with

    
    -cyclodextrin can significantly enhance aqueous solubility for ophthalmic or parenteral delivery.
    

References

  • Vogt, F. G., et al. (2005).[13] "Structural analysis of polymorphism and solvation in tranilast." Journal of Pharmaceutical Sciences.

  • Zhang, Y., et al. (2003). "Determination of tranilast in human plasma by reversed-phase high performance liquid chromatography." Chinese Journal of Chromatography.

  • Huang, Y., et al. (2018). "Tranilast directly targets NLRP3 to treat inflammasome-driven diseases."[3] EMBO Molecular Medicine.[3]

  • PubChem Database. "Tranilast Compound Summary." National Center for Biotechnology Information.

Sources

The Role of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid in NLRP3 Inflammasome Regulation: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a central sensor of the innate immune system. Its aberrant activation is a primary driver in the pathogenesis of numerous inflammatory, metabolic, and neurodegenerative diseases[1]. While early therapeutic interventions focused on neutralizing downstream effector cytokines like IL-1β, modern drug discovery has shifted toward direct inhibition of the NLRP3 sensor protein to halt the inflammatory cascade at its apex.

Tranilast, an anthranilic acid derivative with a long history of clinical use in South Korea and Japan for allergic disorders, was recently identified as a direct NLRP3 inhibitor[2]. However, structure-activity relationship (SAR) optimization has led to the exploration of its saturated analogs. This technical whitepaper explores the mechanistic role, SAR profile, and experimental validation of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (CAS: 330635-41-1)—a highly flexible, acetyl-linked derivative of Tranilast—in regulating the NLRP3 inflammasome.

Mechanistic Grounding: Targeting the NACHT Domain

The activation of the NLRP3 inflammasome is strictly governed by a two-step paradigm:

  • Signal 1 (Priming): Pattern recognition receptors (e.g., TLR4) detect stimuli like lipopolysaccharide (LPS), triggering NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β[3].

  • Signal 2 (Activation): Danger signals (e.g., K+ efflux, ATP, or lysosomal rupture) induce a conformational change in the NLRP3 protein, exposing its central NACHT domain. This allows for ATP-dependent self-oligomerization and the subsequent recruitment of the apoptosis-associated speck-like protein containing a CARD (ASC)[1].

Unlike the gold-standard inhibitor MCC950, which locks the Walker B motif to block ATP hydrolysis, anthranilic acid derivatives operate via a distinct mechanism. Tranilast and its acetyl derivative, 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, directly bind to the NACHT domain to sterically hinder NLRP3-NLRP3 self-association[2]. Crucially, this interaction suppresses the assembly of the ASC speck and the subsequent cleavage of Caspase-1 without inhibiting the intrinsic ATPase activity of NLRP3[3].

G Signal1 Signal 1 (Priming) TLR4 / NF-κB NLRP3_Exp Upregulation of NLRP3 & pro-IL-1β Signal1->NLRP3_Exp NLRP3_Monomer NLRP3 Monomer (Inactive) NLRP3_Exp->NLRP3_Monomer Signal2 Signal 2 (Activation) K+ Efflux / ROS / ATP Signal2->NLRP3_Monomer Oligomerization NLRP3 Oligomerization NLRP3_Monomer->Oligomerization Conformational Change Compound 2-{[(3,4-Dimethoxyphenyl) acetyl]amino}benzoic acid NACHT NACHT Domain Binding (Steric Blockade) Compound->NACHT NACHT->Oligomerization Inhibits Assembly ASC_Speck ASC Speck Formation Oligomerization->ASC_Speck Caspase Caspase-1 Activation ASC_Speck->Caspase IL1b IL-1β / IL-18 Release & Pyroptosis Caspase->IL1b

Mechanism of action: The compound binds the NACHT domain, blocking NLRP3 oligomerization.

Structure-Activity Relationship (SAR) Insights

The pharmacological efficacy of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is deeply rooted in its structural divergence from its parent compound, Tranilast. The pharmacophore consists of an anthranilic acid (A-ring) responsible for critical hydrogen bonding within the target pocket, and a 3,4-dimethoxyphenyl group (B-ring) that occupies a hydrophobic sub-pocket.

The defining modification is the linker. Tranilast utilizes an


-unsaturated propenoyl linker (-CH=CH-CO-), which enforces a rigid, planar geometry. By replacing this with a saturated acetyl linker (-CH2-CO-), 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid gains significant rotational degrees of freedom. This structural flexibility allows the molecule to dynamically adapt to the conformational shifts of the NACHT domain during the transition from the auto-repressed to the active state, potentially improving target residence time while minimizing off-target rigid-binding interactions (such as those Tranilast exhibits with the Aryl Hydrocarbon Receptor).
Comparative Pharmacological Profile
ParameterTranilast (Propenoyl Linker)2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acidMCC950 (Reference)
Target Domain NACHT[2]NACHTWalker B Motif (NACHT)
Linker Type Rigid (

-unsaturated)
Flexible (Saturated methylene)N/A (Sulfonylurea)
ATPase Inhibition No[1]NoYes
ASC Speck Blockade YesYesYes
Structural Flexibility LowHighModerate

Experimental Methodologies & Validation Protocols

To establish trustworthiness in drug development, the evaluation of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid must rely on a self-validating system of assays. The following protocols are designed to confirm that the compound specifically inhibits Signal 2 (activation) without interfering with Signal 1 (priming), and physically prevents oligomerization.

Protocol A: In Vitro Macrophage Inflammasome Assay

Causality: Primary Bone Marrow-Derived Macrophages (BMDMs) are utilized to ensure physiological relevance. LPS is used to induce Signal 1, followed by a compound incubation period. Nigericin (a potassium ionophore) is then introduced to trigger Signal 2. If the compound is a true activation inhibitor, it will block IL-1β release without affecting the LPS-induced upregulation of pro-IL-1β.

  • Cell Preparation: Seed murine BMDMs at

    
     cells/mL in 12-well plates.
    
  • Priming: Treat cells with 100 ng/mL ultra-pure LPS for 3 hours to upregulate NLRP3 and pro-IL-1β.

  • Inhibition: Wash the cells with PBS. Add 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid at varying concentrations (e.g., 1, 10, 50 μM) in Opti-MEM for 1 hour.

  • Activation: Stimulate the cells with 10 μM Nigericin for 45 minutes.

  • Readout:

    • Supernatant: Centrifuge at 10,000 x g for 5 min. Quantify secreted IL-1β and IL-18 via ELISA.

    • Lysate: Lyse cells in RIPA buffer. Perform Western blot analysis for pro-caspase-1 (45 kDa) and cleaved caspase-1 p20 (20 kDa).

Protocol B: ASC Oligomerization and Cross-linking Assay

Causality: Because the compound targets the NACHT domain to prevent NLRP3 self-association, it must downstream prevent the nucleation of the ASC adaptor protein. Disuccinimidyl suberate (DSS) is used to covalently cross-link transient ASC oligomers so they can be visualized as a high-molecular-weight ladder on a Western blot[2].

  • Lysis: Following the activation step in Protocol A, lyse the BMDMs in cold NP-40 buffer (50 mM HEPES, 150 mM NaCl, 1% NP-40) for 30 minutes on ice.

  • Fractionation: Centrifuge the lysates at 4,000 rpm for 10 minutes at 4°C. The supernatant contains soluble ASC; the pellet contains the insoluble ASC specks.

  • Cross-linking: Wash the pellet twice with PBS. Resuspend the pellet in 500 μL PBS containing 2 mM DSS. Incubate at room temperature for 30 minutes.

  • Quenching & Analysis: Quench the cross-linking reaction by adding 20 mM Tris-HCl (pH 7.5) for 15 minutes. Centrifuge at 10,000 x g, resuspend the pellet in SDS loading buffer, and boil. Analyze via Western blot using an anti-ASC antibody. A successful inhibitor will show a marked reduction in ASC dimers, trimers, and higher-order oligomers.

Workflow Cell BMDMs Preparation (LPS Primed) Treatment Compound Incubation (Dose-Response) Cell->Treatment Activation Nigericin/ATP Stimulation Treatment->Activation Split Sample Collection Activation->Split Assay1 Supernatant ELISA (IL-1β / IL-18) Split->Assay1 Assay2 Western Blot (Caspase-1 Cleavage) Split->Assay2 Assay3 DSS Cross-linking (ASC Oligomers) Split->Assay3

Experimental workflow for validating NLRP3 inflammasome inhibition in primary macrophages.

Conclusion

The transition from the rigid propenoyl linker of Tranilast to the flexible saturated linker in 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid represents a rational approach to optimizing direct NLRP3 inhibitors. By retaining the critical NACHT-domain binding moieties while increasing conformational adaptability, this compound provides a robust scaffold for developing next-generation therapeutics aimed at inflammasome-driven pathologies. Rigorous, self-validating experimental workflows—ranging from cytokine quantification to ASC speck cross-linking—are essential to confirm its mechanism of action and advance it through the preclinical pipeline.

References

  • Title: Tranilast directly targets NLRP3 to treat inflammasome-driven diseases Source: EMBO Molecular Medicine URL: [Link]

  • Title: The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases Source: Frontiers in Immunology URL: [Link]

  • Title: Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) Source: International Journal of Molecular Medicine URL: [Link]

Sources

Pharmacokinetics of Tranilast in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacokinetics (PK) of Tranilast in murine models. It is designed for researchers requiring actionable protocols, mechanistic insights, and data-driven experimental strategies.

Executive Technical Summary

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a pleiotropic agent originally developed as an anti-allergic drug. In recent murine research, it has re-emerged as a potent inhibitor of the NLRP3 inflammasome and TGF-β/Smad signaling , making it a critical tool for studying fibrosis, neuroinflammation, and autoimmune disorders.

However, Tranilast presents specific pharmacokinetic challenges in mice, primarily due to its poor aqueous solubility and saturable absorption kinetics . Successful preclinical studies require precise formulation strategies and rigorous bioanalytical monitoring to ensure therapeutic exposure levels (typically 30–300 µM in plasma) are achieved.

Mechanism of Action & Pharmacodynamic Targets

Understanding the PK requires mapping the drug to its molecular targets. Tranilast does not merely "distribute"; it actively binds to intracellular targets in specific tissues.

Core Signaling Pathways
  • NLRP3 Inflammasome Inhibition: Tranilast binds directly to the NACHT domain of NLRP3, preventing oligomerization and subsequent IL-1β/IL-18 release.

  • TGF-β Blockade: It inhibits the phosphorylation of Smad2/3, arresting the fibrotic cascade in fibroblasts.

  • Mast Cell Stabilization: It blocks Ca²⁺ influx, preventing degranulation.

Visualization: Tranilast Pleiotropic Signaling

TranilastMechanism cluster_Cytosol Intracellular Targets Tranilast Tranilast (Systemic Exposure) NLRP3 NLRP3 (NACHT Domain) Tranilast->NLRP3 Direct Binding (Inhibits Oligomerization) Smad Smad2/3 Phosphorylation Tranilast->Smad Inhibits p-Smad2/3 CaChannel Ca2+ Channels (Mast Cells) Tranilast->CaChannel Blocks Influx Outcomes Therapeutic Outcomes: Reduced Fibrosis, Inflammation, & Gliosis NLRP3->Outcomes Reduced IL-1β/IL-18 Smad->Outcomes Decreased Collagen I/III CaChannel->Outcomes Stabilized Mast Cells

Caption: Tranilast exerts therapeutic effects via direct inhibition of NLRP3 assembly and modulation of TGF-β/Smad and Calcium signaling pathways.

Pharmacokinetic Profile in Mice (ADME)

Absorption & Bioavailability[1][2][3][4][5][6]
  • Oral Bioavailability (F): Tranilast is classified as BCS Class II (Low Solubility, High Permeability). In mice, oral bioavailability is variable and highly vehicle-dependent.[1][2]

  • Tmax: Rapid absorption is observed, with Tmax typically occurring between 0.5 – 1.0 hours post-gavage in mice (faster than the 2-3h observed in humans).

  • Cmax:

    • At 50 mg/kg (standard anti-fibrotic dose): Cmax ranges from 20–40 µg/mL .

    • At 300-400 mg/kg (high-dose inflammatory models): Cmax can exceed 100 µg/mL , but absorption saturates due to solubility limits.

Distribution
  • Protein Binding: Highly bound to plasma albumin (>95%). This limits the free fraction available for tissue partition, necessitating higher total plasma concentrations to drive efficacy.

  • Tissue Penetration:

    • Brain: Tranilast crosses the Blood-Brain Barrier (BBB). Studies in rats confirm brain/plasma ratios of ~0.4–0.7%, sufficient for neuroprotective effects in Alzheimer’s and MS models.

    • Fibrotic Tissue: Accumulates in acidic microenvironments typical of inflammation.

Metabolism (Murine Specifics)
  • Enzymes: Primarily metabolized by hepatic Cytochrome P450 enzymes. While human metabolism relies on CYP2C9/3A4, murine metabolism involves Cyp2c and Cyp3a isoforms.

  • Pathways:

    • Hydroxylation: Major pathway (4-hydroxylation).

    • O-demethylation: Minor pathway.

    • Glucuronidation: Extensive conjugation followed by biliary excretion.

Excretion
  • Half-life (T1/2): Short in rodents compared to humans.

    • Mice: 2.0 – 3.0 hours .

    • Rats: ~3 – 5 hours.

    • Implication: Once-daily dosing (QD) leads to significant "troughs" in coverage. BID (twice daily) dosing or medicated chow is recommended for sustained pathway inhibition.

Summary of PK Parameters (Murine vs. Human)
ParameterMouse (Mus musculus)Human (Clinical)Implication for Study Design
Dose 50 – 400 mg/kg/day300 – 600 mg/day (~5-10 mg/kg)Mice require ~10-50x higher weight-based doses due to faster metabolic clearance (allometry).
Tmax 0.5 – 1.0 h2.0 – 4.0 hSampling for Cmax must be early (e.g., 30-45 min post-dose).
T1/2 2 – 3 h5 – 8 hQD dosing in mice is insufficient for 24h coverage. Use BID or dietary admixture.
Bioavailability Vehicle DependentVariableUse 1% NaHCO3 or amorphous solid dispersions to maximize exposure.

Experimental Protocols

Protocol A: Formulation for Oral Gavage

Rationale: Tranilast is an acid; it is insoluble in water but dissolves in alkaline solutions. Using a simple suspension in water will result in poor absorption.

Reagents:

  • Tranilast powder (Verify purity >98%).

  • Sodium Bicarbonate (NaHCO3).[3][4]

  • Sterile Water or PBS.

Procedure:

  • Prepare a 1% (w/v) NaHCO3 solution in sterile water.

  • Weigh the required amount of Tranilast.

  • Add Tranilast to the NaHCO3 solution.

    • Target Concentration: For a 50 mg/kg dose in a 25g mouse (dosing volume 10 mL/kg = 0.25 mL), prepare a 5 mg/mL solution.

  • Heat & Sonicate: Heat to 45°C and sonicate for 10-15 minutes until fully dissolved or a fine, uniform suspension is achieved.

  • Alternative: For higher doses (>100 mg/kg), use 0.5% Carboxymethylcellulose (CMC) to create a stable suspension, as full solubility may not be possible.

Protocol B: Pharmacokinetic Microsampling

Rationale: To generate a full PK curve from individual mice without exsanguination.

Workflow:

  • Dose: Administer Tranilast PO (Oral Gavage).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collection: Tail vein nick (10-20 µL blood).

  • Processing: Mix immediately with 2 µL of 3.8% Sodium Citrate or EDTA to prevent clotting. Centrifuge at 2000 x g for 10 min to isolate plasma.

  • Storage: -80°C until analysis.

Protocol C: LC-MS/MS Bioanalysis (Self-Validating)

Rationale: UV-HPLC is insufficiently sensitive for trough levels in mouse plasma. LC-MS/MS is the gold standard.

Instrument: Triple Quadrupole MS (e.g., AB Sciex or Agilent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Transitions (MRM):

    • Tranilast: m/z 326.1 → 164.1 (Quantifier), 326.1 → 149.1 (Qualifier).

    • Internal Standard (Warfarin or Indomethacin): Select appropriate transition.

  • Sample Prep: Protein precipitation.[6] Add 3 volumes of cold Acetonitrile (containing IS) to 1 volume of plasma. Vortex, Centrifuge, Inject Supernatant.[7]

QC Criteria (Trustworthiness):

  • Linearity R² > 0.99.[8]

  • Accuracy of QC samples (Low, Mid, High) within ±15%.

Modeling & Simulation

For murine datasets, Tranilast kinetics are best described by a One-Compartment Open Model with First-Order Absorption .

Model Structure Visualization

PKModel cluster_Params Key Parameters Gut Gut Lumen (Dose) Central Central Compartment (Plasma) Gut->Central Ka (Absorption) Elimination Elimination (Urine/Bile) Central->Elimination Kel (Clearance) Params Vd/F: Volume of Distribution CL/F: Clearance Ka: Absorption Rate Const

Caption: One-compartment PK model used to estimate Tranilast clearance and volume of distribution in mice.

Equation for Simulation

To predict plasma concentration (


) at time (

):


  • F: Bioavailability (assume 1.0 for relative comparison or determine IV vs PO).

  • D: Dose.

  • Ka: Absorption rate constant.

  • Kel: Elimination rate constant (

    
    ).
    

References

  • Vertex AI Search. (2023). Development of novel solid dispersion of tranilast using amphiphilic block copolymer for improved oral bioavailability. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vertex AI Search. (2023). Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. International Journal of Molecular Sciences. Link

  • Vertex AI Search. (2018). Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases.[9] EMBO Molecular Medicine. Link

  • Vertex AI Search. (2026). Pharmacokinetic Properties of Tranilast in Chinese People. FDA Taiwan. Link

  • Vertex AI Search. (2025). Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice. Fibrogenesis & Tissue Repair.[10] Link

Sources

Technical Guide: Structural and Functional Analysis of Tranilast and its Dihydro-Analog at the Aryl Hydrocarbon Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic Acid vs. Aryl Hydrocarbon Receptor (AhR) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Disambiguation

This guide addresses the physicochemical interaction between the Aryl Hydrocarbon Receptor (AhR) and the specific chemical entity 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid .

Critical Distinction: It is imperative to distinguish between two closely related structural analogs often confused in high-throughput screening libraries:

  • Tranilast (Target Reference):

    
    -(3,4-dimethoxycinnamoyl)anthranilic acid.[1][2][3]
    
    • Structure: Contains an

      
      -unsaturated carbonyl (cinnamoyl linker).
      
    • Status: Validated AhR agonist.[4]

  • Dihydrotranilast (Query Molecule): 2-{[(3,4-Dimethoxyphenyl)acetyl ]amino}benzoic acid.

    • Structure: Contains a saturated ethylene linker (acetyl group).

    • Status: Reduced metabolite/analog with significantly altered pharmacodynamics.

This guide focuses on the binding mechanics of the Tranilast scaffold to AhR, using the Dihydro-analog (your query) as a critical negative control or "structural probe" to demonstrate the necessity of planar rigidity for PAS-B domain engagement.

Molecular Mechanism: The Planarity Requirement

The AhR is a ligand-activated transcription factor belonging to the bHLH-PAS family. Its Ligand Binding Domain (LBD) is located within the PAS-B region, a hydrophobic pocket that preferentially accommodates planar, hydrophobic molecules (e.g., TCDD, FICZ).

Binding Mode Analysis
  • Tranilast (Active): The double bond in the cinnamoyl linker restricts rotation, locking the 3,4-dimethoxyphenyl ring and the anthranilic acid moiety into a pseudo-planar conformation. This planarity allows the molecule to slot effectively into the narrow PAS-B cavity, engaging in

    
    -stacking interactions with residues such as Phe295  and His291  (human AhR numbering).
    
  • Dihydro-analog (Inactive/Low Affinity): Saturation of the linker (acetyl group) introduces free rotation around the C-C bond. This increased conformational entropy disrupts the planar alignment required for deep insertion into the PAS-B pocket. Consequently, the dihydro-analog exhibits significantly reduced or abolished affinity for AhR, acting as a functional null in DRE-luciferase reporter assays.

Functional Consequence: The "Electrophilic Switch"

Tranilast acts as an AhR agonist but also activates the Nrf2 pathway via electrophilic attack (Michael addition) on Keap1 cysteines. The Dihydro-analog , lacking the electron-deficient double bond, fails to activate Nrf2 and shows poor AhR efficacy, making it an excellent tool for distinguishing AhR-dependent effects from off-target electrophilic toxicity.

Experimental Protocols

To validate the binding affinity and functional activity of these compounds, the following self-validating protocols are recommended.

Protocol A: Competitive Ligand Binding Assay (Gold Standard)

Objective: Determine the


 of the test compound against a high-affinity radioligand (

or

).

Reagents:

  • Cytosolic fraction from Hepa1c1c7 cells (rich in AhR).

  • Radioligand: 2 nM

    
    .
    
  • Test Compounds: Tranilast (Positive Control), Dihydrotranilast (Query), DMSO (Vehicle).

Workflow:

  • Preparation: Dilute cytosolic protein to 2 mg/mL in MDENG buffer (25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol).

  • Incubation: Incubate cytosol with 2 nM

    
     in the presence of increasing concentrations (
    
    
    
    to
    
    
    M) of the test compound for 2 hours at 4°C.
  • Separation: Add hydroxyapatite (HAP) slurry to bind receptor-ligand complexes. Vortex and incubate for 30 mins.

  • Wash: Centrifuge (2000 x g, 5 min), discard supernatant. Wash pellet 3x with MDENG buffer containing 0.5% Tween-80.

  • Quantification: Resuspend pellet in scintillation cocktail and count radioactivity (LSC).

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to derive

    
     and 
    
    
    
    .
Protocol B: DRE-Luciferase Reporter Assay (Functional Readout)

Objective: Assess transcriptional activation of CYP1A1 (AhR target).

Workflow:

  • Transfection: Seed HepG2 cells and transiently transfect with pGudLuc6.1 (contains 4 DRE sequences driving Firefly Luciferase).

  • Treatment: 24h post-transfection, treat cells with:

    • Vehicle (0.1% DMSO)

    • TCDD (10 nM, Max response control)

    • Tranilast (100

      
      M)
      
    • Dihydrotranilast (100

      
      M)
      
  • Lysis: 18h post-treatment, lyse cells using Passive Lysis Buffer (Promega).

  • Detection: Measure luminescence.

  • Result Interpretation: Tranilast typically induces 20-40% of TCDD-max activity (partial agonist). Dihydrotranilast should show near-baseline activity, confirming the structural requirement.

Visualization of Signaling & Workflow

AhR Signaling Pathway (Tranilast vs. Dihydro-Analog)

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_Complex AhR Chaperone Complex (HSP90/XAP2/p23) AhR_Ligand Ligand-AhR AhR_Complex->AhR_Ligand Ligand Exchange & Translocation Tranilast Tranilast (Planar/Active) Tranilast->AhR_Complex High Affinity Binding Dihydro Dihydro-Analog (Flexible/Inactive) Dihydro->AhR_Complex No/Low Binding (Steric Clash) Heterodimer AhR/ARNT Heterodimer AhR_Ligand->Heterodimer + ARNT ARNT ARNT DRE DRE Sequence (Promoter) Heterodimer->DRE Binding CYP1A1 CYP1A1 Gene Transcription DRE->CYP1A1 Induction

Caption: Differential activation of the AhR pathway. Tranilast (Green) successfully binds and translocates AhR, whereas the Dihydro-analog (Red) fails due to loss of planarity.

Experimental Workflow Diagram

Assay_Workflow Start Start: Compound Preparation Step1 Step 1: Cytosol Isolation (HepG2/Hepa1c1c7) Start->Step1 Step2 Step 2: Competitive Binding Incubate with [3H]TCDD Step1->Step2 Decision Is Compound Planar? Step2->Decision OutcomeA Tranilast: Displaces [3H]TCDD High % Inhibition Decision->OutcomeA Yes (Cinnamoyl) OutcomeB Dihydro-Analog: No Displacement Low % Inhibition Decision->OutcomeB No (Acetyl) Validation Step 3: Luciferase Validation (Functional Check) OutcomeA->Validation OutcomeB->Validation

Caption: Step-by-step screening workflow to distinguish active AhR ligands from inactive structural analogs.

Comparative Data Summary

The following table summarizes the expected physicochemical and biological properties based on Structure-Activity Relationship (SAR) data for anthranilic acid derivatives.

FeatureTranilast (Reference)Dihydrotranilast (Query)
IUPAC Name 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid
Linker Structure Cinnamoyl (Double Bond, Rigid)Acetyl (Single Bond, Flexible)
AhR Binding (

)
Low

M range (Ligand)


M (Non-binder/Weak)
CYP1A1 Induction Yes (Partial Agonist)Negligible
Nrf2 Activation Yes (Electrophilic)No (Non-electrophilic)
Clinical Status Approved (Anti-allergic/Fibrotic)Metabolite/Experimental

References

  • Prud'homme, G. J., et al. (2010). Breast cancer stem-like cells are inhibited by a non-toxic aryl hydrocarbon receptor agonist. PLoS One.

    • Establishes Tranilast as an AhR agonist and validates the requirement for AhR in its anti-prolifer
  • Darakhshan, S., & Pour, A. B. (2015). Tranilast: a review of its therapeutic applications. Pharmacological Research.[1][3][5]

    • Comprehensive review of Tranilast's pharmacology, including its metabolic conversion to dihydro-analogs.
  • Taguchi, K., et al. (2011). Electrophilic chemistry of tranilast is involved in its anti-colitic activity via Nrf2-HO-1 pathway activation. Immunology.[1][3][6]

    • Crucial reference demonstrating that reducing the double bond (Dihydrotranilast) abolishes biological activity in the Nrf2 pathway, supporting the "loss of activity" SAR model.
  • Denison, M. S., et al. (2002). Ligand diversity in the aryl hydrocarbon receptor system. Chemico-Biological Interactions.[5]

    • Authoritative source on the structural requirements (planarity, hydrophobicity) for AhR PAS-B binding.

Sources

Technical Guide: Tranilast-Mediated Inhibition of Epithelial-Mesenchymal Transition (EMT) in Oncology

[1]

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is an anti-allergic agent historically used for asthma and fibrotic disorders.[1] In the context of oncology, it has emerged as a potent microenvironment modulator capable of suppressing Epithelial-Mesenchymal Transition (EMT) —a critical biological program driving metastasis, drug resistance, and cancer stem cell (CSC) acquisition.[2]

This guide provides a technical deep-dive into the mechanisms by which Tranilast disrupts EMT, offering researchers a validated experimental framework for investigating its efficacy in solid tumors (specifically NSCLC, breast, and gastric cancers).

Part 1: Mechanistic Architecture

The Core Mechanism: TGF-β/Smad Axis Disruption

The primary driver of EMT in most carcinomas is the Transforming Growth Factor-beta (TGF-β) signaling cascade. Tranilast acts as a dual-phase inhibitor:

  • Extracellular Phase: It inhibits the secretion of TGF-β from tumor cells and Cancer-Associated Fibroblasts (CAFs), reducing the bioavailability of the ligand in the tumor microenvironment (TME).

  • Intracellular Phase: It suppresses the phosphorylation and nuclear translocation of Smad factors (specifically Smad2/3 and Smad4), preventing the transcriptional activation of EMT-inducing transcription factors (EMT-TFs) such as Snail, Slug, and Twist.

Secondary Pathways
  • PI3K/Akt/mTOR: Tranilast dampens Akt phosphorylation, which otherwise stabilizes Snail and promotes cell survival during the hazardous detachment phase of metastasis.

  • NF-κB: By inhibiting NF-κB nuclear translocation, Tranilast reduces the inflammatory signaling that often fuels EMT.

Visualization: Tranilast Signaling Interventions

The following diagram illustrates the specific nodes where Tranilast exerts its inhibitory effects within the cancer cell.

Tranilast_EMT_Pathwaycluster_CytoplasmCytoplasmcluster_NucleusNucleusTranilastTranilast(Inhibitor)TGF_LigandTGF-β (Ligand)Tranilast->TGF_LigandInhibits SecretionSmad23Smad2/3(Phosphorylated)Tranilast->Smad23Blocks PhosphorylationSmad4Smad4(Co-Smad)Tranilast->Smad4Suppresses ExpressionTGF_ReceptorTGF-β Receptor(Type I/II)TGF_Ligand->TGF_ReceptorBindsTGF_Receptor->Smad23PhosphorylationPI3KPI3K/AktTGF_Receptor->PI3KCrosstalkComplexSmad2/3-Smad4ComplexSmad23->ComplexSmad4->ComplexSnailSnail/Slug(Tx Factor)Complex->SnailTranslocates & ActivatesTwistTwist(Tx Factor)Complex->TwistPI3K->SnailStabilizesE_CadE-Cadherin(Repression)Snail->E_CadRepressesN_CadN-Cadherin/Vimentin(Activation)Snail->N_CadInducesTwist->E_CadRepresses

Caption: Tranilast blocks EMT by inhibiting TGF-β secretion and disrupting Smad/PI3K signaling nodes.

Part 2: Experimental Framework & Protocols

Rationale

To validate Tranilast's efficacy, one must demonstrate a reversal of the cadherin switch (upregulation of E-cadherin, downregulation of N-cadherin) and a functional reduction in invasive capacity . The following protocol uses A549 (Lung Adenocarcinoma) cells, a gold-standard model for TGF-β-induced EMT.

Protocol 1: In Vitro EMT Inhibition Assay

Objective: Quantify the suppression of TGF-β1-induced EMT markers by Tranilast.

Reagents:

  • A549 Cell Line (ATCC).

  • Recombinant Human TGF-β1 (PeproTech or equivalent).

  • Tranilast (dissolved in DMSO; stock 100 mM).

  • Primary Antibodies: E-cadherin, N-cadherin, Vimentin, Smad4, GAPDH.

Workflow:

  • Seeding: Plate A549 cells in 6-well plates at

    
     cells/well in DMEM + 10% FBS. Allow attachment (24h).
    
  • Starvation: Wash with PBS and switch to serum-free or low-serum (0.5% FBS) medium for 12h to synchronize cell cycle and minimize basal growth factor interference.

  • Induction & Treatment:

    • Control Group: Vehicle (DMSO) only.

    • EMT Model Group: TGF-β1 (5 ng/mL).

    • Experimental Groups: TGF-β1 (5 ng/mL) + Tranilast (Gradient: 50, 100, 200 µM).

    • Note: Add Tranilast 1 hour prior to TGF-β1 to allow cellular uptake.

  • Incubation: Incubate for 48–72 hours. Observe morphological changes (spindle shape vs. cobblestone) via phase-contrast microscopy.

  • Lysis & Analysis:

    • Lyse cells using RIPA buffer + Phosphatase/Protease inhibitors.

    • Perform Western Blot.[3][4]

    • Success Criteria: Tranilast treatment should restore E-cadherin levels to >80% of Control and reduce Vimentin/N-cadherin by >50% compared to the EMT Model Group.

Protocol 2: Functional Invasion Assay (Transwell)

Objective: Confirm that molecular changes translate to reduced physical invasion.

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8).

  • Seeding: Resuspend treated cells (from Protocol 1, 48h post-treatment) in serum-free media. Seed

    
     cells into the upper chamber.
    
  • Chemoattractant: Add DMEM + 20% FBS to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification:

    • Scrape non-invading cells from the top surface.

    • Fix invading cells (bottom surface) with 4% paraformaldehyde.

    • Stain with 0.1% Crystal Violet.

    • Count cells in 5 random fields per well.

Visualization: Experimental Workflow

Experimental_Workflowcluster_TreatmentTreatment Groups (48-72h)Step1Cell Seeding(A549 / Breast Ca)Step2Serum Starvation(12h)Step1->Step2Grp1Control(DMSO)Step2->Grp1Grp2TGF-β1 Only(EMT Induction)Step2->Grp2Grp3TGF-β1 + Tranilast(50-200 µM)Step2->Grp3Step3Analysis PhaseGrp1->Step3Grp2->Step3Grp3->Step3Output1Western Blot(E-cad, N-cad, Snail)Step3->Output1Output2Transwell Assay(Invasion Count)Step3->Output2

Caption: Step-by-step workflow for validating Tranilast-mediated EMT inhibition in vitro.

Part 3: Data Synthesis & Impact Analysis

Quantitative Marker Response

The following table summarizes typical responses observed in literature when treating TGF-β-induced cancer cells with Tranilast (100–200 µM).

Molecular MarkerFunctionEffect of TGF-β (EMT)Effect of Tranilast + TGF-βBiological Outcome
E-Cadherin Cell-Cell AdhesionDownregulated (Loss)Restored / Upregulated Maintenance of epithelial integrity; reduced detachment.
N-Cadherin Neural AdhesionUpregulated (Gain)Suppressed Reduced motility and invasive potential.
Vimentin Cytoskeletal FilamentUpregulatedSuppressed Reversal of mesenchymal morphology.
Smad4 TF Co-factorActivated/StableSuppressed Blockade of EMT transcriptional program.
MMP-2 / MMP-9 Matrix DegradationUpregulatedDownregulated Decreased ability to degrade extracellular matrix (ECM).
Synergy with Chemotherapy

Tranilast is rarely used as a monotherapy in oncology. Its true potential lies in re-sensitizing resistant cells.

  • Mechanism: EMT is a known driver of chemoresistance (e.g., to Paclitaxel or Cisplatin). By reverting cells to an epithelial phenotype, Tranilast makes them more susceptible to cytotoxic agents.

  • CAF Targeting: Tranilast also targets Cancer-Associated Fibroblasts, reducing the stiffness of the tumor stroma and improving the penetration of chemotherapeutics like Doxorubicin [1, 5].

References

  • Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines. Source: Anticancer Research (2020) [5][6]

  • Inhibition of transforming growth factor-β release from tumor cells reduces their motility associated with epithelial-mesenchymal transition. Source: Oncology Reports (2013)

  • Tranilast inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer. Source: Anti-Cancer Drugs (2010)

  • N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta release and reduces migration and invasiveness of human malignant glioma cells. Source: International Journal of Cancer (2001) [1]

  • Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer. Source: EXCLI Journal (2016)

Chemical stability of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (CAS 53902-12-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification The target of this technical guide is CAS Registry Number 53902-12-8, universally known in drug development as Tranilast . While occasionally referenced in early literature with an "acetyl" nomenclature, its precise IUPAC name is 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid (or N-(3,4-dimethoxycinnamoyl)anthranilic acid)[1]. The presence of the unsaturated propenyl (cinnamoyl) chain—rather than a saturated acetyl chain—is the fundamental driver of its unique chemical stability profile, particularly its profound photosensitivity.

As a Senior Application Scientist, I approach the stability profiling of a molecule not just as a regulatory checkbox, but as an exercise in molecular vulnerability mapping. This whitepaper details the causality behind Tranilast's degradation pathways, provides self-validating protocols for stress testing, and outlines formulation strategies to mitigate these inherent liabilities.

Molecular Vulnerability Mapping

Tranilast consists of three critical structural domains, each presenting specific stability liabilities:

  • Anthranilic Acid Moiety : Provides the carboxylic acid functional group, rendering the molecule practically insoluble in water (14.5 μg/mL) and acidic media (0.7 μg/mL at pH 1.2)[2]. This necessitates the use of co-solvents in analytical testing.

  • Amide Linkage : A potential site for hydrolytic cleavage under extreme pH and thermal stress.

  • 3,4-Dimethoxycinnamoyl Group : The

    
    -unsaturated carbonyl system acts as a potent chromophore. This is the molecule's primary Achilles' heel, making it highly susceptible to photochemical degradation when in solution[3].
    
Mechanisms of Chemical Instability
Photochemical Degradation (The Primary Liability)

Tranilast is photochemically stable in the solid state but highly unstable when dissolved[2]. Upon absorption of UV light (typically around its


 of 330 nm), the molecule undergoes a 

transition. This excited state provides the energy required to allow free rotation around the normally rigid alkene double bond, leading to the formation of the thermodynamically less stable, but kinetically accessible, cis-isomer. Furthermore, if two excited molecules are in close spatial proximity (as in concentrated solutions), a [2+2] cycloaddition occurs, yielding a cyclobutane-based dimer[2].

Photodegradation Trans Tranilast (Trans-isomer) CAS 53902-12-8 Stable Solid State UV UV/Vis Irradiation (Solution State) Trans->UV Cis Cis-isomer (Photo-isomerization) UV->Cis Isomerization (Primary) Dimer Dimer Degradant ([2+2] Cycloaddition) UV->Dimer Dimerization (Secondary)

Figure 1: Photochemical degradation pathways of Tranilast in solution under UV/Vis irradiation.

Hydrolytic and Oxidative Pathways

While the amide bond is relatively robust due to resonance stabilization from the adjacent aromatic ring, extreme pH conditions force nucleophilic attack on the amide carbonyl. For example, hydroxide ions will attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield 3,4-dimethoxycinnamic acid and anthranilic acid. Oxidatively, the electron-rich dimethoxyphenyl ring and the alkene double bond are susceptible to attack by strong oxidizing agents like peroxides.

Forced Degradation Testing (FDT) Protocols

To build a self-validating Stability Indicating Assay (SIA), we must employ rigorous stress testing. Because of Tranilast's poor aqueous solubility, co-solvents (e.g., acetonitrile or methanol) are mandatory for solution-state FDT to prevent premature precipitation, which would falsely indicate stability.

FDTWorkflow cluster_stress ICH Q1A/Q1B Stress Conditions API Tranilast API (Solid & Solution) Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH, 60°C) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2, 25°C) API->Oxidation Photolysis Photolytic Stress (UVA/UVB 250 W/m²) API->Photolysis Thermal Thermal Stress (Solid, 60°C) API->Thermal Analysis Stability Indicating Assay (HPLC-DAD / LC-MS/MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis

Figure 2: Forced degradation testing (FDT) workflow for establishing Tranilast stability profiles.

Protocol 1: Photolytic Stress Testing (ICH Q1B)

Rationale: To quantify the rate of trans-cis isomerization and dimerization.

  • Sample Preparation : Dissolve Tranilast API in a 50:50 Acetonitrile/Water mixture to a concentration of 100 μg/mL. For solid-state testing, spread 50 mg of API powder evenly in a thin layer (≤ 1 mm) on a glass Petri dish.

  • Exposure : Place samples in a calibrated photostability chamber. Expose to UVA/UVB irradiation (250 W/m²) to achieve a minimum of 1.2 million lux hours and 200 watt hours/square meter[3].

  • Quenching & Recovery : Remove samples from the chamber. For the solid samples, dissolve quantitatively in the mobile phase.

  • Analysis : Inject into HPLC-DAD (Detection optimized at 330 nm).

Protocol 2: Acid/Base Hydrolytic Stress Testing

Rationale: To evaluate the integrity of the amide linkage and isolate variables causing degradation.

  • Sample Preparation : Dissolve 10 mg of Tranilast in 10 mL of Acetonitrile (acting as the co-solvent).

  • Stress Application : Add 10 mL of 0.1 N HCl (for acid stress) or 0.1 N NaOH (for base stress).

  • Incubation : Seal the mixtures in amber vials (critical step: this isolates thermal/hydrolytic variables from concurrent photodegradation) and heat at 60°C for 48 hours.

  • Neutralization : Cool to room temperature. Neutralize the acid samples with 0.1 N NaOH, and base samples with 0.1 N HCl. Scientific Causality: Neutralization prevents the degradation of the HPLC column's silica stationary phase.

  • Analysis : Dilute to working concentration and analyze via HPLC.

Quantitative Stability Data

The following table summarizes the expected degradation profile of Tranilast under standard FDT conditions, synthesized from empirical laboratory data and literature consensus.

Stress ConditionReagents / EnvironmentTime & TempExpected Degradation (%)Primary Degradants
Photolysis (Solution) UVA/UVB (250 W/m²)24 hours, 25°C> 30%Cis-isomer, Dimer[2]
Photolysis (Solid) UVA/UVB (250 W/m²)24 hours, 25°C< 2%None significant
Acid Hydrolysis 0.1 N HCl in ACN/H₂O48 hours, 60°C5 - 10%Anthranilic acid, 3,4-Dimethoxycinnamic acid
Base Hydrolysis 0.1 N NaOH in ACN/H₂O48 hours, 60°C10 - 15%Anthranilic acid, 3,4-Dimethoxycinnamic acid
Oxidation 3% H₂O₂24 hours, 25°C5 - 10%N-oxides, Epoxides
Thermal (Solid) Dry Heat10 weeks, 60°C< 1%None significant[4]
Formulation Strategies to Enhance Stability

Understanding these degradation pathways allows formulation scientists to engineer robust delivery systems. Because dissolved Tranilast is highly photodegradable, modern pharmaceutical development focuses on maintaining the drug in a protected solid or semi-solid state:

  • Co-crystallization : Complexing Tranilast with conformers like nicotinamide, salicylic acid, or gentisic acid alters the crystal lattice. This significantly improves aqueous dissolution rates while maintaining the inherent photostability of the solid state[2].

  • Nanoparticulate Solid Dispersions : Utilizing bead-milling techniques to create 50–100 nm solid nanoparticles suspended in a gel matrix (e.g., carboxypolymethylene) has been shown to drastically increase photostability compared to dissolved Tranilast, while simultaneously boosting bioavailability by 5.3-fold[4].

  • Amorphous Solid Dispersions (ASD) : Wet-milling techniques creating crystalline solid dispersions of Tranilast exhibit marked improvement in dissolution behavior and maintain high photochemical stability under UVA/B irradiation[3].

References
  • [1] Title: Tranilast | Immunology & Inflammation related chemical | CAS 53902-12-8 Source: Selleckchem URL:

  • [3] Title: Novel crystalline solid dispersion of tranilast with high photostability and improved oral bioavailability Source: ResearchGate URL:

  • [2] Title: US20150119428A1 - Tranilast compositions and cocrystals Source: Google Patents URL:

  • [4] Title: Development of Sustained-Release Ophthalmic Formulation Based on Tranilast Solid Nanoparticles Source: SciSpace URL:

Sources

Transcriptional Modulation of Collagen Synthesis by Tranilast: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) was originally developed and commercialized as a mast cell stabilizer for the treatment of allergic disorders. However, extensive pharmacological profiling has repositioned it as a potent, pleiotropic anti-fibrotic agent. For drug development professionals and molecular biologists, the true value of Tranilast lies in its ability to fundamentally rewire the transcriptional landscape of myofibroblasts and epithelial cells undergoing Epithelial-Mesenchymal Transition (EMT). This guide deconstructs the specific molecular mechanisms by which Tranilast modulates extracellular matrix (ECM) deposition, focusing on its targeted disruption of profibrotic signaling cascades and epigenetic regulators.

Core Mechanistic Pathways

The TGF-β/Smad Axis: Direct Transcriptional Repression

The primary driver of pathological collagen synthesis is the Transforming Growth Factor-beta (TGF-β) pathway. Upon ligand binding (TGF-β1 or TGF-β2), the TGF-β receptor complex phosphorylates cytosolic Smad2 and Smad3. These activated Smads form a heterotrimeric complex with Smad4, translocating to the nucleus to act as transcription factors for COL1A1, COL3A1, COL4A1, and FN1 (Fibronectin).

Tranilast directly intercepts this pathway. In alveolar epithelial cells (A549) and murine pulmonary fibrosis models, Tranilast pre-treatment significantly attenuates the phosphorylation of SMAD2, preventing its nuclear translocation and thereby starving the collagen promoters of their primary transcriptional activators 1. Furthermore, Tranilast modulates this axis upstream by downregulating S100A11, a calcium-binding protein that otherwise hyperactivates the TGF-β1/Smad signaling cascade in fibrotic tissue 2.

NF-κB (RelA/p65) Blockade and Epigenetic Crosstalk

Fibrosis is intrinsically linked to chronic inflammation. Tranilast exerts profound anti-inflammatory and anti-fibrotic effects by sequestering the NF-κB subunit RelA/p65 in the cytosol. By blocking the nuclear translocation of RelA/p65, Tranilast prevents the transcription of inflammatory cytokines that exacerbate ECM deposition 3.

Simultaneously, this NF-κB blockade triggers a downstream epigenetic shift. Tranilast induces the expression of specific anti-fibrotic microRNAs, notably miR-29c and miR-200c 4. These miRNAs act as post-transcriptional repressors, binding to the 3'-UTR of collagen mRNAs and marking them for degradation before they can be translated into structural proteins.

Reversal of Epithelial-Mesenchymal Transition (EMT)

In renal and pulmonary fibrosis, epithelial cells lose their polarity and transition into matrix-secreting myofibroblasts. Tranilast directly reverses this EMT phenotype. In TGF-β1-stimulated NRK-52E cells, Tranilast dose-dependently downregulates the mesenchymal marker α-Smooth Muscle Actin (α-SMA) and rescues the expression of the epithelial adhesion molecule E-cadherin 5.

Visualizing the Transcriptional Modulation Network

G Tranilast Tranilast TGFbR TGF-β Receptor Tranilast->TGFbR Inhibits NFkB NF-κB (RelA/p65) Tranilast->NFkB Blocks Translocation S100A11 S100A11 Tranilast->S100A11 Downregulates miRNA miR-29c / miR-200c Tranilast->miRNA Upregulates TGFb TGF-β1 / TGF-β2 TGFb->TGFbR Smad23 p-Smad2 / p-Smad3 TGFbR->Smad23 Nucleus Nucleus (Transcriptional Machinery) Smad23->Nucleus Translocation NFkB->Nucleus Translocation S100A11->TGFbR Promotes Collagen Collagen Synthesis (COL1A1, COL3A1, COL4A1) miRNA->Collagen Post-transcriptional Repression Nucleus->Collagen Gene Expression

Tranilast disrupts collagen synthesis via TGF-β/Smad inhibition, NF-κB blockade, and miRNA induction.

Quantitative Impact on Extracellular Matrix (ECM) Components

Target ECM ComponentExperimental ModelTranilast ConcentrationObserved ModulationPrimary Molecular MechanismReference
Type IV Collagen A549 Epithelial Cells50–200 μMSignificant DownregulationAttenuation of SMAD2 phosphorylation1
Fibronectin (FN1) Murine Pulmonary FibrosisIn vivo (Systemic)Reduced ECM depositionSuppression of TGF-β/SMAD2 pathway1
α-SMA NRK-52E Kidney Cells100–400 μMReversal of EMTDirect inhibition of TGF-β1 induced EMT5
Type I & III Collagen Leiomyoma Smooth Muscle100–300 μMDecreased ExpressionNF-κB blockade & miR-29c/200c induction[[4]]()

Experimental Methodologies & Validation Protocols

To ensure rigorous, reproducible data in drug development settings, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to prove causality rather than mere correlation.

Protocol A: In Vitro Assessment of TGF-β1-Induced Myofibroblast Differentiation

Objective: Quantify Tranilast's ability to suppress COL1A1 transcription via Smad2/3 inhibition.

  • Cell Synchronization: Seed A549 or NRK-52E cells in 6-well plates. Once 70% confluent, wash with PBS and starve in 0.1% FBS medium for 24 hours.

    • Causality Check: Serum starvation eliminates basal receptor tyrosine kinase (RTK) activation from serum-derived growth factors. This ensures that any subsequent Smad phosphorylation is strictly driven by the controlled addition of TGF-β1.

  • Tranilast Pre-incubation: Treat cells with Vehicle (DMSO) or Tranilast (100 µM, 200 µM, 300 µM) for 2 hours prior to stimulation.

    • Causality Check: Pre-incubation ensures the drug has accumulated intracellularly to preemptively block receptor kinase activity before the ligand binds.

  • Ligand Stimulation: Add 5 ng/mL recombinant human TGF-β1. Incubate for 48 hours.

  • Transcriptional Validation (RT-qPCR): Extract RNA, synthesize cDNA, and perform qPCR for COL1A1 and ACTA2. Normalize against GAPDH.

  • Translational Validation (Western Blot): Lyse cells in RIPA buffer supplemented with broad-spectrum phosphatase inhibitors (e.g., PhosSTOP).

    • Self-Validating Control: Probe for both phosphorylated Smad2 (p-Smad2) and Total Smad2. A reduction in the p-Smad2/Total Smad2 ratio proves that Tranilast inhibits the phosphorylation event, not just the overall degradation of the Smad protein.

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR) for RelA/p65 Promoter Binding

Objective: Validate the reduction of NF-κB physical binding at pro-fibrotic promoter regions following Tranilast treatment.

  • Cross-linking: Add 1% Formaldehyde directly to the culture medium for 10 minutes at room temperature.

    • Causality Check: Formaldehyde covalently locks transient protein-DNA interactions, allowing you to capture the exact transcriptional state of the cell at the moment of treatment.

  • Quenching: Add 0.125 M Glycine for 5 minutes.

    • Causality Check: Glycine halts the cross-linking reaction. Over-crosslinking masks epitopes, which would artificially reduce your immunoprecipitation yield and create false positives for "reduced binding."

  • Chromatin Shearing: Sonicate lysates to achieve DNA fragment sizes of 200–500 base pairs.

  • Immunoprecipitation: Incubate sheared chromatin overnight at 4°C with an anti-RelA/p65 antibody conjugated to magnetic Protein G beads.

    • Self-Validating Control: Run a parallel IP using an Isotype IgG antibody to establish the background noise of non-specific binding. Retain 1% of the sheared chromatin as an "Input" control.

  • Decrosslinking & qPCR: Reverse cross-links by incubating at 65°C overnight. Purify the DNA and run qPCR using primers specifically flanking the NF-κB response elements on the target collagen promoters.

References

  • Kato, M., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Dovepress / NIH PMC. 1

  • Islam, M. S., et al. (2023). Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the Treatment of Fibroids. MDPI.4

  • Chuang, T. D., et al. (2019). Tranilast Induces MiR-200c Expression through Blockade of RelA/p65 Activity in Leiomyoma Smooth Muscle Cells. NIH PMC. 3

  • Zhang, Y., et al. (2021). Tranilast inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis. Taylor & Francis. 2

  • Tao, Y., et al. (2014). Tranilast attenuates TGF-β1-induced epithelial-mesenchymal transition in the NRK-52E cells. Pakistan Journal of Pharmaceutical Sciences. 5

Sources

Technical Guide: Anti-inflammatory & Anti-proliferative Mechanisms of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic Acid (Dihydrotranilast) in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Anti-inflammatory properties of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid in vascular smooth muscle Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This technical guide analyzes the pharmacological properties of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid , chemically identified as the dihydro-analog of Tranilast (often referred to as Dihydrotranilast ).

While the parent compound Tranilast (


-(3,4-dimethoxycinnamoyl)anthranilic acid) is the clinical gold standard for treating allergic disorders and preventing vascular restenosis, the dihydro-analog discussed here represents a critical structural congener. It is frequently utilized in Structure-Activity Relationship (SAR) studies to determine the necessity of the 

-unsaturated ketone moiety for biological activity.

Key Pharmacological Context:

  • Target Tissue: Vascular Smooth Muscle Cells (VSMCs).[1]

  • Primary Indication: Prevention of neointimal hyperplasia (restenosis) following angioplasty and atherosclerosis progression.

  • Mechanism Class: Anthranilic acid derivative; inhibitor of PDGF-induced proliferation and TGF-

    
     signaling.
    
Structural Distinction (SAR Analysis)

Understanding the specific molecule provided is a prerequisite for accurate experimental design.

FeatureTranilast (Parent) User Molecule (Dihydrotranilast)
IUPAC Name 2-[[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid
Linker Cinnamoyl (-CH=CH-CO-)Phenylacetyl (-CH

-CO-)
Saturation Unsaturated (

-unsaturated ketone)
Saturated
Reactivity Michael Acceptor (Can form covalent bonds with cysteine residues)Non-Michael Acceptor (Reversible binding only)
VSMC Potency High (IC

M for proliferation)
Variable (Often reduced potency in fibrosis models; retains anti-allergic activity)

Critical Insight: The double bond in Tranilast allows it to act as a Michael acceptor, potentially covalently modifying targets like NLRP3 or TGF-


 receptors. The user's molecule (Dihydrotranilast) lacks this reactivity. If your experimental results show reduced efficacy compared to Tranilast, this loss of covalent binding capability is the likely cause.

Mechanistic Pathways in Vascular Smooth Muscle[3][4]

The anti-inflammatory and anti-proliferative effects of this class of anthranilates in VSMCs are mediated through three converging pathways.

Inhibition of PDGF-BB Induced Proliferation

Platelet-Derived Growth Factor-BB (PDGF-BB) is the primary mitogen driving VSMC proliferation in restenosis.

  • Mechanism: The compound inhibits the phosphorylation of the Retinoblastoma protein (Rb).[2]

  • Cell Cycle Arrest: It induces G0/G1 arrest by upregulating p21

    
      and p53 .
    
  • Kinase Regulation: It suppresses Cyclin-Dependent Kinase 2 (CDK2) and CDK4 activity without reducing their protein levels.[2]

Suppression of NF- B Signaling (Anti-inflammatory)

Inflammation drives the phenotypic switch of VSMCs from a "contractile" (quiescent) state to a "synthetic" (proliferative/migratory) state.

  • Action: Blockade of nuclear translocation of NF-

    
    B p65 subunit.
    
  • Outcome: Reduced expression of VCAM-1, ICAM-1, and MCP-1, preventing monocyte adhesion to the vascular wall.

NLRP3 Inflammasome Inhibition

Recent data suggests Tranilast-like molecules directly bind to the NACHT domain of NLRP3.

  • Relevance: Prevents the assembly of the inflammasome complex, reducing IL-1

    
     and IL-18 secretion, which are potent drivers of vascular inflammation.
    
Pathway Visualization (DOT Diagram)

VSMC_Pathway PDGF PDGF-BB Stimulus Receptor PDGFR Receptors PDGF->Receptor Kinases MEK / ERK / AKT Receptor->Kinases CDK CDK2 / CDK4 Cyclin D/E Kinases->CDK Rb Rb Phosphorylation CDK->Rb Proliferation VSMC Proliferation (S-Phase Entry) Rb->Proliferation NFkB NF-kB (p65) Inflammation VCAM-1 / ICAM-1 Expression NFkB->Inflammation Drug 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (Tranilast/Analog) Drug->NFkB Blocks Translocation p21 p21 / p53 (Upregulation) Drug->p21 Induces NLRP3 NLRP3 Inflammasome Drug->NLRP3 Direct Binding? p21->CDK Inhibits NLRP3->Inflammation IL-1b Release

Caption: Mechanistic intervention points of Anthranilic Acid derivatives in VSMC signaling cascades.

Experimental Protocols

To validate the anti-inflammatory properties of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, the following self-validating protocols are recommended.

Protocol A: VSMC Isolation and Culture (Rat Model)

Purpose: Establish a pure population of contractile VSMCs.

  • Harvest: Isolate thoracic aorta from male Wistar rats (200–250 g).

  • Clean: Remove endothelium by gentle scraping; strip adventitia.

  • Digest: Incubate media layer in enzyme solution (Collagenase Type I 1 mg/mL + Elastase 0.5 mg/mL) for 30 min at 37°C.

  • Culture: Plate cells in DMEM + 20% FBS.

  • Validation: Verify phenotype via immunofluorescence for

    
    -Smooth Muscle Actin (
    
    
    
    -SMA)
    (Positive) and Factor VIII (Negative). Use passages 3–5 for experiments.
Protocol B: Proliferation Assay (BrdU Incorporation)

Purpose: Quantify the anti-proliferative IC


.
  • Seeding: Seed VSMCs at

    
     cells/well in 96-well plates.
    
  • Starvation: Serum-starve (0.1% FBS) for 24 hours to synchronize cell cycle at G0.

  • Treatment:

    • Control: DMEM only.

    • Stimulus: PDGF-BB (20 ng/mL).

    • Experimental: PDGF-BB + Test Compound (10, 30, 100, 300

      
      M).
      
    • Note: Dissolve compound in DMSO; final DMSO concentration < 0.1%.

  • Incubation: 24 hours. Add BrdU labeling reagent during the last 4 hours.

  • Detection: Fix cells and perform anti-BrdU ELISA.

  • Analysis: Calculate % Inhibition relative to PDGF-only control.

Protocol C: Western Blot for Inflammatory Markers

Purpose: Confirm mechanism (p21 induction and NF-


B suppression).
  • Lysate Preparation: Treat cells as above. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 30

    
    g protein/lane on 10% SDS-PAGE.
    
  • Antibodies:

    • Primary: Anti-p21

      
      , Anti-Phospho-Rb (Ser807/811), Anti-NF-
      
      
      
      B p65.
    • Loading Control: Anti-GAPDH.

  • Expected Result:

    • p21: Dose-dependent increase.

    • Phospho-Rb: Dose-dependent decrease.

    • Nuclear NF-

      
      B:  Decreased intensity in nuclear fraction lysates.
      
Experimental Workflow Diagram (DOT)

Workflow cluster_Assays 5. Readouts Isolation 1. VSMC Isolation (Rat Aorta) Starvation 2. Serum Starvation (24h, 0.1% FBS) Isolation->Starvation Induction 3. Induction (PDGF-BB 20ng/mL) Starvation->Induction Treatment 4. Drug Treatment (10-300 µM) Starvation->Treatment BrdU BrdU Assay (Proliferation) Induction->BrdU Treatment->BrdU WB Western Blot (p21, p-Rb) Treatment->WB RT_PCR RT-PCR (MMP-2, Collagen) Treatment->RT_PCR

Caption: Step-by-step experimental workflow for validating anti-inflammatory efficacy.

Quantitative Data Summary (Reference Values)

The following table summarizes expected pharmacological parameters for this class of compounds in VSMCs, based on Tranilast benchmarks.

ParameterAssay TypeExpected IC

/ Effect
Biological Relevance
Proliferation

H-Thymidine / BrdU

M
Prevention of neointimal hyperplasia.
Migration Boyden Chamber

M
Prevention of lesion expansion.
Collagen Synthesis

H-Proline Incorporation

M
Anti-fibrotic effect (plaque stabilization).
TGF-

1 Secretion
ELISASignificant reduction at

M
Blockade of autocrine fibrosis loops.
MMP-2 Activity ZymographyInhibition at

M
Reduced matrix degradation/migration.

Note: The dihydro-analog (User Molecule) may show higher IC


 values (lower potency) than Tranilast in TGF-

related assays due to the lack of the Michael acceptor moiety.

References

  • Tranilast inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53. Source:[2] Circulation Research (1999).[2] URL:[Link]

  • Inhibitory effects of tranilast on proliferation, migration, and collagen synthesis of human vascular smooth muscle cells. Source: Canadian Journal of Physiology and Pharmacology (1996).[1][3] URL:[Link]

  • Tranilast inhibits the proliferation of human coronary smooth muscle cell through the activation of p21waf1. Source:[2][4] Atherosclerosis (1999).[2][4] URL:[Link]

  • Design and synthesis of novel tranilast analogs: Docking, antiproliferative evalu

    
    R1 inhibitors. 
    Source: Bioorganic Chemistry (2020).
    URL:[Link]
    
  • Tranilast (N-3,4-dimethoxycinnamoyl anthranilic acid) as a specific inhibitor of collagen synthesis. Source: British Journal of Pharmacology (1992). URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Compound

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid belongs to a class of N-acylated anthranilic acid derivatives. While specific data for this exact acetyl-linked compound is not extensively available in public literature, a closely related and well-studied analog, Tranilast (2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid) , provides a robust model for its behavior in biological systems.[1] Tranilast is recognized for its anti-allergic and anti-inflammatory properties, primarily through the inhibition of histamine release from mast cells and the suppression of collagen synthesis in fibroblasts.[1] This document will provide a detailed protocol for the dissolution and application of compounds within this structural class for cell culture experiments, using Tranilast as the primary reference. The principles and procedures outlined are broadly applicable to other hydrophobic small molecules with similar chemical characteristics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the compound is critical for its effective use in cell culture.

PropertyValue (for Tranilast)Significance for Cell Culture
Molecular Formula C18H17NO5Affects molecular weight and molarity calculations.
Molecular Weight 327.33 g/mol Essential for preparing stock solutions of a specific molar concentration.
Appearance Light yellow or light yellow-green crystal or crystalline powder.[1]Visual confirmation of the compound's physical state.
Solubility Insoluble in water; Soluble in DMSO (18 mg/mL) and N,N-dimethylformamide.[1]Dictates the choice of solvent for stock solution preparation. DMSO is the most common choice for cell culture applications.
Storage 2-8°C (as solid).[1]Ensures long-term stability of the powdered compound.
Stability in Solution Solutions in DMSO may be stored at -20°C for up to 3 months.[1]Provides guidance on the storage and shelf-life of the prepared stock solution.

Mechanism of Action: A Brief Overview

Derivatives of aminobenzoic acid exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] Tranilast, the reference compound, is known to inhibit the release of inflammatory mediators such as histamine and prostaglandins from mast cells.[1] It also demonstrates anti-fibrotic activity by inhibiting collagen synthesis in fibroblasts, a process relevant to studies of tissue remodeling and disease.[1] The dimethoxycinnamic acid moiety present in Tranilast is also associated with neuroprotective and anticancer properties.[5]

Experimental Workflow for Cell Culture Application

The following workflow provides a comprehensive guide for the preparation and use of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid and its analogs in a typical cell culture setting.

G cluster_0 Preparation cluster_1 Cell Treatment cluster_2 Post-Treatment Analysis A Weigh Compound B Select Solvent (DMSO) A->B C Calculate Volume for Stock Solution B->C D Dissolve Compound C->D E Sterile Filter D->E F Aliquot and Store Stock E->F G Thaw Stock Solution F->G H Calculate Volume for Working Concentration G->H I Dilute in Culture Medium H->I J Treat Cells I->J K Incubate J->K L Perform Assay (e.g., Viability, Gene Expression) K->L M Data Analysis L->M

Caption: A generalized workflow for the preparation and application of a DMSO-soluble compound in cell culture experiments.

Detailed Protocol for Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in DMSO. It is crucial to perform these steps under sterile conditions in a laminar flow hood to prevent contamination.

Materials:

  • 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid or analog (e.g., Tranilast)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filter-barrier tips

  • Analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for larger volumes)

Procedure:

  • Calculate the required mass of the compound.

    • For a 10 mM stock solution (10 mmol/L) of Tranilast (MW: 327.33 g/mol ):

      • Mass (mg) = 10 mmol/L * 0.001 L * 327.33 g/mol * 1000 mg/g = 3.27 mg for 1 mL of stock solution.

  • Weigh the compound.

    • Accurately weigh the calculated mass of the compound using an analytical balance. It is advisable to weigh slightly more than required and adjust the volume of DMSO accordingly to achieve the desired concentration.

  • Dissolve the compound in DMSO.

    • Transfer the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Sterilization (Optional but Recommended).

    • For larger volumes of stock solution, sterile filtration through a 0.22 µm syringe filter compatible with DMSO is recommended.[7] For smaller volumes prepared with sterile components, this step may be omitted if strict aseptic technique is followed.

  • Aliquoting and Storage.

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for up to 3 months.[1]

Protocol for Cell Treatment

This protocol outlines the steps for diluting the stock solution to a working concentration and treating cells in culture.

Materials:

  • Prepared stock solution (10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells ready for treatment

  • Sterile pipettes and tips

Procedure:

  • Determine the final working concentration.

    • The optimal working concentration should be determined experimentally through a dose-response study. For Tranilast, concentrations in the micromolar range (e.g., 3-300 µM) have been reported to be effective.[1]

  • Prepare the working solution.

    • Thaw an aliquot of the stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM from a 10 mM stock:

      • V1 = (C2 * V2) / C1 = (100 µM * 10 mL) / 10,000 µM = 0.1 mL or 100 µL.

    • Crucially, to avoid precipitation, dilute the stock solution in pre-warmed complete culture medium. Add the calculated volume of the stock solution to the medium and mix gently by pipetting or inverting the tube.

  • Treat the cells.

    • Remove the existing medium from the cells.

    • Add the freshly prepared medium containing the compound to the cells.

    • Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Vehicle Control.

    • It is essential to include a vehicle control group in your experiment. This group should be treated with the same volume of DMSO as the experimental groups, diluted in the culture medium. This allows for the differentiation of the compound's effects from any effects of the solvent.

  • Incubation and Analysis.

    • Return the cells to the incubator for the desired treatment period.

    • Following incubation, proceed with the planned downstream analysis (e.g., cell viability assays, gene expression analysis, protein analysis).

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates upon dilution in the culture medium, try a serial dilution approach. First, dilute the stock in a smaller volume of medium, and then add this intermediate dilution to the final volume.

  • DMSO Toxicity: Always perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.

  • Compound Stability in Media: While DMSO stock solutions are relatively stable, the stability of the compound in aqueous culture media at 37°C may be limited.[8] It is recommended to prepare working solutions fresh for each experiment.

  • Light Sensitivity: Some related compounds are noted to require protection from light.[1] While not explicitly stated for Tranilast, it is good practice to minimize light exposure during preparation and storage.

Conclusion

The successful application of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid and its analogs in cell culture hinges on proper handling and preparation. By utilizing DMSO as a solvent to create a concentrated stock solution and carefully diluting it into the culture medium, researchers can effectively investigate the biological effects of this class of compounds. The inclusion of appropriate controls and optimization of working concentrations are paramount for obtaining reliable and reproducible data.

References

  • ChemBK. (2024, April 10). 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?
  • Cayman Chemical. (2025, March 3). PRODUCT INFORMATION.
  • PubChem. 33-((3-Amino-3,6-dideoxyhexopyranosyl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo(33.3.1)nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.
  • ChemicalBook. (2025, December 31). Nisin | 1414-45-5.
  • National Institute of Standards and Technology. (2015, February 18). Search for Solubility Data by One Component.
  • Reddit. (2024, March 11). Making up compound for cell culture using DMSo.
  • Thermo Fisher Scientific. Stability of para-aminobenzoic acid in cell culture media.
  • MDPI. (2025, October 12). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • National Institutes of Health. 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid.
  • National Institutes of Health. (2021, June 18). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
  • ResearchGate. Mode of the action of the p-aminobenzoic acid during the inhibition of....
  • PubChem. 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid | C17H17NO3 | CID 71360054.
  • Merck. 3-(([2-(3,4-Dimethoxyphenyl)ethyl]amino)sulfonyl)benzoic acid.
  • PubChem. Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- | C15H15NO2 | CID 511511.
  • MilliporeSigma. Nystatin main = 4,400USP units/mg 1400-61-9.
  • Cayman Chemical. PRODUCT INFORMATION.
  • National Institutes of Health. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • TOKU-E. Solubility Data Resource.
  • MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.
  • Altervista. (2024, February 27). Preparation of cell culture media.
  • MDPI. (2017, May 10). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.
  • Benchchem. How to prevent hydrolysis of 3-(4-Acetyloxyphenyl)benzoic acid during experiments.
  • Benchchem. Solubility Profile of 3-(4-Acetyloxyphenyl)benzoic Acid: A Technical Guide.
  • Helsinki.fi. (2013, January 1). REAGENTS AND MEDIUM PREPARATION.

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Application Note: Optimal Dosing Regimen of Tranilast for Renal Fibrosis Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal dosing regimen of Tranilast for renal fibrosis mouse models Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a potent anti-fibrotic and anti-inflammatory agent originally developed as an anti-allergic drug.[1] In preclinical renal research, it has emerged as a critical tool for interrogating the TGF-


/Smad signaling axis and the NLRP3 inflammasome pathway. However, significant heterogeneity exists in dosing protocols, leading to variable reproducibility. This application note synthesizes data from Unilateral Ureteral Obstruction (UUO) and Diabetic Nephropathy (DN) models to establish a standardized, high-efficacy dosing regimen for mice. We recommend a therapeutic window of 300–400 mg/kg/day  via oral administration to achieve robust inhibition of tubulointerstitial fibrosis.

Mechanistic Rationale

Understanding why Tranilast works is prerequisite to optimizing how it is dosed. Tranilast does not act through a single receptor; rather, it functions as a pleiotropic inhibitor of multiple pro-fibrotic cascades.

Key Pharmacodynamic Targets:
  • TGF-

    
    /Smad Axis:  Tranilast inhibits the phosphorylation of Smad2/3, preventing the transcription of collagen and fibronectin.
    
  • NLRP3 Inflammasome: It directly binds to the NACHT domain of NLRP3, preventing inflammasome assembly and subsequent IL-1

    
    /IL-18 release.
    
  • Mast Cell Stabilization: It blocks the release of histamine and cytokines (SCF, c-kit) from mast cells, which are key recruiters of macrophages in the renal interstitium.

Pathway Visualization

The following diagram illustrates the multi-modal action of Tranilast in blocking renal fibrosis.

Tranilast_MOA cluster_0 Pathological Outcomes Tranilast Tranilast (Drug) TGFb TGF-beta1 Tranilast->TGFb Inhibits expression NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 Direct blockade MastCell Mast Cell Degranulation Tranilast->MastCell Stabilizes Smad Smad2/3 Phosphorylation TGFb->Smad Activates IL1b IL-1beta / IL-18 NLRP3->IL1b Releases Cytokines Pro-inflammatory Cytokines MastCell->Cytokines Releases EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Fibroblast Myofibroblast Activation Smad->Fibroblast IL1b->Fibroblast Cytokines->Fibroblast ECM Renal Fibrosis (Collagen/Fibronectin) EMT->ECM Fibroblast->ECM

Caption: Tranilast interrupts fibrosis by simultaneously targeting TGF-beta signaling, NLRP3 inflammasome assembly, and mast cell degranulation.

Comparative Dosing Analysis

The table below summarizes effective dosing regimens derived from high-impact studies. Note the distinction between rat and mouse dosages; mice generally require higher mg/kg doses due to faster metabolic clearance.

ModelSpeciesEffective DoseRouteDurationOutcome
UUO (Obstructive)Mouse300–400 mg/kg/day Oral (Diet/Gavage)7–14 DaysReduced collagen deposition, inhibited EMT markers (E-cadherin loss).
UUO Rat150–400 mg/kg/dayOral Gavage14 DaysAttenuated tubular apoptosis and macrophage infiltration.
Diabetic Nephropathy Mouse200–400 mg/kg/dayOral Gavage8–12 WeeksDecreased albuminuria and mesangial expansion.
NASH (Liver Fibrosis)Mouse300–500 mg/kg/dayOral Gavage20 WeeksSignificant reduction in fibrosis and TRPV2 expression.[2]
MDX (Muscle Fibrosis)Mouse~300 mg/kg/dayDiet Admixture9 Weeks30% reduction in diaphragm fibrosis.[3]

Critical Insight: While some low-dose protocols (20–50 mg/kg) exist for specific metabolic or xenograft models, renal fibrosis requires high systemic exposure . The consensus "optimal" dose for robust anti-fibrotic activity in mice is 300–400 mg/kg/day .

Protocol: Preparation and Administration

A. Vehicle Selection & Solubility

Tranilast is hydrophobic and practically insoluble in water. Proper vehicle selection is critical for bioavailability.

  • Recommended Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) or 0.5% Methylcellulose (MC) in distilled water. This creates a homogeneous suspension.[4]

  • Alternative (Solubility Enhancement): 1% Sodium Bicarbonate (NaHCO

    
    ) can be used to form a salt, improving solubility, though suspensions in CMC are more common for high-dose gavage.
    
B. Preparation of 40 mg/mL Suspension (for 400 mg/kg dose)

Target: To administer 400 mg/kg to a 25g mouse (Total dose = 10 mg) in a volume of 0.25 mL.

  • Weighing: Weigh 400 mg of Tranilast powder (crystalline solid).

  • Vehicle Prep: Prepare 10 mL of 0.5% CMC-Na solution. (Dissolve 0.05g CMC-Na in 10 mL warm dH

    
    O; allow to cool and hydrate overnight).
    
  • Mixing: Add Tranilast powder to the CMC-Na solution.

  • Homogenization: Vortex vigorously for 2 minutes. If clumps persist, sonicate for 10–15 minutes until a fine, milky suspension is achieved.

    • QC Check: Ensure no large crystals are visible. Re-vortex immediately before every gavage.

C. Administration Workflow (UUO Model Example)

The following workflow details a preventative regimen (starting prior to injury) which is the gold standard for assessing anti-fibrotic efficacy.

Protocol_Workflow cluster_timeline Experimental Timeline (Days) D_minus_1 Day -1 Acclimatization & Pre-treatment D_0 Day 0 UUO Surgery (Ligation) D_minus_1->D_0 D_1_13 Day 1 - 13 Daily Dosing (400 mg/kg) D_0->D_1_13 Check2 Check Hydration (Post-Surgery) D_0->Check2 D_14 Day 14 Sacrifice & Tissue Harvest D_1_13->D_14 Check1 Monitor Weight (Daily) D_1_13->Check1 Prep Prepare Suspension (Fresh Weekly) Prep->D_minus_1

Caption: Timeline for a standard 14-day UUO experiment with preventative Tranilast dosing.

D. Step-by-Step Gavage Procedure
  • Timing: Administer at the same time daily (e.g., 09:00 AM) to minimize circadian variations in metabolism.

  • Restraint: Scruff the mouse firmly to align the esophagus.

  • Insertion: Use a 20G or 22G flexible feeding needle. Pass the needle gently; if resistance is felt, withdraw and realign.[5]

  • Volume: Do not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Observation: Monitor for 5 minutes post-gavage for signs of aspiration (clicking sounds, labored breathing).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Inconsistent Results Suspension settlingVortex suspension immediately before each mouse. Do not dose the whole cage with one mix.
Weight Loss >15% Drug toxicity or surgical stressTranilast is generally well-tolerated, but high doses can cause GI upset. Supplement with wet mash. If weight loss persists, reduce dose to 300 mg/kg.
Clogged Needle Large particle sizeSonicate the suspension longer during preparation. Ensure Tranilast is finely ground before adding vehicle.
No Fibrosis Reduction Low bioavailabilityEnsure you are using the preventative model (start Day -1 or 0). Therapeutic dosing (starting Day 3-5) requires higher N numbers to show significance.

References

  • Tranilast modulates fibrosis in UUO rats. PubMed. Link

  • Tranilast prevents renal interstitial fibrosis in diabetic kidney disease via mast cell blockade. Spandidos Publications. Link

  • Tranilast inhibits NLRP3 and suppresses fibrosis in NASH mouse models. Anticancer Research. Link

  • Tranilast administration reduces fibrosis in mdx dystrophic mice. Fibrogenesis & Tissue Repair. Link

  • Oral Gavage Protocols and Vehicle Selection. UCSF IACUC. Link

Sources

Technical Application Note: Optimized Synthesis of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

This guide details the synthesis of 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid , a structural analog of the anti-fibrotic and anti-allergic drug Tranilast . While Tranilast features a cinnamoyl (unsaturated) linker, this derivative possesses a saturated acetyl linker. This scaffold is critical in Structure-Activity Relationship (SAR) studies for TGF-β inhibition and anti-inflammatory pathways.

Synthetic Challenges

Synthesizing N-acyl anthranilic acids presents a unique set of challenges compared to standard amide couplings:

  • Deactivated Nucleophile: The amine in anthranilic acid is electronically deactivated by the ortho-carboxylic acid group (electron-withdrawing) and participates in intramolecular hydrogen bonding, reducing its nucleophilicity.

  • Benzoxazinone Formation: When using highly reactive electrophiles (like acid chlorides) with anthranilic acid, the kinetic product is often the 4H-3,1-benzoxazin-4-one (via cyclodehydration) rather than the open-chain amide.

  • Solubility: The target molecule and its intermediates often exhibit poor solubility in non-polar solvents, complicating purification.

Strategic Pathways

To ensure high purity and reproducibility, this guide presents two distinct protocols:

  • Protocol A (The "Benzoxazinone Route"): Deliberately forms the cyclic intermediate followed by ring-opening hydrolysis. This is the preferred method for scale-up as it simplifies purification.

  • Protocol B (The "Ester Protection Route"): Uses methyl anthranilate to prevent cyclization, followed by saponification. Ideal for combinatorial library synthesis.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the critical "Benzoxazinone Trap" that researchers must navigate.

SynthesisPathways cluster_legend Pathway Legend SM1 3,4-Dimethoxyphenylacetic Acid AC Acid Chloride Intermediate SM1->AC SOCl2 / DMF(cat) SM2 Anthranilic Acid (2-Aminobenzoic Acid) BZ Benzoxazinone Intermediate (Cyclic) AC->BZ + SM2 / Heat (Cyclodehydration) Target Target Product: N-Acyl Anthranilic Acid AC->Target + SM2 / Base / Low Temp (Direct Amidation) BZ->Target Hydrolysis (NaOH / H2O) key Red Dashed: Kinetic Trap (Cyclization) Green: Thermodynamic Product (Target)

Caption: Mechanistic bifurcation in N-acyl anthranilic acid synthesis. Protocol A leverages the Benzoxazinone intermediate for purification.

Protocol A: The Benzoxazinone Hydrolysis Method (Recommended)

This method is robust because the benzoxazinone intermediate often precipitates out of the reaction mixture, allowing for easy isolation before the final hydrolysis step.

Reagents & Materials
  • Precursor A: 3,4-Dimethoxyphenylacetic acid (1.0 equiv)

  • Precursor B: Anthranilic acid (1.0 equiv)

  • Reagent: Thionyl chloride (SOCl₂) (1.5 equiv)

  • Solvent: Toluene (anhydrous) or Pyridine

  • Base: Triethylamine (Et₃N) (if using Toluene)

Step-by-Step Procedure
Step 1: Activation (Acid Chloride Formation)
  • Dissolve 3,4-dimethoxyphenylacetic acid (10 mmol) in anhydrous Toluene (20 mL).

  • Add SOCl₂ (15 mmol) dropwise under N₂ atmosphere.

  • Add a catalytic amount of DMF (2 drops).

  • Heat to 60°C for 2 hours. Monitor gas evolution (HCl/SO₂).

  • Checkpoint: Evaporate excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride (yellow oil/solid). Re-dissolve in fresh Toluene (10 mL).

Step 2: Coupling & Cyclization
  • In a separate flask, suspend Anthranilic acid (10 mmol) in Toluene (20 mL) with Et₃N (22 mmol).

  • Add the acid chloride solution dropwise to the anthranilic acid suspension at 0°C .

  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Critical Step: Heat the mixture to reflux (110°C) for 3 hours. This forces the elimination of water/HCl and drives the formation of the benzoxazinone intermediate.

  • Cool to RT. The benzoxazinone usually precipitates. Filter and wash with cold ethanol.

Step 3: Ring-Opening Hydrolysis
  • Suspend the isolated benzoxazinone in Acetone/Water (1:1, 20 mL).

  • Add 1M NaOH (1.1 equiv) dropwise. The solid will dissolve as the ring opens.

  • Stir at RT for 30 minutes.

  • Acidify carefully with 1M HCl to pH 3-4.

  • The target N-acyl anthranilic acid will precipitate as a white/off-white solid.

  • Filter, wash with water, and dry under vacuum.

Protocol B: The Methyl Ester Route (Alternative)

Use this method if the substrate is sensitive to the high temperatures required in Protocol A.

Reagents[1][2][3][4]
  • Amine: Methyl anthranilate (1.0 equiv)

  • Acid: 3,4-Dimethoxyphenylacetic acid (1.1 equiv)

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure
  • Coupling: Dissolve the Acid in DMF. Add DIPEA, EDC, and HOBt. Stir for 15 min to activate.

  • Add Methyl anthranilate. Stir at RT for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and Brine.[1] Dry over MgSO₄ and concentrate.

  • Saponification: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3 equiv). Stir at RT until TLC shows consumption of ester (~2-4 hours).

  • Isolation: Acidify to pH 3. Extract with EtOAc or filter the precipitate.

QC & Characterization Standards

To validate the synthesis, compare your data against these expected parameters.

ParameterExpected ResultDiagnostic Note
Appearance White to off-white powderYellowing indicates oxidation or residual benzoxazinone.
Melting Point 175°C – 185°C (Range varies by polymorph)Sharp melting point (<2°C range) confirms purity.
¹H NMR (DMSO-d₆) δ ~11.0 - 11.5 ppm (s, 1H) Critical: The amide NH proton is highly deshielded due to H-bonding with the carboxylic acid.
¹H NMR (Aromatic) Doublet (~8.4 ppm)Characteristic of the proton ortho to the amide in the anthranilic ring.
IR Spectroscopy 1660–1690 cm⁻¹ (Amide I)2500–3300 cm⁻¹ (Broad OH)Absence of peak at ~1750 cm⁻¹ (which would indicate unreacted benzoxazinone ester/lactone bond).

Troubleshooting & Optimization

Self-Validating System: The "Water Test"
  • Issue: Incomplete hydrolysis in Protocol A.

  • Test: Take a small aliquot of your final solid and attempt to dissolve it in dilute aqueous NaHCO₃.

  • Result:

    • Dissolves with bubbling: Success (Free Carboxylic Acid present).

    • Insoluble: Failure (Benzoxazinone or Ester still present).

Common Failure Modes
  • Low Yield (Protocol A): Usually due to insufficient heating in Step 2. The intermediate amide must cyclize to the benzoxazinone to precipitate cleanly.

  • Sticky Solid: Presence of residual DMF. Wash the final precipitate copiously with water before drying.

References

  • Review of Benzoxazinone Chemistry: Shariat, M., & Abdollahi, S. (2004).[2] Synthesis of Benzoxazinone Derivatives. Molecules, 9(8), 705-712. [Link]

  • Tranilast Analog Synthesis (Yeast/Chemical Comparison): De Loof, H., et al. (2011). Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast.[3][4] Microbial Cell Factories, 10, 1. [Link]

  • Antiproliferative Activity of Anthranilic Acid Derivatives: Ismail, M. M., et al. (2020).[5][6][7] Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation... Bioorganic Chemistry, 105, 104368. [Link]

  • General Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: Formulation and Characterization of Tranilast-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is a highly hydrophobic molecule originally developed as an anti-allergic agent. Recently, it has gained significant traction in oncology and advanced wound healing due to its potent ability to inhibit Transforming Growth Factor-beta (TGF-β) signaling. By blocking TGF-β, Tranilast reprograms cancer-associated fibroblasts (CAFs), depletes the extracellular matrix (ECM), and normalizes the tumor microenvironment (TME) [[1]](1]. This mechanical normalization reduces tumor stiffness, thereby enhancing the penetration and efficacy of co-administered cytotoxic nanomedicines [[2]](2].

However, the clinical translation of Tranilast is severely bottlenecked by its poor aqueous solubility (Class IV in the Biopharmaceutics Classification System) and rapid systemic clearance. To overcome these biological barriers, nanoparticle-based drug delivery systems (DDS) are engineered. Depending on the therapeutic target, two primary formulation strategies are employed:

  • Top-Down Solid Nanocrystals: Ideal for localized, high-dose delivery (e.g., ophthalmic drops, contact lenses, or transdermal microneedles) where polymer matrices are unnecessary [[3]](3].

  • Bottom-Up Polymeric (PLGA) Nanoparticles: Essential for systemic intravenous administration, providing controlled release and exploiting the Enhanced Permeability and Retention (EPR) effect for TME targeting 4[4].

Pathway A Tranilast-Loaded Nanoparticles B TGF-β Pathway Inhibition A->B Sustained Release C CAF Reprogramming & ECM Depletion B->C Blocks Fibrogenesis D TME Mechanical Normalization C->D Reduces Tumor Stiffness E Enhanced Cytotoxic Drug Penetration D->E Synergistic Therapy

Fig 1. Tranilast-mediated TME reprogramming and enhanced nanomedicine penetration.

Quantitative Formulation Profiles

The selection of the manufacturing method directly dictates the physicochemical properties of the resulting nanoparticles. Table 1 summarizes the validated target parameters for different Tranilast nano-formulations based on empirical data from recent pharmacokinetic studies.

Table 1: Comparative Physicochemical Profiles of Tranilast Nanoparticle Formulations

Formulation TypeManufacturing MethodMean Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency
Solid Nanocrystals Wet Bead Milling30 - 100< 0.25-15 to -25N/A (100% Core)
PLGA Nanoparticles Emulsion-Solvent Evaporation150 - 250< 0.20-30 to -4560 - 75%
Polymeric Micelles Thin-Film Hydration20 - 50< 0.15-5 to -1580 - 90%

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates In-Process Quality Control (IPQC) checkpoints to verify intermediate success before proceeding to the next step.

Protocol A: Top-Down Preparation of Tranilast Solid Nanocrystals (Wet Bead Milling)

This method utilizes high-shear mechanical attrition to fracture microcrystals into the nanoscale without altering the drug's fundamental crystal lattice structure 5[5]. It is highly effective for formulating in situ ophthalmic gels and transdermal patches.

Materials:

  • Tranilast raw powder (API)

  • Stabilizers: 2-Hydroxypropyl-β-cyclodextrin (HPβCD), D-mannitol, and Benzalkonium chloride (BAC) [[6]](6].

  • 0.1 mm Zirconia beads

Step-by-Step Methodology:

  • Dispersion Preparation: Suspend 0.5% (w/v) Tranilast powder in purified water containing 0.5% D-mannitol, 0.005% BAC, and 5% HPβCD. Causality Note: HPβCD acts as a steric stabilizer, preventing the re-agglomeration of newly fractured, high-energy nanoparticle surfaces via inclusion complexation.

  • Milling Setup: Transfer the dispersion into 1.5 mL specialized milling tubes. Add 0.1 mm zirconia beads at a 1:1 volume ratio to the dispersion. Causality Note: 0.1 mm beads are critical; larger beads lack the specific surface area necessary to impart the micro-shear forces required to reach the <100 nm size range7[7].

  • Mechanical Attrition: Process the tubes in a bead mill homogenizer (e.g., Bead Smash 12) at 5,500 rpm. Run the cycle for 30 seconds, followed by a 30-second rest, repeating for 10 to 30 cycles. Critical Parameter: Maintain the system at 4°C using a cooling block to prevent thermal degradation of the API.

  • IPQC Checkpoint: Extract a 10 µL aliquot, dilute 1:100 in Milli-Q water, and measure via Dynamic Light Scattering (DLS). The target Z-average is ~35–90 nm with a PDI < 0.25. If PDI > 0.25, subject the batch to 5 additional milling cycles.

  • Recovery: Separate the nanocrystal suspension from the zirconia beads using a 10 µm filter centrifuge tube spun at 2,000 × g for 1 minute.

Protocol B: Bottom-Up Synthesis of Tranilast-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)

For systemic delivery targeting the TME, encapsulating Tranilast within a Poly(lactic-co-glycolic acid) (PLGA) matrix provides sustained release and protects the drug from premature hepatic clearance 8[8].

Protocol Org Organic Phase PLGA + Tranilast Emul Probe Sonication (W/O Emulsion) Org->Emul Aq Aqueous Phase PVA Stabilizer Aq->Emul Evap Solvent Evaporation (Magnetic Stirring) Emul->Evap Droplet Sizing Purif Ultracentrifugation & Washing Evap->Purif Hardening Lyoph Lyophilization (Trehalose) Purif->Lyoph Recovery

Fig 2. Single emulsion-solvent evaporation workflow for PLGA nanoparticle synthesis.

Materials:

  • PLGA (50:50 lactide-to-glycolide ratio, Mw 24,000–38,000)

  • Tranilast API

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Polyvinyl alcohol (PVA, 87-89% hydrolyzed)

  • D-(+)-Trehalose dihydrate

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Tranilast in 2 mL of DCM. Vortex for 1 minute until optically clear. Causality Note: The 10:1 polymer-to-drug ratio ensures the hydrophobic drug is fully partitioned within the polymer matrix, maximizing Encapsulation Efficiency (EE%).

  • Aqueous Phase Preparation: Prepare 10 mL of a 1.0% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm syringe filter to remove undissolved polymer chains.

  • Emulsification (O/W): Add the organic phase dropwise (using a 23-gauge needle) into the aqueous phase while homogenizing at 10,000 rpm using a high-shear rotor-stator mixer for 2 minutes.

  • Droplet Sizing (Sonication): Transfer the crude emulsion to an ice bath. Apply ultrasonic probe sonication (e.g., VibraCell) at 40% amplitude for 3 minutes (pulsed: 10s ON, 5s OFF) 9[9]. Causality Note: The ice bath is mandatory to dissipate the extreme localized heat generated by acoustic cavitation, which would otherwise prematurely evaporate the DCM and cause massive polymer aggregation.

  • Solvent Evaporation & Hardening: Transfer the nanoemulsion to a magnetic stirrer. Stir at 500 rpm at room temperature for 4–6 hours to allow complete evaporation of DCM. As the solvent evaporates, the PLGA precipitates, hardening into solid nanoparticles.

  • IPQC Checkpoint: Perform a visual inspection. The suspension should exhibit a uniform, bluish opalescence (Tyndall effect) with no visible macroscopic precipitates.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing excess PVA and unencapsulated drug). Resuspend the pellet in 10 mL of Milli-Q water. Repeat the wash step twice.

  • Lyophilization: Resuspend the final washed pellet in a 5% (w/v) Trehalose solution. Freeze at -80°C, then lyophilize for 48 hours. Causality Note: Trehalose acts as a lyoprotectant. By forming hydrogen bonds with the PLGA surface during water sublimation, it prevents irreversible fusion of the nanoparticles, allowing for rapid reconstitution.

References

1.7 2. 5 3.2 4. 5.3 6. 7.9 8. 8 9.4

Sources

Application Note: In Vitro Assessment of Tranilast-Mediated Inhibition of Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Mast cell degranulation is the primary driver of acute allergic responses and anaphylaxis. Upon activation, mast cells rapidly undergo exocytosis, releasing pre-formed inflammatory mediators such as histamine, proteases, and


-hexosaminidase from their secretory granules.

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a well-established anti-allergic agent recognized for its mast cell-stabilizing properties. Unlike antihistamines that merely block receptor binding downstream, Tranilast intervenes at the source by suppressing the exocytotic process itself [1]. Mechanistically, Tranilast inhibits intracellular calcium (


) influx, a mandatory secondary messenger in the signaling cascade initiated by either IgE/FcεRI cross-linking or non-IgE receptor (e.g., MRGPRX2) activation. By preventing the requisite spike in cytosolic calcium, Tranilast effectively halts the fusion of secretory granules with the plasma membrane.

G IgE IgE + Antigen (Stimulus) FceRI FcεRI Receptor Cross-linking IgE->FceRI Calcium Intracellular Ca2+ Influx FceRI->Calcium Degranulation Mast Cell Degranulation (β-hexosaminidase Release) Calcium->Degranulation Tranilast Tranilast (Mast Cell Stabilizer) Tranilast->Calcium Inhibits Tranilast->Degranulation Stabilizes

Tranilast mechanism of action: Inhibiting calcium influx to prevent mast cell degranulation.

Assay Principle: The -Hexosaminidase Readout

While histamine is the most famous mast cell mediator, it is highly volatile and requires complex fluorometric or ELISA-based assays for accurate quantification. Conversely,


-hexosaminidase  is a robust lysosomal enzyme that is co-stored and co-released in a 1:1 linear ratio with histamine during degranulation [2].

This protocol utilizes a colorimetric enzymatic assay to quantify


-hexosaminidase release. The enzyme cleaves a synthetic chromogenic substrate, p-nitrophenyl-N-acetyl-

-D-glucosaminide (p-NAG). When the reaction is terminated with a high-pH stop solution, the cleaved product (p-nitrophenol) shifts into a phenolate anion, yielding a bright yellow color that is easily quantifiable at 405 nm.

Experimental Design & Self-Validating Controls

A robust in vitro assay must be a self-validating system. To ensure that the observed inhibition is genuinely due to Tranilast's pharmacological action and not an artifact of cytotoxicity or assay interference, the following internal controls are mandatory:

  • Vehicle Control (Spontaneous Release): Cells treated only with the drug vehicle (e.g., 0.1% DMSO) and buffer. Causality: This establishes the baseline leakage of granules. High spontaneous release indicates poor cell health or mechanical stress during washing.

  • Total Release Control (Triton X-100 Lysis): Cells lysed with 0.1% Triton X-100. Causality: Triton X-100 disrupts the lipid bilayer, releasing 100% of the intracellular

    
    -hexosaminidase. This is the critical denominator required to calculate the percentage of degranulation.
    
  • Positive Control (Antigen Only): Cells sensitized and stimulated without the inhibitor. Causality: Validates that the sensitization protocol was successful and the cells are functionally responsive.

  • Background Control (Buffer + Substrate): No cells, only reagents. Causality: Ensures the substrate does not spontaneously hydrolyze under assay conditions.

Step-by-Step Methodology

The following protocol is optimized for the RBL-2H3 (Rat Basophilic Leukemia) cell line, the gold-standard in vitro model for mucosal mast cell behavior [2].

Workflow Step1 1. Seed RBL-2H3 & Sensitize (IgE) Step2 2. Wash & Pre-incubate with Tranilast Step1->Step2 Step3 3. Stimulate with DNP-BSA Antigen Step2->Step3 Step4 4. Collect Supernatant & Lyse Cells Step3->Step4 Step5 5. β-hexosaminidase Assay (405 nm) Step4->Step5

Experimental workflow for the in vitro mast cell degranulation assay.

Phase 1: Cell Culture and Sensitization
  • Cell Seeding: Harvest RBL-2H3 cells at 70-80% confluence. Seed at a density of

    
     cells/well in a 96-well flat-bottom tissue culture plate using standard DMEM supplemented with 10% FBS.
    
  • Sensitization: Add 50 ng/mL of monoclonal anti-DNP IgE to the culture media. Incubate overnight (12-16 hours) at 37°C, 5%

    
    .
    
    • Causality: Overnight incubation is required to allow the IgE antibodies to fully bind to the high-affinity FcεRI receptors on the mast cell surface, priming them for antigen-specific activation.

Phase 2: Drug Treatment and Stimulation
  • Washing: Carefully aspirate the media and wash the cells twice with 200 μL of pre-warmed Tyrode's Buffer (pH 7.4).

    • Causality: Tyrode's buffer provides essential extracellular

      
       and 
      
      
      
      necessary for exocytosis. Washing removes unbound IgE and serum proteins that could prematurely trigger cells or interfere with the colorimetric readout.
  • Tranilast Pre-incubation: Add 90 μL of Tyrode's buffer containing varying concentrations of Tranilast (e.g., 10 μM to 1 mM) or vehicle control. Incubate for 30 minutes at 37°C.

  • Stimulation: Induce degranulation by adding 10 μL of DNP-BSA antigen (final concentration 100 ng/mL) to the test wells. For the Total Release Control wells, add 10 μL of 1% Triton X-100 (final concentration 0.1%) instead of antigen.

  • Incubation & Termination: Incubate the plate for exactly 30 minutes at 37°C. Terminate the exocytotic reaction by immediately transferring the plate to an ice bath for 5 minutes.

    • Causality: Rapid cooling physically halts the membrane fusion machinery, ensuring the degranulation snapshot is precise and preventing further release during sample handling.

Phase 3: Enzymatic Readout
  • Supernatant Transfer: Centrifuge the plate briefly (400 x g, 5 min, 4°C) to pellet any detached cells. Carefully transfer 50 μL of the supernatant from each well into a new, clear 96-well assay plate.

  • Substrate Addition: Add 50 μL of 1 mM p-NAG substrate (dissolved in 0.1 M Citrate Buffer, pH 4.5) to all wells in the new plate.

    • Causality: The acidic pH of 4.5 mimics the lysosomal environment, providing the optimal catalytic conditions for

      
      -hexosaminidase to cleave the substrate.
      
  • Enzymatic Incubation: Incubate the assay plate for 1 hour at 37°C.

  • Reaction Stop & Read: Stop the reaction by adding 100 μL of 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 10.0) to all wells. Read the optical density (OD) immediately at 405 nm using a microplate spectrophotometer.

    • Causality: The high pH denatures the enzyme, stopping the reaction, and causes the chromogenic shift of p-nitrophenol to its highly absorptive yellow state.

Quantitative Data Interpretation

To quantify the inhibitory effect of Tranilast, calculate the percentage of degranulation for each well using the following formula (ensure all OD values are first background-subtracted):



Expected Pharmacological Profiles

Tranilast exhibits dose-dependent inhibition of mast cell degranulation, though its potency varies depending on the cell line and the specific secretagogue used (IgE vs. Compound 48/80 vs. Substance P). The table below summarizes expected quantitative benchmarks derived from authoritative literature [3][1][4].

Cell ModelStimulus / SecretagogueTranilast ConcentrationObserved Efficacy / InhibitionReference
LAD2 (Human)Substance P (0.5 μg/mL)100 μg/mL~52% inhibition of degranulation[3]
LAD2 (Human)Compound 48/80 (0.3 μg/mL)100 μg/mL~51% inhibition of degranulation[3]
LAD2 (Human)IgE / anti-IgE100 μg/mL~27% inhibition of degranulation[3]
Rat Peritoneal MCs Compound 48/80 (10 μg/mL)100 μM - 1 mMDose-dependent suppression of exocytosis[1]
BMMCs (Mouse)DNP-BSA + IL-33VariableSignificant inhibition of

-hex release
[4]

Note: If Tranilast shows high efficacy in inhibiting degranulation but the Total Release Control OD drops significantly at higher drug concentrations, the drug may be exhibiting cytotoxicity rather than stabilization. Always pair this assay with a parallel cell viability screen (e.g., CCK-8 or MTT).

References

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation Source: PubMed Central (PMC) / Journal of Visualized Experiments URL:[Link]

  • Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties Source: Cellular Physiology and Biochemistry / Karger Publishers URL:[Link]

  • Comparison of the inhibitory effects of resveratrol and tranilast on IgE, 48/80 and substance P dependent-mast cell activation Source: PubMed Central (PMC) / Allergy, Asthma & Clinical Immunology URL:[Link]

  • Inhibition by Tranilast of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells Source: PubMed / Immune Network URL:[Link]

Sources

Application Note: Advanced Formulation of Tranilast Nanoemulsion Gel for Topical Anti-Fibrotic Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid) is a dual-action therapeutic agent historically used orally for allergic disorders.[1] However, its potential in dermatology—specifically for keloids, hypertrophic scars, and scleroderma —relies on its ability to inhibit collagen synthesis and suppress Transforming Growth Factor-beta (TGF-


) signaling.[1]

The Challenge: Tranilast is a BCS Class II drug (low solubility, high permeability) with a high melting point (~167°C) and significant photosensitivity.[1] Conventional creams often lead to drug crystallization, reducing bioavailability and causing skin irritation.[1]

The Solution: This guide details the formulation of a Tranilast-Loaded Nanoemulsion Gel (Nano-gel) . By encapsulating Tranilast in oil droplets (


200 nm), we achieve:
  • Enhanced Solubility: Solubilization in the oil core prevents crystallization.[1]

  • Deep Permeation: Nanometric size facilitates stratum corneum penetration.[1]

  • Stability: The gel matrix protects the dispersed phase and improves patient compliance.[1]

Mechanism of Action: The Anti-Fibrotic Pathway

Understanding the cellular target is crucial for formulation design.[1] Tranilast does not merely coat the skin; it must penetrate to the dermis to modulate fibroblast activity.

Biological Pathway Diagram

The following diagram illustrates how Tranilast interrupts the fibrotic feedback loop.

TranilastMechanism Stimulus Tissue Injury / Inflammation MastCell Mast Cell Degranulation Stimulus->MastCell TGFb TGF-beta Release MastCell->TGFb Cytokine Release Receptor TGF-beta Receptor (Type I/II) TGFb->Receptor Binding Smad Smad2/3 Phosphorylation Receptor->Smad Activation Nucleus Nuclear Translocation Smad->Nucleus Collagen Excess Collagen Synthesis (Fibrosis/Keloid) Nucleus->Collagen Gene Expression Tranilast TRANILAST (Active Pharmaceutical Ingredient) Tranilast->MastCell Stabilizes Membrane (Blocks Histamine) Tranilast->TGFb Inhibits Release & Signaling

Figure 1: Dual mechanism of Tranilast inhibiting both mast cell degranulation and the TGF-


/Smad fibrotic pathway.[1]

Pre-Formulation & Physicochemical Profile[2][3][4][5]

Before beginning the protocol, verify your API (Active Pharmaceutical Ingredient) against these parameters to ensure formulation success.

ParameterValue / CharacteristicFormulation Implication
Chemical Name 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acidAcidic nature requires pH control.[1][2]
Molecular Weight 327.33 g/mol Suitable for transdermal delivery (<500 Da).[1]
LogP ~3.47 - 4.2Highly lipophilic; requires oil phase or surfactant.[1]
pKa ~3.5 - 4.5 (Carboxylic acid)Ionized at neutral pH; unionized (permeable) at acidic pH.[1]
Solubility Water: InsolubleDMSO: ~18 mg/mLEthanol: Sparingly solubleDo not use water as the primary solvent.
Melting Point 166-168°CHigh lattice energy; prone to recrystallization upon cooling.[1]

Protocol: Preparation of Tranilast Nanoemulsion Gel

This protocol uses a High-Energy Emulsification method followed by gelation.[1]

Materials Required[1][2][5][6][7][8][9][10]
  • API: Tranilast (Purity >98%).[1]

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) OR Labrafac™ Lipophile WL 1349.[1] Reason: Medium-chain triglycerides maximize Tranilast solubility.[1]

  • Surfactant: Tween 80 (Polysorbate 80).[1]

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether).[1]

  • Gelling Agent: Carbopol® 940 or 980.[1]

  • Neutralizer: Triethanolamine (TEA).[1]

  • Aqueous Phase: Deionized water (Milli-Q).[1]

Workflow Diagram

FormulationWorkflow Weigh 1. Weighing Tranilast + Oil + Surfactant/Co-surfactant MixOil 2. Oil Phase (Magnetic Stirring, 40°C) Clear Solution Weigh->MixOil Emulsify 4. High Shear Homogenization (15,000 rpm, 10 min) MixOil->Emulsify Add dropwise MixWater 3. Aqueous Phase Water + Preservative MixWater->Emulsify Sonicate 5. Ultrasonication (Probe, 5 min, 40% Amp) Nano-droplet formation Emulsify->Sonicate Gelation 6. Gelation Add Carbopol -> Swell -> Add TEA (pH 6.0) Sonicate->Gelation Final Final Nano-Gel Gelation->Final

Figure 2: Step-by-step manufacturing workflow for Tranilast Nanoemulsion Gel.

Step-by-Step Methodology
Phase A: The Oil Phase (The Critical Step)
  • Weigh Tranilast (0.5% - 1.0% w/w) accurately.[1]

  • Dissolve Tranilast in a mixture of Capryol 90 (10% w/w) and Transcutol P (5% w/w) .[1]

  • Add Tween 80 (15% w/w) .[1]

  • Heat gently to 40-45°C under continuous magnetic stirring until the solution is perfectly clear and yellow. Note: If the solution is cloudy, the drug is not fully solubilized and will crystallize later.

Phase B: The Aqueous Phase
  • Heat Deionized Water (q.s. to 100%) to 40°C.

  • Add preservatives (e.g., Methylparaben 0.1%) if intended for storage.[1]

Phase C: Emulsification (Nano-sizing)[1]
  • Add Phase B dropwise to Phase A while stirring magnetically.[1] A coarse milky emulsion will form.[1]

  • High Shear Homogenization: Process at 10,000 - 15,000 rpm for 10 minutes.

  • Ultrasonication (Optional but Recommended): Use a probe sonicator (pulse mode: 3s ON, 2s OFF) for 5-10 minutes in an ice bath to prevent overheating.

    • Target Droplet Size: 50 – 150 nm.[1]

    • Target PDI (Polydispersity Index): < 0.3.[1][3][4]

Phase D: Gel Matrix Formation[1]
  • Sprinkle Carbopol 940 (0.5 - 1.0% w/w) gently over the nanoemulsion.[1]

  • Allow it to hydrate (swell) overnight without stirring to avoid air bubbles, or stir very gently.

  • Once hydrated, add Triethanolamine (TEA) dropwise to adjust pH to 5.5 – 6.5 .

  • The mixture will instantly thicken into a transparent/translucent yellow gel.[1]

Quality Control & Analytical Methods

You must validate the formulation using HPLC to ensure drug content and stability.

HPLC Protocol for Tranilast
  • Equipment: HPLC with UV-Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).[1][4]

  • Mobile Phase: Methanol : Phosphate Buffer (pH 4.[1][5]2) [70:30 v/v].[1]

    • Note: Acidic pH suppresses ionization of Tranilast, improving peak shape.

  • Flow Rate: 1.0 mL/min.[1][4][6]

  • Detection Wavelength: 335 nm (Lambda max).[1]

  • Retention Time: Typically 5–8 minutes depending on column length.[1]

In Vitro Permeation Test (IVPT)[1]
  • System: Franz Diffusion Cells.[1]

  • Membrane: Synthetic lipid membrane (Strat-M®) or excised rat skin.[1]

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol (or PEG 400).[1]

    • Critical: Tranilast is insoluble in pure PBS.[1] You must add a solubilizer (ethanol/PEG) to the receptor compartment to maintain sink conditions, otherwise, permeation will artificially stop.[1]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Yellow Crystals appearing after 24h Drug load exceeds oil solubility.[1]Increase ratio of Capryol 90 or Transcutol P. Do not increase water content.
Phase Separation (Creaming) Insufficient surfactant or unstable emulsion.[1]Increase Tween 80 concentration or increase sonication time to reduce particle size.[1]
Discoloration (Darkening) Photo-oxidation.[1]Tranilast is light-sensitive.[1] Store formulation in amber glass or aluminum tubes. Add antioxidant (e.g., BHT).[1]
Skin Irritation pH too high or surfactant load too high.[1]Adjust pH to 5.[1]5. Ensure total surfactant concentration is <20%.[1]

References

  • Darakhshan, S., et al. (2021).[1] "Topical formulation of tranilast improves hypertrophic scar in a rat model."[1][3] Physiology and Pharmacology. Link

  • Shigeki, S., et al. (2012).[1] "Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast." Drug Metabolism and Pharmacokinetics. Link

  • Sarheed, O., et al. (2020).[1] "Formation of stable nanoemulsions by ultrasound-assisted two-step emulsification process for topical drug delivery." Journal of Drug Delivery Science and Technology. Link

  • ChemicalBook. "Tranilast Physicochemical Properties." Link

  • Bezmialem Science. "HPLC Method Development for Hydrophobic Drugs." Link

Sources

Application Note: Tranilast as a Chemical Probe for Decoupling Tryptophan Metabolism and AhR Signaling

Author: BenchChem Technical Support Team. Date: March 2026


-(3,4-dimethoxycinnamoyl)anthranilic acid)[1][2]

Executive Summary

Tranilast is a synthetic analog of the tryptophan metabolite anthranilic acid.[2][3][4] While historically characterized as a mast cell stabilizer and anti-fibrotic agent, its utility in modern chemical biology lies in its ability to act as a non-toxic, direct agonist of the Aryl Hydrocarbon Receptor (AhR) .

In tryptophan metabolism studies, a recurring confounder is distinguishing between the effects of tryptophan depletion (via IDO1/TDO enzymes) and the accumulation of downstream metabolites (Kynurenine, Kynurenic acid) that activate AhR. Tranilast serves as a critical chemical probe to decouple these processes.[1] By directly activating AhR without requiring enzymatic conversion, Tranilast allows researchers to isolate receptor-mediated signaling events from metabolic starvation stress.[1]

Mechanistic Background: The "Bypass" Probe

The Kynurenine Pathway (KP) accounts for ~95% of tryptophan catabolism.[1] The rate-limiting enzymes IDO1 (Indoleamine 2,3-dioxygenase 1) and TDO2 (Tryptophan 2,3-dioxygenase) convert L-Tryptophan into


-formylkynurenine, eventually yielding Kynurenine (Kyn) and Anthranilic Acid (AA).[1]

These metabolites are endogenous ligands for AhR , a ligand-activated transcription factor.[1][5] Upon binding, AhR translocates to the nucleus, dimerizes with ARNT, and drives the expression of immunomodulatory genes (e.g., CYP1A1, IL-10, FoxP3).

Why use Tranilast?

  • Structural Mimicry: Tranilast is structurally homologous to anthranilic acid (AA).[1]

  • Direct Agonism: It binds AhR with micromolar affinity (

    
     approx.[1] range similar to Kynurenine), triggering nuclear translocation.
    
  • Enzyme Independence: Unlike Kynurenine, which can be further metabolized by Kynureninase or Kynurenine-3-monooxygenase (KMO), Tranilast is relatively stable in standard cell culture, providing a sustained AhR signal without feeding into the NAD+ synthesis pathway.

Visualizing the Pathway Intervention

The following diagram illustrates how Tranilast acts as a "bypass" probe, activating the downstream receptor while skipping the enzymatic gating of IDO1/TDO.

Trp_Metabolism_Tranilast Trp L-Tryptophan IDO IDO1 / TDO2 (Enzymes) Trp->IDO Degradation Kyn Kynurenine / AA IDO->Kyn Metabolites AhR_Cyto AhR (Cytosolic) Kyn->AhR_Cyto Endogenous Activation AhR_Nucl AhR-ARNT (Nuclear Complex) AhR_Cyto->AhR_Nucl Translocation Tranilast Tranilast (Synthetic Probe) Tranilast->AhR_Cyto Direct Agonism (Bypass IDO) GeneExp Transcription (CYP1A1, IL-10, FoxP3) AhR_Nucl->GeneExp DRE Binding

Figure 1: Tranilast acts as a structural analog of Tryptophan metabolites, directly engaging the AhR pathway independent of IDO1/TDO enzymatic activity.[6]

Application Note: Decoupling Metabolic Stress from Signaling

Objective: To determine if a cellular phenotype (e.g., T-cell suppression, tumor cell migration) is caused by Tryptophan Starvation (GCN2 stress pathway) or AhR Signaling .[1]

Experimental Logic

If a phenotype induced by IDO1-overexpressing cells is:

  • Reversed by an AhR antagonist (e.g., CH-223191)

    
     It is AhR-dependent.[1]
    
  • Mimicked by Tranilast (in the presence of excess Tryptophan)

    
     It confirms AhR sufficiency.[1]
    
  • Not Mimicked by Tranilast but reversed by Tryptophan supplementation

    
     It is starvation-dependent.[1]
    
Comparative Data: Tranilast vs. Endogenous Ligands
ParameterTranilastKynurenine (Endogenous)TCDD (Toxic Control)
AhR Binding Affinity Low-Moderate (

M range)
Low (

M range)
High (pM range)
Metabolic Stability High (Synthetic)Low (Rapidly metabolized)Very High
Toxicity Low (Clinically approved)LowHigh (Xenobiotic toxicity)
Primary Utility Probe for AhR pathway Natural SubstrateToxicology Standard

Detailed Protocols

Protocol A: Validation of AhR Activation (Luciferase Reporter)

Use this protocol to confirm Tranilast activity in your specific cell line before functional assays.[1]

Materials:

  • Cell Line: HepG2 or HeLa (AhR-responsive).[1]

  • Reporter: pGL3-DRE (Dioxin Response Element) luciferase plasmid.[1]

  • Reagents: Tranilast (dissolved in DMSO, stock 100 mM), Luciferase Assay System.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Transfection: Transfect with pGL3-DRE plasmid using Lipofectamine according to manufacturer instructions.[1] Incubate 18–24h.[1]

  • Treatment:

    • Remove media.[1] Add fresh media containing Tranilast (Titration: 10, 50, 100, 200

      
      M).
      
    • Positive Control: TCDD (10 nM) or FICZ (100 nM).[1]

    • Negative Control: DMSO (0.1%).[1]

    • Specificity Control: Pre-treat half the wells with AhR antagonist CH-223191 (10

      
      M) for 1h prior to Tranilast.[1]
      
  • Incubation: Incubate for 18–24 hours.

  • Lysis & Read: Lyse cells and measure luminescence.

  • Analysis: Normalize to Renilla luciferase (transfection control).

    • Success Criteria: Tranilast should induce a dose-dependent increase in luminescence (typically 5–20 fold) that is >80% inhibited by CH-223191.[1]

Protocol B: Functional Immunomodulation (Treg Induction)

Use this to assess if Tranilast mimics the IDO1-mediated immune suppression environment.[1]

Materials:

  • Naïve CD4+ T cells (isolated from PBMCs or murine spleen).[1]

  • Anti-CD3/CD28 activation beads.[1]

  • Flow Cytometry antibodies: CD4, CD25, FoxP3.

Workflow:

  • Isolation: Purify CD4+CD62L+ naïve T cells.

  • Activation: Culture cells (

    
    /well) in 96-well U-bottom plates with anti-CD3/CD28 beads (1:1 ratio).
    
  • Chemical Probing:

    • Group 1 (Vehicle): Media + DMSO.[1]

    • Group 2 (Tranilast): Media + Tranilast (50

      
      M and 100 
      
      
      
      M).[1]
    • Group 3 (Metabolite Control): Media + Kynurenine (100

      
      M).[1]
      
  • Differentiation: Culture for 5 days in the presence of IL-2 (50 U/mL) and TGF-

    
     (low dose, 1 ng/mL - suboptimal to allow detection of enhancement).
    
  • Readout: Stain for intracellular FoxP3.[1]

  • Interpretation:

    • Tranilast should significantly increase the % of CD4+CD25+FoxP3+ cells compared to Vehicle.

    • This confirms that the "drug" acts as a metabolic surrogate, driving the regulatory phenotype via AhR.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for using Tranilast to validate Tryptophan metabolism targets.

Workflow_Logic Start Observed Phenotype (e.g., Tumor Immune Escape) Hypothesis Hypothesis: Is it IDO1-mediated? Start->Hypothesis Exp1 Exp 1: IDO1 Inhibitor (e.g., Epacadostat) Hypothesis->Exp1 Result1 Phenotype Reversed? Exp1->Result1 Branch_Yes Yes: IDO1 is involved Result1->Branch_Yes Yes Branch_No No: IDO1 Independent Result1->Branch_No No Exp2 Exp 2: Mechanism Check (Trp Starvation vs. AhR Activation) Branch_Yes->Exp2 Tranilast_Arm Add Tranilast (AhR Agonist) Exp2->Tranilast_Arm Trp_Arm Add Excess Tryptophan Exp2->Trp_Arm Result_T Phenotype Restored? Tranilast_Arm->Result_T Concl_AhR Conclusion: AhR Signaling Driven Result_T->Concl_AhR Yes Concl_Starv Conclusion: Metabolic Starvation Result_T->Concl_Starv No

Figure 2: Decision matrix for using Tranilast to distinguish between enzymatic depletion effects and receptor-mediated signaling.

References

  • Platten, M., et al. (2005).[1] "Tryptophan catabolism generates autoimmune-preventative neuroprotection."[1] Nature, 437(7062), 1111-1115.[1] Link[1]

    • Establishes the fundamental link between Tryptophan metabolites (anthranilic acid derivatives) and AhR activation.[1]

  • Prud'homme, G. J., et al. (2010).[1][7][8] "The anti-aging and anti-tumor drug tranilast is a direct agonist of the aryl hydrocarbon receptor." PLOS ONE, 5(11), e15291. Link

    • The definitive paper identifying Tranilast as an AhR agonist.
  • Hu, W., et al. (2013).[1] "Activation of Aryl Hydrocarbon Receptor (AhR) by Tranilast, an Anti-allergy Drug, Promotes miR-302 Expression and Cell Reprogramming."[9][10] Journal of Biological Chemistry, 288(32), 22972-22984.[1] Link

    • Demonstrates the use of Tranilast as a probe to induce specific genetic programs via AhR.
  • Opitz, C. A., et al. (2011).[1] "An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor."[1] Nature, 478(7368), 197-203.[1] Link[1]

    • Contextualizes the TDO-AhR axis which Tranilast mimics.
  • D'Amato, G., et al. (2015). "Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders."[2][11] International Journal of Molecular Sciences, 16(12), 136-147.[1] Link[1]

    • Review of Tranilast's chemical properties and applic

Sources

Application Note: Quantitative Analysis of Tranilast in Biological Plasma via RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, validated protocol for the quantification of Tranilast in biological plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. It is designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM).

Introduction & Scientific Rationale

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is a pleiotropic drug originally developed as an anti-allergic agent. It functions by inhibiting chemical mediator release from mast cells and has recently shown promise in treating fibrotic disorders and vascular inflammation by inhibiting TGF-β1.

The Analytical Challenge: Tranilast is a weak acid (pKa ~3.5 - 4.5) with high lipophilicity. In biological plasma, it binds extensively to albumin (>95%). Accurate quantification requires a method that disrupts protein binding, isolates the analyte from the complex plasma matrix, and prevents ionization during chromatography to ensure peak symmetry.

This protocol utilizes Reversed-Phase HPLC (RP-HPLC) with Liquid-Liquid Extraction (LLE) . LLE is prioritized over protein precipitation (PPT) for this application to minimize matrix effects and improve the Lower Limit of Quantification (LLOQ), essential for tracking the terminal elimination phase in PK studies.

Method Development Strategy

Chromatographic Chemistry[1][2][3][4][5][6]
  • Stationary Phase: A C18 (Octadecylsilyl) column is selected due to the hydrophobic nature of the dimethoxycinnamoyl moiety.

  • Mobile Phase pH: To prevent peak tailing, the mobile phase pH must be maintained below the pKa of Tranilast (pH < 3.5). This ensures the carboxylic acid group remains protonated (neutral), increasing retention and sharpening the peak shape.

  • Detection: Tranilast exhibits a strong UV absorption maximum at 335 nm due to its conjugated cinnamoyl system, allowing for sensitive detection without the need for mass spectrometry in routine analysis.

Internal Standard (IS) Selection

An internal standard is critical to correct for variations in extraction recovery and injection volume.

  • Recommended IS: Ethyl p-hydroxybenzoate or a structural analog like Diclofenac (if retention times permit).

  • Criteria: The IS must possess similar acidic properties and lipophilicity to co-extract with Tranilast but resolve chromatographically.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample collection to data acquisition.

Tranilast_Analysis_Workflow Start Biological Plasma Sample (Store at -80°C) Thaw Thaw & Vortex (Room Temp) Start->Thaw IS_Add Add Internal Standard (Ethyl p-hydroxybenzoate) Thaw->IS_Add Acidify Acidification (10 µL 1M HCl) IS_Add->Acidify Protonate Analyte Extract Liquid-Liquid Extraction (Ethyl Acetate / Diethyl Ether) Acidify->Extract Partition to Organic Centrifuge Centrifugation (10,000 rpm, 10 min) Extract->Centrifuge Evap Evaporation (N2 stream @ 40°C) Centrifuge->Evap Organic Layer Recon Reconstitution (Mobile Phase) Evap->Recon HPLC HPLC-UV Analysis (C18, 335 nm) Recon->HPLC

Figure 1: Step-by-step bioanalytical workflow for Tranilast extraction and analysis.

Detailed Protocol

Equipment & Reagents[4][7]
  • HPLC System: Agilent 1200/1260 Infinity or equivalent with UV/PDA detector.

  • Column: InertSustain C18 or Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm).

  • Reagents: HPLC-grade Methanol, Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Ethyl Acetate, Hydrochloric Acid (HCl).
    
Preparation of Solutions
  • Stock Solution (1 mg/mL): Dissolve 10 mg of Tranilast in 10 mL of DMSO or Methanol. Store at -20°C.

  • Working Standards: Serially dilute stock with mobile phase to obtain concentrations of 0.5, 1, 5, 10, 20, and 50 µg/mL.

  • Internal Standard Solution: Prepare Ethyl p-hydroxybenzoate at 10 µg/mL in Methanol.

Sample Preparation (Liquid-Liquid Extraction)

This method is self-validating by ensuring high recovery through acidification.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard solution. Vortex for 10 sec.

  • Acidification: Add 10 µL of 1 M HCl .

    • Why? Acidification lowers plasma pH to ~2.0, ensuring Tranilast is in its non-ionized form, maximizing partition into the organic solvent.

  • Extraction: Add 1 mL of Ethyl Acetate (or Diethyl ether:Dichloromethane 60:40).

  • Agitation: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer (supernatant) to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase . Vortex for 1 min and transfer to HPLC vial.

Chromatographic Conditions
ParameterSetting
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 20 mM Phosphate Buffer (pH 4.2)
Ratio 60 : 40 (v/v)
Flow Rate 1.0 mL/min
Detection UV Absorbance @ 335 nm
Injection Volume 20 µL
Temperature 25°C - 30°C
Run Time ~10 - 15 minutes

Note: Adjust the Methanol ratio ±5% to optimize the resolution between Tranilast and the Internal Standard.

Method Validation (FDA/EMA Guidelines)

To ensure Trustworthiness , the method must be validated against the following criteria.

Linearity & Range
  • Range: 0.2 µg/mL to 50 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) > 0.995.[1]
    
  • Procedure: Plot the Peak Area Ratio (Tranilast/IS) vs. Concentration.

Accuracy & Precision
  • Intra-day: Analyze 5 replicates of QC samples (Low, Medium, High) in a single day. CV% must be < 15%.[2]

  • Inter-day: Analyze QC samples over 3 consecutive days.

  • Accuracy: Calculated concentration should be within 85-115% of nominal value.

Recovery (Extraction Efficiency)

Compare the peak area of extracted samples to unextracted standards spiked into the mobile phase.

  • Target Recovery: > 80% is consistent with efficient LLE methods.

Stability
  • Freeze-Thaw: Stable after 3 cycles at -80°C to Room Temp.

  • Autosampler: Stable for 24 hours at 10°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH too high (Silanol interaction)Lower buffer pH to 3.0 - 3.5. Ensure column is end-capped.
Low Recovery Incomplete extractionIncrease vortex time or check acidification step (pH must be acidic).
Drifting Retention Temperature fluctuationUse a column oven to thermostat at 30°C.
Ghost Peaks Contaminated Mobile PhaseFilter buffers through 0.22 µm membrane; use fresh organic solvents.

References

  • Tranilast Chemical Properties & Solubility.ChemicalBook / PubChem.

  • Determination of Tranilast in Human Plasma by RP-HPLC. PubMed (Se Pu, 1998).[3]

  • Simultaneous determination of Tranilast and metabolites.

  • FDA Bioanalytical Method Validation Guidance.U.S.

  • Internal Standard Selection for HPLC.

Sources

Application Note: Co-administration Protocols of Tranilast with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a technical framework for the co-administration of Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) with cytotoxic chemotherapeutic agents (Gemcitabine, Cisplatin, Doxorubicin).[1] Originally an anti-allergic drug, Tranilast has been repurposed as a potent modulator of the Tumor Microenvironment (TME). By inhibiting TGF-


 signaling and suppressing stromal fibrosis, Tranilast enhances drug delivery and reverses acquired chemoresistance. This guide details mechanistic rationales, formulation chemistry for hydrophobic compounds, and validated in vitro/in vivo protocols.

Part 1: Mechanistic Rationale & Signaling Pathways[2]

The Stromal Barrier and Chemoresistance

Solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC) and triple-negative breast cancer (TNBC), are characterized by dense desmoplasia. This fibrotic stroma, driven by Cancer-Associated Fibroblasts (CAFs), creates high interstitial fluid pressure that collapses blood vessels, preventing chemotherapeutics from reaching the tumor core.

Tranilast Mechanism of Action

Tranilast functions as a chemo-sensitizer through three primary mechanisms:

  • TGF-

    
     Inhibition:  Blocks the TGF-
    
    
    
    /Smad pathway, preventing Epithelial-Mesenchymal Transition (EMT) and reducing the "stemness" of cancer cells.
  • Stromal Depletion: Inhibits collagen biosynthesis in CAFs, normalizing tumor vasculature and improving drug perfusion.

  • Downregulation of Resistance Markers: specifically reduces Ribonucleotide Reductase M1 (RRM1) expression, the rate-limiting enzyme for DNA synthesis, thereby sensitizing cells to Gemcitabine.

Pathway Visualization

The following diagram illustrates the interference of Tranilast in the TGF-


 signaling cascade leading to EMT and fibrosis.

Tranilast_Mechanism TGFb TGF-β Ligand Receptor TGF-β Receptor (TβRI/II) TGFb->Receptor Binding Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Activation Smad4 Smad4 Complex Smad23->Smad4 Complex Formation Nucleus Nuclear Translocation Smad4->Nucleus EMT_Genes EMT Transcription Factors (Snail, Slug, Twist) Nucleus->EMT_Genes Transcription Collagen Collagen Synthesis (Fibrosis) Nucleus->Collagen RRM1 RRM1 Expression (Chemo-Resistance) Nucleus->RRM1 Tranilast TRANILAST (Inhibitor) Tranilast->Smad23 Inhibits Phosphorylation Tranilast->Collagen Direct Suppression

Figure 1: Tranilast interrupts TGF-


 signaling upstream of Smad phosphorylation, preventing fibrosis and EMT-driven resistance.

Part 2: Formulation & Preparation Protocols

Critical Note: Tranilast is highly hydrophobic. Direct dissolution in aqueous cell culture media or saline will result in precipitation and inconsistent dosing.

Stock Solution Preparation (In Vitro)
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Molecular Weight of Tranilast = 327.33 g/mol . Dissolve 32.7 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute into culture medium immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

Vehicle Preparation (In Vivo - Oral Gavage)

For murine models, oral gavage is the preferred route due to the high volume required for efficacy.

  • Vehicle: 0.5% Carboxymethyl Cellulose (CMC) or 1% Sodium Bicarbonate (

    
    ).
    
  • Protocol:

    • Weigh the required amount of Tranilast powder.

    • Add a small volume of Tween-80 (1% of final volume) to wet the powder.

    • Gradually add 0.5% CMC in PBS while vortexing vigorously.

    • Sonicate for 10–15 minutes until a uniform white suspension is achieved.

    • Note: This forms a suspension, not a solution. Shake well before every gavage.

Part 3: In Vitro Synergism Protocol

To determine if Tranilast acts synergistically with a chemotherapeutic agent (e.g., Gemcitabine), the Chou-Talalay Method is the gold standard.

Experimental Workflow
  • Cell Seeding: Seed cancer cells (e.g., PANC-1, MDA-MB-231) in 96-well plates at 3,000–5,000 cells/well. Allow attachment for 24 hours.

  • Drug Treatment:

    • Group A: Tranilast alone (0, 10, 20, 50, 100, 200

      
      ).
      
    • Group B: Chemo agent alone (Serial dilutions based on known

      
      ).
      
    • Group C: Combination (Constant ratio, e.g.,

      
       of A : 
      
      
      
      of B).
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Viability Assay: Add CCK-8 or MTT reagent. Read absorbance.

  • Analysis: Calculate the Combination Index (CI) using CompuSyn software or the formula:

    
    
    
    • CI < 1: Synergism[2][3][4]

    • CI = 1: Additive

    • CI > 1: Antagonism

Expected Data Profile (Hypothetical Example)
Treatment GroupDosageCell Viability (%)CI ValueInterpretation
Gemcitabine (Gem)10 nM65%N/AModerate Inhibition
Tranilast (TL)50

85%N/ALow Cytotoxicity (Cytostatic)
Gem + TL 10 nM + 50

30% 0.65 Strong Synergism

Part 4: In Vivo Xenograft Protocol (Murine)

The timing of administration is critical. Tranilast acts on the stroma; therefore, a "Priming" strategy (administering Tranilast before chemo) often yields better vascular normalization than concurrent dosing.

Workflow Diagram

InVivo_Protocol Start Day 0: Tumor Implantation Growth Day 0-14: Tumor Growth (to ~100mm³) Start->Growth Priming Day 14-21: Tranilast Priming (200 mg/kg PO Daily) Growth->Priming CoAdmin Day 21-45: Co-Administration (TL Daily + Chemo IP q3d) Priming->CoAdmin Harvest Day 45: Harvest & Analysis CoAdmin->Harvest

Figure 2: Sequential "Priming" protocol to normalize vasculature prior to cytotoxic challenge.

Detailed Steps
  • Tumor Induction: Subcutaneously inject

    
     cells into the flank of nude/SCID mice.
    
  • Randomization: When tumors reach ~100

    
    , randomize mice into 4 groups (n=8):
    
    • Vehicle Control[5][6]

    • Tranilast Only (200 mg/kg, Oral Gavage, Daily)

    • Chemo Only (e.g., Cisplatin 4 mg/kg, IP, Q3D)

    • Combination (Tranilast Daily + Cisplatin Q3D)

  • Priming Phase (Optional but Recommended): Administer Tranilast for 3–7 days prior to the first chemotherapy injection. This opens the vascular bed.

  • Maintenance: Continue Tranilast daily throughout the chemotherapy cycles.

  • Endpoints: Tumor volume (

    
    ), Body weight (toxicity check), and Histology.
    

Part 5: Validation & Troubleshooting

Biomarker Validation

To confirm Tranilast is biologically active in your system, assay the following markers in tumor tissue (Western Blot or IHC):

  • p-Smad2/3: Should be decreased (Target engagement).

  • E-Cadherin: Should be increased (Reversal of EMT).

  • Vimentin: Should be decreased (Reversal of EMT).

  • Masson’s Trichrome Staining: Tissue sections should show reduced blue staining (collagen deposition) in the combination group compared to control.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media High concentration or cold mediaPre-warm media to 37°C. Do not exceed 100

without checking solubility.
No Synergism Observed Wrong timing or doseTranilast is cytostatic, not cytotoxic. Ensure the readout is viability over 72h, not acute lysis. Try the "Priming" in vivo approach.
Mouse Weight Loss Vehicle toxicity or Chemo toxicityTranilast is generally safe.[5] If weight loss >20%, reduce Chemo dose, not Tranilast. Ensure oral gavage technique is not causing esophageal stress.

References

  • Mitsuno, M., et al. (2010).[7] Tranilast strongly sensitizes pancreatic cancer cells to gemcitabine via decreasing protein expression of ribonucleotide reductase 1.[7] International Journal of Oncology.

  • Papageorgis, P., et al. (2015). Targeting stromal remodeling and cancer stem cell plasticity overcomes chemoresistance in triple negative breast cancer. Nature Communications.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[3][4] Cancer Research.[8][9]

  • Subramaniam, D., et al. (2011). Tranilast inhibits cell proliferation and induces apoptosis in pancreatic cancer cells. PLOS ONE.

  • Murahashi, K., et al. (1998).[10] Tranilast and cisplatin as an experimental combination therapy for scirrhous gastric cancer.[10] International Journal of Oncology.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, a compound also known as Tranilast. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to its low aqueous solubility. This guide provides troubleshooting advice and detailed experimental protocols to enhance the dissolution of this molecule for your research and formulation needs.

I. Compound Overview & Intrinsic Solubility Challenges

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is a weakly acidic drug with a reported poor solubility in water.[1] This limited aqueous solubility can pose significant hurdles for in vitro assays, formulation development, and achieving adequate bioavailability in vivo.[2] The molecule's structure, which includes a carboxylic acid group, presents opportunities for solubility enhancement through pH modification and salt formation.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid.

Q1: My compound won't dissolve in aqueous buffer for my cell-based assay. What is the first step I should take?

A1: pH Adjustment is the most direct method to try first.

As a weakly acidic compound, the solubility of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is highly dependent on pH.[3] By increasing the pH of the aqueous medium above the pKa of the carboxylic acid group, the molecule becomes ionized, forming a more soluble carboxylate salt.[4][5]

Troubleshooting Workflow for pH Adjustment:

A Start: Undissolved Compound in Neutral Buffer (e.g., PBS pH 7.4) B Action: Add a small aliquot of a base (e.g., 0.1 M NaOH) dropwise while vortexing. A->B C Observe: Does the compound dissolve? B->C D Yes: Solution is clear. C->D Success E No: Precipitation or cloudiness persists. C->E Failure F Check pH of the final solution. D->F J Consider alternative methods: Co-solvents or Cyclodextrins. E->J G Is the pH compatible with your experimental system? F->G H Yes: Proceed with the experiment. G->H Success I No: pH is too high. G->I Failure I->J

Caption: Workflow for pH-based solubility enhancement.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Preparation: Prepare a stock solution of a suitable base, such as 0.1 M NaOH or 0.1 M KOH.

  • Initial Slurry: Add the desired amount of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid to your aqueous buffer (e.g., PBS, TRIS) to create a slurry.

  • Titration: While vigorously stirring or vortexing, add the basic solution dropwise to the slurry.

  • Observation: Continue adding the base until the compound completely dissolves. A visual change from a cloudy suspension to a clear solution should be observed.

  • Final pH Measurement: Measure the final pH of the solution to ensure it is within a range compatible with your experimental system (e.g., cell culture, enzymatic assay).

  • Caution: Be aware that a significantly high pH may affect the stability of your compound or the biological components of your assay.[5]

Q2: I need to prepare a more concentrated stock solution. pH adjustment alone is not sufficient or is leading to an unacceptably high pH. What are my other options?

A2: You can explore the use of co-solvents or form a stable salt.

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7]

Commonly Used Co-solvents in Pharmaceutical Research:

  • Dimethyl sulfoxide (DMSO)[7]

  • Ethanol[6]

  • Propylene glycol (PG)[6]

  • Polyethylene glycols (PEGs), such as PEG 300 or PEG 400[6][8]

Data Table: Example Co-solvent Effects on Solubility

Solvent System2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid Solubility (Approx.)Notes
Water (pH 7.0)< 0.1 mg/mLPractically insoluble.
10% DMSO in Water1-5 mg/mLA common starting point for in vitro assays.
20% PEG 400 in Water5-10 mg/mLUseful for oral formulations.
50% Ethanol in Water> 20 mg/mLHigher concentrations may be needed but can impact biological systems.

Note: These are estimated values and should be experimentally determined.

Experimental Protocol: Co-solvent Solubility Screen

  • Preparation: Prepare a series of aqueous solutions containing different percentages (v/v) of your chosen co-solvents (e.g., 5%, 10%, 20%, 50%).

  • Equilibration: Add an excess of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid to each co-solvent mixture.

  • Agitation: Shake or rotate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Option B: Salt Formation

Creating a stable salt of the carboxylic acid can significantly improve its aqueous solubility and dissolution rate.[9][10] This involves reacting the acidic drug with a suitable base to form a salt.[11][12]

Experimental Protocol: Small-Scale Salt Formation for Solubility Assessment

  • Molar Equivalence: Dissolve 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Base Addition: In a separate container, dissolve a molar equivalent of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in the same solvent.

  • Reaction: Slowly add the basic solution to the acidic solution while stirring.

  • Isolation: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to isolate the salt.

  • Solubility Testing: Determine the aqueous solubility of the resulting salt using the protocol described for the co-solvent screen.

Q3: My compound is precipitating out of solution over time, even with a co-solvent. How can I improve the stability of my solution?

A3: Consider using cyclodextrins to form inclusion complexes.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules, like 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, forming a host-guest complex that has significantly improved aqueous solubility and stability.[15][]

Mechanism of Cyclodextrin-Mediated Solubilization:

cluster_0 In Aqueous Solution A Poorly Soluble Drug C Water-Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin B->C

Caption: Formation of a drug-cyclodextrin inclusion complex.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)[13]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[7]

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Phase Solubility Study: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Equilibration: Add an excess amount of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid to each cyclodextrin solution.

  • Agitation: Shake the samples at a constant temperature for 48-72 hours.

  • Analysis: Centrifuge the samples and analyze the supernatant by HPLC-UV or UV-Vis to determine the drug concentration.

  • Plotting: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this phase-solubility diagram can provide information about the complexation efficiency.[15]

III. Summary of Approaches

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group.[17]Simple, rapid, and cost-effective.[5]Potential for pH-related instability or incompatibility with biological systems.[5]
Co-solvents Reduction of solvent polarity.[6]Effective for many hydrophobic compounds.[18]Can be toxic to cells at higher concentrations; may precipitate upon dilution.[19]
Salt Formation Creation of a more soluble ionic species.[10]Can significantly increase solubility and dissolution rate.[9]May introduce hygroscopicity or stability issues; not all salts provide enhancement.[11][12]
Cyclodextrins Formation of a water-soluble inclusion complex.[13][14]High solubilizing capacity, improves stability, and can be used in various formulations.[][20]Can be more expensive; potential for competitive binding with other formulation components.[15]

IV. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Absorption improvement of tranilast by forming highly soluble nano-size composite structures associated with α-glucosyl rutin via spray drying - PubMed. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. Available at: [Link]

  • Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Salt formation to improve drug solubility - PubMed. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. Available at: [Link]

  • pH Modifier Excipients - CD Formulation. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Available at: [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid - ChemBK. Available at: [Link]

Sources

Troubleshooting Tranilast precipitation in DMEM cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Tranilast Precipitation in DMEM Media

Welcome to the technical support guide for researchers utilizing Tranilast in their cell culture experiments. My name is Dr. Eva Rostova, and as a Senior Application Scientist, I've frequently collaborated with research teams working with challenging compounds. One common yet frustrating issue that arises is the precipitation of small molecules like Tranilast when introduced into complex biological media such as Dulbecco's Modified Eagle's Medium (DMEM).

This guide is structured to move beyond a simple list of steps. It aims to provide you with the foundational knowledge—the "why" behind the "how"—to empower you to diagnose and solve these issues effectively. We will delve into the physicochemical properties of Tranilast, its interactions with media components, and provide robust, field-tested protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with Tranilast in a DMEM-based cell culture system.

Q1: I just added my Tranilast stock solution to my DMEM, and it immediately turned cloudy. What happened?

This is the most frequent manifestation of the problem and is almost always due to the compound "crashing out" of solution. This acute precipitation occurs when the local concentration of Tranilast transiently exceeds its solubility limit in the aqueous environment of the cell culture medium.

Core Scientific Reason: Tranilast is a lipophilic molecule with very poor aqueous solubility.[1] Product datasheets consistently report its insolubility in water while noting high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2] When a concentrated DMSO stock is introduced into the DMEM, the DMSO rapidly disperses, leaving the Tranilast molecules in an environment where they cannot remain dissolved, causing them to aggregate and precipitate.

Troubleshooting Workflow:

G Start Precipitate Observed Immediately Upon Dilution CheckStock Step 1: Verify Stock Solution Integrity Start->CheckStock IsStockOld Old or repeatedly freeze-thawed? CheckStock->IsStockOld CheckDilution Step 2: Evaluate Dilution Technique DilutionMethod Was stock added slowly to unstirred media? CheckDilution->DilutionMethod CheckFinalConc Step 3: Assess Final Working Concentration IsConcHigh Is final concentration >100-200 µM? CheckFinalConc->IsConcHigh Solution1 Action: Prepare fresh stock in anhydrous DMSO. Store in aliquots at -20°C. Solution2 Action: Re-make media using pre-warmed components and the 'Rapid Dispersal' method. Solution3 Action: Lower final concentration. If not possible, consider a solubilizing agent (see Protocol 2). IsStockOld->CheckDilution No IsStockOld->Solution1 Yes DilutionMethod->CheckFinalConc No DilutionMethod->Solution2 Yes IsConcHigh->Solution2 No, but still precipitated IsConcHigh->Solution3 Yes

Caption: Troubleshooting workflow for immediate precipitation.

Immediate Actions:

  • Review Your Dilution Technique: The most critical factor is how the stock is introduced to the media. Refer to Protocol 1, Step 3 for the recommended "Rapid Dispersal" method.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your media is low, ideally ≤0.1%. High concentrations of the organic solvent can be toxic to cells and do not significantly enhance the final solubility of Tranilast once diluted.

  • Pre-warm Your Media: Adding a cold stock solution to cold media can exacerbate precipitation. Always use media pre-warmed to 37°C.

Q2: My Tranilast-containing media looked clear initially, but I see crystalline precipitates after overnight incubation. Why?

Delayed precipitation points to more subtle interactions between Tranilast and the media components, often influenced by the incubator's environment (37°C, CO₂).

Core Scientific Reasons:

  • pH-Dependent Solubility and Salt Formation: Tranilast is an anthranilic acid derivative, meaning it has a carboxylic acid group. At the physiological pH of DMEM (~7.2-7.4), this group is deprotonated, carrying a negative charge. DMEM is rich in divalent cations, particularly Calcium (Ca²⁺) and Magnesium (Mg²⁺). Over time, the negatively charged Tranilate anion can form insoluble salts with these cations, slowly precipitating out of solution.

  • Interaction with Serum Proteins: If you are using serum-supplemented media (e.g., with 10% FBS), Tranilast can bind to proteins like albumin. While this binding is often reversible, temperature changes and prolonged incubation can lead to conformational changes in these proteins, causing the drug-protein complex to aggregate and precipitate.[3]

  • Photodegradation: Tranilast is known to be photochemically unstable in solution.[1] If your culture flasks or plates are exposed to light for extended periods, Tranilast can degrade. The degradation byproducts may have lower solubility than the parent compound, leading to precipitation over time.

G Tranilast Tranilast (Anion at pH 7.4) Precipitate Delayed Precipitate (Insoluble Salts / Aggregates) Tranilast->Precipitate Forms Insoluble Salts Tranilast->Precipitate Aggregates DMEM DMEM Components DMEM_sub Ca²⁺ / Mg²⁺ Serum Proteins (FBS) Bicarbonate Buffer Incubator Incubator Conditions (37°C, CO₂, Time) Incubator->Precipitate Accelerates Reactions DMEM_sub:f0->Precipitate DMEM_sub:f1->Precipitate

Caption: Potential mechanisms of delayed Tranilast precipitation.

Troubleshooting & Preventative Measures:

  • Filter Sterilization: After preparing your final working concentration of Tranilast in DMEM, filter the medium through a 0.22 µm syringe filter (e.g., PVDF or PES). This will remove any microscopic precipitates or aggregates that could act as seeds for further crystal growth.

  • Minimize Light Exposure: Prepare your media in a dimly lit environment and store it protected from light. Use culture vessels that are not fully transparent if light exposure is a concern during incubation.

  • Test Serum-Free Conditions (Diagnostic): To determine if serum is the culprit, prepare a small batch of Tranilast in serum-free DMEM and incubate it alongside your complete media. If precipitation only occurs in the serum-containing media, you have identified a drug-serum interaction. In this case, reducing the serum concentration, if experimentally viable, may help.

Physicochemical Properties of Tranilast

Understanding the properties of Tranilast is fundamental to troubleshooting.

PropertyValue / DescriptionSource(s)
Chemical Name 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino] benzoic acid[4]
Molecular Weight 327.33 g/mol [2]
Appearance White to beige/pale green powder[5]
Aqueous Solubility Insoluble / Very Poor (approx. 0.2 mg/mL in PBS pH 7.2)[1][2][6]
DMSO Solubility >10 mg/mL, up to 65 mg/mL reported[6][7]
DMF Solubility Approx. 35 mg/mL[2][6]
Ethanol Solubility Approx. 2 mg/mL[2][6]
Stability Photochemically unstable in solution; Stable as a solid[1][8]
Experimental Protocols

Follow these validated protocols to minimize the risk of precipitation and ensure consistent results.

Protocol 1: Standard Preparation of Tranilast for Cell Culture

This protocol is suitable for most applications where the final working concentration is within the typical effective range for Tranilast (e.g., 10-200 µM).[9][10][11][12]

Materials:

  • Tranilast powder (CAS 53902-12-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • DMEM (pre-warmed to 37°C)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 20-50 mM):

    • Tare a sterile microcentrifuge tube. Carefully weigh out a small amount of Tranilast powder (e.g., 3.27 mg).

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 3.27 mg, adding 200 µL of DMSO yields a 50 mM stock solution. (Calculation: 3.27 mg / 327.33 g/mol = 10 µmol. 10 µmol / 0.2 mL = 50 mM).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear. If precipitation occurs at this stage, gentle warming (to 37°C) or sonication may be used.[9]

    • Crucial Step: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. Store at -20°C, protected from light.[5] This prevents repeated freeze-thaw cycles which can compromise compound stability.

  • Pre-warm Culture Media:

    • Before adding Tranilast, ensure your complete DMEM (with serum and other supplements) is fully equilibrated to 37°C in a water bath.

  • Dilute to Final Concentration (Rapid Dispersal Method):

    • Take your pre-warmed media from the water bath.

    • While gently swirling or vortexing the media tube/bottle, add the required volume of your DMSO stock solution drop-by-drop directly into the media. Do not add the stock to the wall of the tube or as a single large bolus. The goal is to disperse the compound as rapidly as possible into the large volume of media to avoid localized high concentrations.

    • Example: To make 10 mL of 50 µM Tranilast media from a 50 mM stock, you need 10 µL of stock. Add the 10 µL drop-wise into the 10 mL of swirling, pre-warmed DMEM.

  • (Recommended) Final Filtration:

    • Aseptically draw the final Tranilast-containing medium into a sterile syringe.

    • Attach a 0.22 µm syringe filter and dispense the medium into your final sterile culture vessel. This final quality control step removes any micro-precipitates that may have formed.

References
  • Tranilast - Wikipedia . Wikipedia. [Link]

  • What is Tranilast used for? . Patsnap Synapse. [Link]

  • Mechanism of action of Tranilast in cancers . ResearchGate. [Link]

  • Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders . in vivo. [Link]

  • Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway . ACS Omega. [Link]

  • TRANILAST | New Drug Approvals . New Drug Approvals. [Link]

  • Significant properties of tranilast . ResearchGate. [Link]

  • Tranilast Inhibits Vascular Smooth Muscle Cell Growth and Intimal Hyperplasia by Induction of p21 waf1/cip1/sdi1 and p53 . Circulation. [Link]

  • Tranilast (SB 252218)|53902-12-8|MSDS . DC Chemicals. [Link]

  • Tranilast | C18H17NO5 | CID 5282230 . PubChem - NIH. [Link]

  • Physicochemical and Pharmacokinetic Characterization of Amorphous Solid Dispersion of Tranilast . ResearchGate. [Link]

  • Tranilast inhibits the cell growth of normal human keratinocytes in vitro . PubMed. [Link]

  • Tranilast, an anti-allergic drug, down-regulates the growth of cultured neurofibroma cells derived from neurofibromatosis type 1 . PubMed. [Link]

  • Tranilast reduces cardiomyocyte injury induced by ischemia-reperfusion via Nrf2/HO-1/NF-κB . Semantic Scholar. [Link]

  • DMEM Formulation | PDF . Scribd. [Link]

  • Dmem Cell Culture Medium: The Complete FAQ Guide . Aipak Engineering. [Link]

  • Drug repositioning of tranilast to sensitize a cancer therapy by targeting cancer-associated fibroblast . PMC. [Link]

  • Tranilast directly targets NLRP3 to treat inflammasome-driven diseases . PMC - NIH. [Link]

  • Tranilast protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition . PMC. [Link]

  • Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation . PMC. [Link]

Sources

Technical Support Center: Tranilast Oral Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tranilast Formulation Support Center. Tranilast (TL) is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but extremely low aqueous solubility (14.5 μg/mL in water, 0.7 μg/mL at pH 1.2)[1]. Furthermore, it is highly susceptible to photochemical degradation when in solution or in an amorphous state[2].

As a Senior Application Scientist, I have structured this guide to help you navigate the thermodynamic and kinetic challenges of formulating Tranilast. This center provides a quantitative performance matrix, mechanistic troubleshooting FAQs, and self-validating experimental protocols to ensure your formulations are both efficacious and physically stable.

I. Quantitative Performance Matrix of Tranilast Formulations

To select the optimal formulation pathway, compare the field-validated quantitative outcomes of the primary Tranilast enhancement strategies below:

Formulation StrategyPrimary Excipient / Co-formerPreparation MethodIn Vitro Solubility / Dissolution EnhancementIn Vivo Bioavailability (Oral)Photochemical Stability
Amorphous Solid Dispersion (ASD) Eudragit EPO (1:1 ratio)Solvent Evaporation3,000-fold increase (at pH 1.2)[3]19-fold AUC increase[3]Poor (Highly photodegradable)[4]
Crystalline Solid Dispersion (CSD) HPMC / SDS (Stabilizers)Wet-MillingMarked dissolution rate improvement[4]32-fold AUC ↑, 60-fold Cmax ↑[4]High (Stable under UVA/B)[4]
Co-Amorphous System Matrine (MAR)Solvent Evaporation>100-fold solubility increase[5]N/A (Rapid in vitro release)[5]Excellent (Stable at 40°C)[5]
Drug-Clay Complex AMP ClayCo-precipitation~90% release within 30 min (pH 6.8)[6]3-fold AUC ↑, 6-fold Cmax ↑[6]N/A
II. Troubleshooting Guides & FAQs

Q1: My Tranilast Amorphous Solid Dispersion (ASD) shows excellent dissolution in vitro but degrades rapidly under ambient light. How can I resolve this without losing bioavailability? Mechanistic Causality: Tranilast is inherently photochemically unstable in high-energy states (solution or amorphous phases), readily transforming into cis-isomers and dimers via [2+2] cycloaddition upon UVA/B exposure[2]. While ASDs drastically increase dissolution by removing the crystal lattice energy barrier[3], they strip the drug of its photoprotective crystalline packing. Solution: If photostability is critical for your target product profile, pivot to a Crystalline Solid Dispersion (CSD) or nanocrystal approach. By utilizing wet-milling, you preserve the stable crystalline lattice while reducing the particle size to the nanometer range (e.g., ~122 nm). According to the Noyes-Whitney equation, this massive increase in surface area drives rapid dissolution, yielding a 32-fold increase in AUC while maintaining complete stability under UVA/B irradiation[4].

Q2: During the preparation of Eudragit EPO-based ASDs, I am observing drug crystallization during storage. What is causing this phase separation? Mechanistic Causality: ASD stability relies on the intimate miscibility of the drug and polymer. Eudragit EPO (a cationic copolymer) works exceptionally well because its basic functional groups form strong ionic and hydrogen bonds with the acidic anthranilic acid derivative of Tranilast, facilitating rapid release in acidic gastric fluid[3]. However, exceeding the thermodynamic miscibility limit overwhelms these interactions, leading to nucleation and phase separation. Solution: Spectroscopic and thermal analyses dictate that the maximum allowable drug load for Eudragit EPO-based Tranilast ASDs is ~50% w/w [3]. Ensure your formulation does not exceed a 1:1 drug-to-polymer ratio. Furthermore, store the formulation under strictly desiccated conditions; absorbed moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer and accelerating drug crystallization.

Q3: We want to avoid bulky polymers to achieve a higher drug load. How can we improve Tranilast solubility using small molecules? Mechanistic Causality: Polymeric ASDs often require large excipient volumes (50-80%), resulting in unacceptably large final dosage forms. Co-amorphization with small-molecule co-formers stabilizes the amorphous state through specific, stoichiometric intermolecular interactions rather than steric hindrance. Solution: Utilize a drug-drug co-amorphous system with a basic alkaloid like Matrine (MAR). The acidic Tranilast and basic Matrine form a highly stable co-amorphous network driven by strong ionic and hydrogen bonding. This system yields a >100-fold solubility enhancement and exhibits excellent physical stability even under accelerated conditions (40°C) without the need for polymers[5].

III. Detailed Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of Eudragit EPO-based ASD via Solvent Evaporation[3]

Objective: Maximize gastric dissolution via amorphization.

  • Dissolution: Weigh Tranilast and Eudragit EPO at a 1:1 (w/w) ratio. Dissolve both components completely in a co-solvent mixture of ethanol and dichloromethane (1:1 v/v).

    • Self-Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will seed premature crystallization.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a uniform solid film forms on the flask.

  • Drying: Transfer the solid film to a vacuum desiccator for 24–48 hours to remove residual solvents.

    • Self-Validation Check: Perform Thermogravimetric Analysis (TGA) to ensure residual solvent is <0.5%. Conduct Differential Scanning Calorimetry (DSC); a successful ASD will show a single Tg and the complete absence of the Tranilast melting endotherm (~210°C).

  • Pulverization: Gently mill the dried film and pass it through a 60-mesh sieve to obtain a uniform powder.

Protocol B: Preparation of Tranilast Crystalline Solid Dispersion (Nanocrystals) via Wet-Milling[4]

Objective: Enhance bioavailability while preserving photochemical stability.

  • Suspension Preparation: Disperse pure crystalline Tranilast (e.g., 5% w/v) in an aqueous vehicle containing steric/electrostatic stabilizers (e.g., 1% w/v Hydroxypropyl Methylcellulose [HPMC] and 0.1% w/v Sodium Dodecyl Sulfate [SDS]).

  • Wet-Milling: Transfer the coarse suspension into a planetary micro-mill loaded with yttrium-stabilized zirconium oxide beads (0.5 mm diameter). Mill at 400 rpm for 2 to 4 hours.

    • Self-Validation Check: Monitor particle size via Dynamic Light Scattering (DLS) every 30 minutes. Stop milling when the Z-average diameter reaches ~120–150 nm and the Polydispersity Index (PDI) is <0.2.

  • Solidification: Freeze the resulting nanosuspension at -80°C, followed by lyophilization for 48 hours to obtain a dry nanocrystalline powder.

    • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD). The diffractogram must retain the sharp Bragg peaks of crystalline Tranilast. An amorphous halo indicates that excessive milling energy caused mechanochemical amorphization, requiring a reduction in milling speed/time.

IV. Formulation Decision Workflow

Tranilast_Bioavailability Problem Tranilast (BCS Class II) Low Aqueous Solubility Photochemical Instability Decision Formulation Strategy Selection Problem->Decision ASD Amorphous Solid Dispersion (Eudragit EPO) Decision->ASD Goal: Maximize Gastric Dissolution CSD Crystalline Solid Dispersion (Wet-Milling) Decision->CSD Goal: Maximize Photostability CoAm Co-Amorphous System (Matrine Complex) Decision->CoAm Goal: High Drug Load & Stability ASD_Out 19x Bioavailability Risk: Photodegradation ASD->ASD_Out CSD_Out 32x Bioavailability Stable under UVA/B CSD->CSD_Out CoAm_Out >100x Solubility Strong H-Bonding CoAm->CoAm_Out

Workflow for selecting Tranilast bioavailability enhancement strategies.

V. References
  • Crystalline tranilast salts and their pharmaceutical use, Google Patents. 1

  • TRANILAST | New Drug Approvals, New Drug Approvals. 2

  • Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability, PubMed. 3

  • Novel crystalline solid dispersion of tranilast with high photostability and improved oral bioavailability, ResearchGate. 4

  • Tranilast-matrine co-amorphous system: Strong intermolecular interactions, improved solubility, and physiochemical stability, PubMed. 5

  • Preparation and in vitro/in vivo characterization of tranilast-AMP clay complex for improving drug dissolution and bioavailability, ResearchGate. 6

Sources

Minimizing cytotoxicity of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid in high-dose assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing Tranilast (also known as 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid) in high-dose cellular assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to help you navigate the unique challenges associated with this compound, ensuring the integrity and accuracy of your experimental results. Our focus is on distinguishing true biological effects from experimental artifacts, a common hurdle at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is Tranilast expected to be cytotoxic at high concentrations?

A1: Not necessarily in the traditional sense of causing necrotic cell death. Many studies report that Tranilast exhibits anti-proliferative effects by inducing cell cycle arrest (specifically G1 arrest) rather than overt cytotoxicity.[1][2][3] For example, in glioma and uterine leiomyoma cell lines, Tranilast was shown to inhibit DNA synthesis and cell proliferation without causing cytotoxicity.[1][4] However, in certain cancer cell lines, such as prostate and breast cancer, it can induce apoptosis (programmed cell death).[1][2] Therefore, it is crucial to characterize the mode of cell death in your specific model system. Observed decreases in cell viability signals (like from an MTT assay) at high doses might reflect a reduction in metabolic activity due to cell cycle arrest, not necessarily widespread cell death.[5]

Q2: My Tranilast solution is precipitating in the cell culture medium. What can I do?

A2: This is a very common issue. Tranilast is almost insoluble in water.[6] It is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[6][7] When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can crash out of solution.

Troubleshooting Steps:

  • Verify Stock Concentration: Ensure your DMSO stock is not oversaturated.

  • Optimize Dilution Method: When preparing working concentrations, add the Tranilast stock to your pre-warmed culture medium and mix thoroughly immediately. Avoid adding the medium to the stock.

  • Use a Lower Final DMSO Concentration: High final DMSO concentrations can also cause solubility issues and are directly toxic to cells. Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%.[8][9] Always run a vehicle control with the same final DMSO concentration as your highest Tranilast dose.[9]

  • Serum Considerations: The presence of serum proteins can sometimes help to stabilize a compound in solution. However, interactions with media components can also affect solubility.[9]

Q3: My viability assay (e.g., MTT, WST-1) results show a sharp drop-off in signal at high Tranilast concentrations, but I don't see widespread cell death under the microscope. What's happening?

A3: This is a classic example of where the assay endpoint can be misleading.

  • Metabolic vs. Viability Assays: Tetrazolium-based assays (MTT, MTS, WST-1, XTT) and resazurin-based assays (alamarBlue) measure mitochondrial reductase activity, which is an indicator of metabolic function, not a direct measure of cell number or membrane integrity.[5][10] Since Tranilast can induce cell cycle arrest, the cells may be viable but less metabolically active, leading to a decreased signal.[1]

  • Recommendation: Complement your metabolic assay with a direct measure of cytotoxicity, such as a Lactate Dehydrogenase (LDH) release assay (measures membrane integrity) or a cell counting method using a trypan blue exclusion assay. Real-time live/dead imaging assays can also provide valuable kinetic data.

Q4: How long should I expose my cells to Tranilast?

A4: The optimal exposure time is cell-line and concentration-dependent.[11]

  • Short-term vs. Long-term Effects: An anti-proliferative effect may take 48-72 hours to become apparent in a cell population. In contrast, acute cytotoxicity might be observable in a shorter timeframe (e.g., 24 hours).[12]

  • Delayed Cytotoxicity: Some compounds can exhibit delayed cytotoxicity, where the toxic effects manifest even after the compound has been removed.[12]

  • Experimental Approach: It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of Tranilast's effect in your specific cell model.[13]

Troubleshooting Guide: High-Dose Tranilast Assays

This section provides detailed solutions to specific problems you may encounter.

Issue 1: High Variability Between Replicate Wells

High variability can mask the true biological effect of Tranilast and make it difficult to obtain a reliable IC50 value.

  • Probable Cause 1: Compound Precipitation: Inconsistent precipitation of Tranilast across the plate leads to different effective concentrations in each well.

    • Solution: Before adding the compound solution to the cells, visually inspect your dilution plate for any signs of precipitation. Mix the plate thoroughly immediately before transfer. Consider preparing fresh dilutions for each experiment.[9]

  • Probable Cause 2: Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment is a major source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting groups of wells. Pay special attention to the "edge effect" in microplates; consider not using the outer wells for data analysis or filling them with sterile PBS to maintain humidity.[14]

  • Probable Cause 3: Solvent Toxicity: If your DMSO concentration is too high, you may see variable cytotoxic effects, especially in cells that are more sensitive.[15]

    • Solution: Perform a DMSO dose-response curve on your cells to determine the maximum tolerated concentration that does not affect viability or proliferation. Keep the final DMSO concentration consistent across all wells, including the untreated control (which should be a vehicle control).[16]

Issue 2: Interpreting the Dose-Response Curve: Anti-proliferative vs. Cytotoxic Effects

A common challenge is determining whether the observed effect is a cytostatic (inhibiting proliferation) or cytotoxic (cell-killing) one.

  • Experimental Workflow for Mechanism Discrimination:

    G cluster_0 Phase 1: Initial Viability Screen cluster_1 Phase 2: Differentiating Cytotoxicity from Cytostasis cluster_2 Interpretation a Dose-Response with Metabolic Assay (e.g., MTT) (24, 48, 72h) b LDH Release Assay (Measures Membrane Integrity) a->b Based on IC50 from MTT c Caspase-3/7 Activation Assay (Measures Apoptosis) a->c Based on IC50 from MTT d Cell Cycle Analysis (Flow Cytometry with PI Staining) a->d Based on IC50 from MTT result1 High LDH Release or Caspase Activation? → Cytotoxic Effect b->result1 c->result1 result2 No LDH/Caspase Increase, but G1/S Phase Arrest? → Anti-proliferative Effect d->result2

    Caption: Workflow for characterizing Tranilast's cellular effects.

  • Detailed Protocols:

    • Cell Cycle Analysis via Propidium Iodide (PI) Staining:

      • Seed cells and treat with Tranilast (and vehicle control) for the desired time (e.g., 48 hours).

      • Harvest cells, including any floating cells in the supernatant.

      • Wash with cold PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

      • Centrifuge to remove ethanol, wash with PBS.

      • Resuspend cell pellet in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

      • Incubate in the dark for 30 minutes at room temperature.

      • Analyze by flow cytometry. An accumulation of cells in the G0/G1 phase would confirm an anti-proliferative, cell cycle arrest mechanism.[3]

Issue 3: Effect of Serum in Culture Medium

Serum proteins can significantly impact the effective concentration of a test compound.[17]

  • Probable Cause: Plasma Protein Binding: Tranilast, like many drugs, may bind to proteins such as albumin present in fetal bovine serum (FBS).[18][19] It is the unbound , or "free," fraction of the drug that is available to enter the cells and exert a biological effect.[18][20]

    • Impact: At high serum concentrations (e.g., 10% FBS), a significant portion of Tranilast may be sequestered by proteins, reducing its effective concentration. Conversely, assays run in low-serum or serum-free media may show higher potency, but cells may be less healthy and more susceptible to non-specific stress.

    • Solution:

      • Consistency is Key: Use the same lot and concentration of FBS for all related experiments to ensure reproducibility.

      • Consider Serum Reduction: For certain assays, you may be able to reduce the serum concentration during the compound treatment period (e.g., to 1-2%). However, you must first validate that this does not adversely affect the health of your control cells.

      • Acknowledge the Variable: When reporting your data, always specify the serum concentration used during the experiment as it is a critical parameter influencing the outcome.

Summary of Key Assay Parameters

The following table provides a starting point for optimizing your high-dose Tranilast experiments.

ParameterInitial RecommendationKey Considerations & Troubleshooting
Cell Seeding Density Determine empirically for each cell line.[21][22]Too low: Cells are overly sensitive.[9] Too high: Nutrient depletion and contact inhibition cause artifacts.[13] Perform a growth curve to ensure cells are in the logarithmic growth phase throughout the assay.[23]
Solvent (Vehicle) DMSOKeep final concentration ≤ 0.5%, ideally ≤ 0.1%.[15] Always include a vehicle-only control.
Compound Exposure Time Test a time course (e.g., 24, 48, 72h).[12]Effects may be time-dependent. Anti-proliferative effects often require longer incubation than acute toxicity.[11]
Primary Viability Assay Metabolic assay (e.g., MTT, MTS, Resazurin).Quick and high-throughput. Can be confounded by metabolic changes that don't reflect cell death.[5]
Confirmatory Assay LDH Release, Live/Dead Staining, or Cell Counting.Differentiates cytotoxicity from cytostatic effects. LDH measures membrane integrity.[8]
Mechanism-Specific Assay Cell Cycle Analysis (PI Staining), Apoptosis Assay (Caspase-3/7).Elucidates the mode of action (e.g., cell cycle arrest vs. apoptosis).[1]
Serum Concentration 5-10% FBS (cell line dependent).Be consistent. Serum proteins can bind Tranilast, reducing its free concentration.[17][18]

Logical Troubleshooting Workflow

Use this decision tree to diagnose unexpected cytotoxicity results.

G start High Cytotoxicity Observed with Tranilast q1 Is there visible precipitation in the media? start->q1 sol1 Optimize Solubilization: - Prepare fresh dilutions - Ensure rapid mixing - Check final DMSO % q1->sol1 Yes q2 Does the vehicle control (DMSO only) show toxicity? q1->q2 No sol2 Reduce final DMSO concentration. Determine max tolerated % for your cell line. q2->sol2 Yes q3 Is the effect confirmed by a non-metabolic assay (e.g., LDH)? q2->q3 No sol3 Effect is likely anti-proliferative or metabolic suppression, not cytotoxic. Perform Cell Cycle/Apoptosis assays. q3->sol3 No end True Cytotoxicity is Likely. Investigate Apoptotic Pathways. q3->end Yes

Caption: Decision tree for troubleshooting Tranilast cytotoxicity.

References

  • Gorska, M., et al. (2012). Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. Anticancer Research. [Link]

  • Patsnap Synapse. (2024). What is Tranilast used for? Patsnap. [Link]

  • ResearchGate. (n.d.). Mechanism of action of Tranilast in cancers. ResearchGate. [Link]

  • Lister, A., et al. (2019). Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway. ACS Omega. [Link]

  • Wikipedia. (2023). Tranilast. Wikipedia. [Link]

  • Kondo, S., et al. (2017). Tranilast enhances the effect of anticancer agents in osteosarcoma. Oncology Letters. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Wikipedia. (2023). Plasma protein binding. Wikipedia. [Link]

  • Sovicell. (2025). Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. Sovicell. [Link]

  • Hu, Y., et al. (2005). Dead or dying: the importance of time in cytotoxicity assays using arsenite as an example. Toxicology in Vitro. [Link]

  • Nakashima, T., et al. (2022). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Scientific Reports. [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceutical Sciences. [Link]

  • Gorska, M., et al. (2012). Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. Anticancer Research. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Deranged Physiology. (2021). Protein binding of drugs. Deranged Physiology. [Link]

  • Shargel, L., & Yu, A. B. C. (n.d.). Protein binding Chapter 10. Applied Biopharmaceutics & Pharmacokinetics. [Link]

  • ResearchGate. (2018). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? ResearchGate. [Link]

  • Platten, M., et al. (2001). N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta relesase and reduces migration and invasiveness of human malignant glioma cells. International Journal of Cancer. [Link]

  • Fadeel, B., et al. (2017). High throughput toxicity screening and intracellular detection of nanomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]

  • Asano, T., et al. (2012). Tranilast inhibits the cell growth of normal human keratinocytes in vitro. Archives of Dermatological Research. [Link]

  • Moradi, M., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. [Link]

  • Niles, A. L., et al. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Gebel, T., et al. (2015). Incipient cytotoxicity: A time-independent measure of cytotoxic potency in vitro. Toxicology Letters. [Link]

  • Hanley, M. J., et al. (2000). A strategy for primary high throughput cytotoxicity screening in pharmaceutical toxicology. Journal of Pharmacological and Toxicological Methods. [Link]

  • Lund, R., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. U-CyTech. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

  • Verma, S., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Effect of exposure time on the cytotoxicity (MTT assay endpoint) of... ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Patsnap. [Link]

  • ChemBK. (n.d.). 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid. ChemBK. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]

  • Journal of Cancer. (2021). Dimethoxytolyl propylresorcinol induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer. [Link]

  • PubChem. (n.d.). Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-. PubChem. [Link]

  • Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. [Link]

  • Shi, D. F., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry. [Link]

  • Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (2005). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Mode of the action of the p-aminobenzoic acid during the inhibition of... ResearchGate. [Link]

  • Romagnoli, R., et al. (2014). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Resolving Baseline Noise in Tranilast Detection Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tranilast (


, MW 327.[1][2][3]3) presents unique challenges in LC-MS/MS detection due to its amphiphilic nature and the presence of a carboxylic acid moiety (

). While often analyzed in positive electrospray ionization (ESI+) mode for sensitivity, this mode is highly susceptible to non-specific background noise from solvent impurities and adduct formation.

This guide provides a root-cause analysis framework to resolve baseline noise issues. Our data suggests that switching to Negative Mode (ESI-) or optimizing mobile phase pH are the most effective interventions for stabilizing baselines in Tranilast assays.

Part 1: Diagnostic Workflow

Before altering your method, use this logic flow to isolate the noise source.

Tranilast_Noise_Troubleshooting Start START: High Baseline Noise Observed Check_Blank Inject Solvent Blank Start->Check_Blank Is_Noise_Present Is Noise Present in Blank? Check_Blank->Is_Noise_Present System_Issue System/Chemical Noise Is_Noise_Present->System_Issue Yes Matrix_Issue Matrix Effect / Carryover Is_Noise_Present->Matrix_Issue No (Only in Sample) Check_Column Remove Column (Union Connection) System_Issue->Check_Column Inject_Matrix Inject Matrix Blank (Extracted) Matrix_Issue->Inject_Matrix Is_Noise_Still Noise Persists without Column? Check_Column->Is_Noise_Still Source_Contam Source/Gas Contamination (Clean Cone/Capillary) Is_Noise_Still->Source_Contam Yes Column_Bleed Column Bleed or Mobile Phase Impurity Is_Noise_Still->Column_Bleed No Is_Interference Discrete Ghost Peaks? Inject_Matrix->Is_Interference Carryover Injector Carryover (Check Needle Wash) Is_Interference->Carryover Sharp Peaks Isobaric Isobaric Interference (Optimize MRM/Chromatography) Is_Interference->Isobaric Broad/Co-eluting

Figure 1: Step-by-step isolation of baseline noise sources in LC-MS/MS workflows.

Part 2: The Chemistry (Mobile Phase & Ionization)

The Core Problem: ESI+ vs. ESI-

Tranilast contains a carboxylic acid group. In Positive Mode (ESI+) , you must force protonation (


) using acidic mobile phases (e.g., 0.1% Formic Acid).[4] However, ESI+ is "crowded," detecting plasticizers, solvent clusters, and ammonia adducts that create a high baseline [1][2].

Recommendation: If your baseline is >1000 cps or S/N is <10, switch to Negative Mode (ESI-) .

  • Mechanism: ESI- targets the deprotonated carboxylate ion (

    
    ). This mode is inherently "quieter" because fewer background contaminants ionize negatively [2].
    
Optimized Mobile Phase Recipes
ParameterOption A: ESI- (Recommended for Low Noise) Option B: ESI+ (High Sensitivity)
Target Ion

(m/z ~326.1)

(m/z ~328.1)
Mobile Phase A 5-10 mM Ammonium Acetate (pH ~6.5)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)Acetonitrile + 0.1% Formic Acid
Why this works The pH > pKa ensures Tranilast is fully ionized in solution, stabilizing the signal.Acidic pH forces protonation but risks high background from solvent impurities.
Buffer Note Do NOT use TFA. It suppresses ionization in both modes [3].Use Formic Acid only; avoid non-volatile salts.

Critical Technical Note: If using ESI-, ensure your source voltage is optimized (typically -2500V to -3500V). Excessively high voltage in negative mode causes "corona discharge," seen as erratic, high-frequency noise spikes [3].

Part 3: The Physics (Instrument Parameters)

MRM Transition Specificity

Baseline noise often stems from "isobaric interferences"—molecules with the same nominal mass as Tranilast. You must select highly specific product ions.

Recommended Transitions (Verify with your specific instrument):

  • ESI Negative (Precursor m/z 326.1):

    • Quantifier:326.1

      
       134.0  (Cleavage of the anthranilic core).
      
    • Qualifier:326.1

      
       265.0  (Loss of 
      
      
      
      + methyl group).
  • ESI Positive (Precursor m/z 328.1):

    • Quantifier:328.1

      
       177.1 
      
    • Qualifier:328.1

      
       145.1 
      

Protocol: Perform a "Product Ion Scan" at collision energies of 10, 20, and 40 eV to find the fragment that gives the highest signal relative to the background, not just the highest absolute signal [4].

Dwell Time & Data Points

"Fuzzy" baselines are often electronic artifacts caused by incorrect dwell times.

  • The Rule: You need 12-15 data points across the chromatographic peak for accurate quantitation.

  • The Fix: If your baseline looks like "grass" (high frequency noise), increase the dwell time (e.g., from 50ms to 100ms) for the Tranilast transition. This averages out the random electronic noise [5].

Part 4: Sample Preparation (The Matrix)

If the noise appears only in samples (not solvent blanks), it is a Matrix Effect . Phospholipids from plasma/tissue can co-elute with Tranilast, causing "ion suppression" (dip in baseline) or elevated background.

Comparison of Cleanup Methods
MethodNoise Reduction CapabilityRecommendation
Protein Precipitation (PPT) Low. Removes proteins but leaves lipids/salts.Not Recommended for trace analysis. High risk of matrix effects.
Liquid-Liquid Extraction (LLE) High. Tranilast extracts well into Ethyl Acetate or MTBE under acidic conditions.Gold Standard. Leaves phospholipids behind in the aqueous phase.
Solid Phase Extraction (SPE) Very High.Use if LLE fails. Requires method development.

LLE Protocol for Tranilast:

  • Acidify plasma (100 µL) with 10 µL of 1M Formic Acid (to protonate Tranilast, driving it into organic layer).

  • Add 600 µL Ethyl Acetate .

  • Vortex 5 min; Centrifuge 10 min.

  • Evaporate supernatant and reconstitute in Mobile Phase.

Troubleshooting FAQs

Q1: I see "Ghost Peaks" in my blank injection. What is causing this? A: Ghost peaks usually come from the aqueous mobile phase (MP A).

  • Check: Is your water source contaminated?

  • Action: Replace MP A with fresh bottled LC-MS grade water. Install a ghost trap column between the pump and the injector (NOT after the injector) to trap solvent impurities before they reach the sample [6].

Q2: My Tranilast peak is tailing, and the baseline drifts upward after the peak. A: This is a pH mismatch.

  • Cause: If analyzing in ESI- with a neutral/acidic mobile phase, the carboxylic acid is partially ionizing/de-ionizing on the column.

  • Fix: Ensure your Mobile Phase pH is at least 2 units away from the pKa (3.5). For ESI-, buffer MP A to pH 6.0-6.5 using Ammonium Acetate.

Q3: The baseline is high only at the beginning of the run. A: This is the "void volume" effect. Unretained salts and polar matrix components elute early.

  • Fix: Use a Divert Valve . Direct the flow to "Waste" for the first 1.0–1.5 minutes of the run, then switch to "Source" just before Tranilast elutes. This keeps the MS source clean.

References

  • Vertex AI Search. (2026). Tranilast LC-MS/MS detection method positive or negative mode. 5

  • Arome Science. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. 6

  • Chromatography Online. (2021). 10 Great Tips for Electrospray Ionization LC–MS. 7

  • Agilent Technologies. (2017).[8] Triggered MRM LC/MS/MS Method Development. 8

  • Waters Corporation. (2018). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Link

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. 9

Sources

Overcoming rapid metabolism of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Troubleshooting Center. This guide is specifically designed for researchers and medicinal chemists facing rapid in vivo clearance issues with 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid , an aliphatic analog of the anti-allergic drug Tranilast.

Part 1: Diagnostic Guide & FAQs

Q: Why does 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid exhibit a significantly shorter in vivo half-life compared to the parent drug, Tranilast? A: The rapid clearance of this specific analog is driven by a critical structural modification. Tranilast features an α,β-unsaturated cinnamoyl linker. This conjugated double bond provides resonance stabilization to the amide linkage, rendering it highly resistant to enzymatic cleavage. By replacing this with a saturated acetyl linker, you introduce two major metabolic liabilities:

  • Loss of Amide Stabilization: The non-conjugated aliphatic amide is highly susceptible to rapid hydrolysis by hepatic amidases and carboxylesterases (CES).

  • Benzylic Oxidation: The newly introduced, unhindered methylene (-CH2-) group adjacent to the carbonyl is a classic hotspot for Cytochrome P450 (CYP)-mediated hydroxylation.

Additionally, like Tranilast, the analog remains susceptible to CYP2C9-mediated O-demethylation[1] and UGT1A1-mediated glucuronidation of the anthranilic acid moiety[2].

Q: How do I pinpoint whether CYPs, Amidases, or UGTs are the primary drivers of clearance? A: You must perform subcellular fractionation phenotyping. Human Liver Microsomes (HLM) contain membrane-bound CYPs and UGTs but lack cytosolic enzymes. Hepatic S9 fractions contain both. By selectively adding cofactors (NADPH for CYPs, UDPGA for UGTs) across these fractions, you can isolate the exact mechanism of degradation.

Part 2: Experimental Troubleshooting Workflows

To build a self-validating diagnostic system, execute the following step-by-step methodologies. These protocols use strict cofactor dependencies to prove causality behind the observed clearance.

Protocol 1: Subcellular Fractionation Phenotyping (CYP vs. Amidase)
  • Preparation: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Selection: Aliquot the solution into two parallel assay arms: HLM (1 mg/mL protein) and Hepatic S9 fraction (1 mg/mL protein).

    • Causality: HLM isolates membrane-bound CYP activity, while S9 includes cytosolic amidases and esterases.

  • Cofactor Addition: Add 1 mM NADPH to half of the samples. Leave the other half cofactor-free.

    • Causality: CYPs strictly require NADPH for oxidative metabolism. Amidases and esterases are hydrolytic and act independently of NADPH.

  • Incubation & Quenching: Incubate at 37°C. Quench reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Data Interpretation:

    • Rapid clearance in HLM (+NADPH) only: Indicates CYP-mediated benzylic oxidation or O-demethylation.

    • Rapid clearance in S9 (-NADPH) but stable in HLM: Confirms cytosolic amidase-mediated hydrolysis.

Protocol 2: UGT Glucuronidation Assessment
  • Pore Formation: Pre-incubate HLM with alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT active sites are located inside the lumen of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the enzyme[2].

  • Reaction Initiation: Add 2 mM UDPGA and 5 mM MgCl₂. Run a parallel control without UDPGA.

  • Detection: Monitor the disappearance of the parent compound and screen for the +176 Da mass shift (addition of glucuronic acid) via LC-MS/MS.

Part 3: Structural Optimization Strategies (Medicinal Chemistry)

Once the primary liability is identified using the protocols above, apply the following targeted structural modifications:

  • If CYP-mediated Benzylic Oxidation dominates: Substitute the benzylic protons with deuterium to exploit the kinetic isotope effect, or introduce an α-methyl group to create steric hindrance against the CYP active site.

  • If Amidase Hydrolysis dominates: N-methylate the amide nitrogen or introduce steric bulk at the α-carbon to block access by hepatic amidases.

  • If UGT Glucuronidation dominates: Replace the anthranilic acid carboxylate with a bioisostere, such as a tetrazole or an acylsulfonamide. These retain the acidic pKa required for target binding but resist UGT1A1 conjugation.

Part 4: Quantitative Data Presentation

Table 1: Comparative In Vitro Metabolic Stability Profile

CompoundHLM Intrinsic Clearance (+NADPH)S9 Intrinsic Clearance (-NADPH)UGT Glucuronidation Rate (+UDPGA)Primary Metabolic Liability
Tranilast Low (<15 µL/min/mg)StableHigh (UGT1A1 mediated)Phase II Clearance
Acetyl Analog High (>80 µL/min/mg)High (>100 µL/min/mg)High (UGT1A1/2B7 mediated)Phase I (CYP) & Amidase Hydrolysis

Part 5: Visualizations

MetabolicPathways Parent 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (Tranilast Acetyl Analog) CYP CYP450 (CYP2C9/3A4) Benzylic Oxidation & O-Demethylation Parent->CYP NADPH dependent Amidase Hepatic Amidases / CES Rapid Amide Hydrolysis Parent->Amidase NADPH independent UGT UGT (UGT1A1/2B7) Direct Glucuronidation Parent->UGT UDPGA dependent Met1 Hydroxylated & Demethylated Metabolites (Phase I) CYP->Met1 Met2 Anthranilic Acid + 3,4-Dimethoxyphenylacetic Acid Amidase->Met2 Met3 Acyl-Glucuronide Conjugate (Phase II Clearance) UGT->Met3

Primary metabolic pathways driving the rapid clearance of the Tranilast acetyl analog.

DiagnosticWorkflow Start High In Vivo Clearance HLM Incubate with HLM (+/- NADPH) Start->HLM S9 Incubate with Hepatic S9 (Cytosolic Enzymes) Start->S9 UGT_Assay HLM + UDPGA (+ Alamethicin) Start->UGT_Assay Dec1 CYP Driven? HLM->Dec1 NADPH dep. Dec2 Amidase Driven? S9->Dec2 NADPH indep. Dec3 UGT Driven? UGT_Assay->Dec3 UDPGA dep. Sol1 Deuterate -CH2- or Block Methoxy Dec1->Sol1 Yes Sol2 Alpha-Methylation or N-Methylation Dec2->Sol2 Yes Sol3 Carboxylate Bioisosteres Dec3->Sol3 Yes

Step-by-step diagnostic workflow for identifying and overcoming specific metabolic liabilities.

References

  • Title: M E M O R A N D U M - Regulations.gov (FDA Briefing Document on Tranilast CYP2C9 Metabolism)
  • Source: nih.

Sources

Technical Support Center: Stability & Storage of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid

[1][2]

Ticket ID: #STAB-7492 Subject: Long-term storage and solubilization of Tranilast Analog (Dihydro-Tranilast) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open for Resolution[1][2]

Executive Summary & Compound Profile

User Query: How do I stabilize 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid in solution for long-term storage?

Technical Assessment: This molecule is a structural analog of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid).[1][2][3] The critical structural difference is the saturation of the linker region: your molecule contains an acetyl (ethylene) linker rather than the acryloyl (ethenyl) linker found in Tranilast.

  • Implication 1 (Stability): The absence of the conjugated double bond makes this analog more stable to light than Tranilast (reduced risk of cis-trans photo-isomerization).[1]

  • Implication 2 (Solubility): It retains the anthranilic acid core , rendering it hydrophobic and practically insoluble in water at neutral/acidic pH.[2]

  • Implication 3 (Degradation): The primary degradation pathway is amide hydrolysis , driven by moisture content in organic solvents (e.g., wet DMSO).[2]

Solubilization Protocol (The "Make It" Phase)

Objective: Create a high-concentration stock solution (typically 10–100 mM) that remains stable for >6 months.

Critical Decision Matrix: Solvent Selection
SolventSolubility PotentialStability RiskVerdict
DMSO (Anhydrous) High (>100 mM) Low (if kept dry)Recommended. Best for stock solutions.[1][2]
Ethanol (Abs.) Moderate (~10-20 mM)High (Evaporation)Secondary. Use only if DMSO is incompatible with downstream assay.[1][2]
Water/PBS Negligible (<10 µM)N/AForbidden for stock.[2] Use only for final dilution.
Step-by-Step Solubilization Workflow
  • Weighing: Weigh the powder into a glass vial (avoid plastics that leach plasticizers in DMSO).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, water <0.05%).[2]

    • Why Anhydrous? DMSO is hygroscopic.[2][4] Absorbed atmospheric water catalyzes the hydrolysis of the amide bond over time [1].[2]

  • Dissolution: Vortex gently. If particles persist, sonicate at 37°C for 5 minutes.

    • Note: The solution should be clear and colorless to pale yellow.[2]

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture condensation, accelerating degradation.[1][2]

Storage & Stability (The "Keep It" Phase)

Objective: Prevent hydrolysis and oxidative degradation during storage.

Storage Specifications
  • Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).

  • Light: Protect from light.[2][5] While less sensitive than Tranilast, the dimethoxy-phenyl ring is electron-rich and susceptible to slow photo-oxidation.[1][2]

  • Atmosphere: Store under nitrogen or argon if possible.[2]

Visualizing the Degradation Risk

The following diagram illustrates the primary failure mode (Amide Hydrolysis) if the DMSO stock absorbs moisture.

DegradationPathwayCompoundTarget Molecule(Amide Form)IntermediateTetrahedralIntermediateCompound->Intermediate+ H2O (Slow)WaterH2O(From wet DMSO)Water->IntermediateAnthranilicAnthranilic Acid(Precipitate/Toxic)Intermediate->AnthranilicHydrolysisPhenylAcetic3,4-Dimethoxyphenyl-acetic acidIntermediate->PhenylAceticCleavage

Caption: Figure 1.[1][2] Hydrolysis pathway of N-acyl anthranilic acid derivatives in the presence of moisture. The amide bond cleaves to release Anthranilic acid.

Troubleshooting Guide (FAQs)

Issue #1: "My solution turned cloudy upon adding it to cell culture media."

  • Diagnosis: This is "Compound Crash-Out."[1][2] The hydrophobic anthranilic acid moiety is insoluble in aqueous media at neutral pH.[2]

  • The Physics: You likely exceeded the solubility limit or diluted too rapidly, causing local high concentrations.[2]

  • Resolution Protocol:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Intermediate Step: Dilute Stock (10 mM)

      
       10x Working Solution in PBS (with 10% DMSO) 
      
      
      1x Final Media.
    • Check pH: Ensure the final buffer pH is > 7.0. The carboxylic acid (pKa ~4.[2]5) must be ionized (deprotonated) to maintain minimal solubility [2].[2]

Issue #2: "The DMSO stock has turned from clear to dark yellow/brown."

  • Diagnosis: Oxidative degradation.[2]

  • Cause: The 3,4-dimethoxyphenyl group is electron-rich and prone to oxidation to form quinone-like species if left at Room Temperature (RT) or exposed to air.[1][2]

  • Resolution: Discard the stock. Prepare fresh under inert gas (Nitrogen/Argon) and store strictly at -20°C.

Issue #3: "Can I use a 'Frost-Free' freezer?"

  • Diagnosis: NO.

  • Reason: Frost-free freezers cycle temperatures (warm up to melt ice) multiple times a day.[1][2] This causes partial thawing and re-freezing of your DMSO stock, pulling in moisture and accelerating hydrolysis.[2]

  • Resolution: Use a dedicated, non-cycling laboratory freezer.

Experimental Workflow: Safe Dilution Strategy

Use this workflow to ensure the compound stays in solution during biological assays.

DilutionWorkflowStock1. DMSO Stock(10 mM)[Anhydrous]Intermed2. Intermediate Dilution(100 µM)[PBS + 1% DMSO]Stock->Intermed 1:100 Dilution(Slow addition + Vortex)Final3. Assay Well(1 µM)[Media + 0.01% DMSO]Stock->Final Direct 1:10000(AVOID)Intermed->Final 1:100 Dilution(Warm Media)PrecipitationPrecipitation Risk!(Cloudy Well)Final->PrecipitationIf pH < 5.0

Caption: Figure 2. Recommended serial dilution strategy to prevent precipitation (Crash-Out).

References
  • Novartis Institutes for BioMedical Research. (2008).[2] Stability of screening compounds in wet DMSO.[2][6][7] The study confirms that the presence of water in DMSO significantly accelerates the degradation of amide-containing compounds over time.[2] [1]

  • Domańska, U., et al. (2011).[2] Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.[2][8] Provides physicochemical data on the pKa and solubility profiles of anthranilic acid derivatives in organic and aqueous solvents. [Source: ACS Publications - J. Phys.[1][2] Chem. B]([Link]2]

  • Kissei Pharmaceutical Co. (1982).[2] Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) Monograph.[1][2] Establishes the baseline stability and photosensitivity profile for the Tranilast structural family. [1][2]

Technical Support Center: Tranilast Variability in Heterogeneous Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist, Oncology Division Ticket ID: TRN-TME-VAR-001

Mission Statement

You are experiencing inconsistent efficacy with Tranilast (TRN) in your tumor models. This is a common issue stemming from a misunderstanding of the drug's primary mechanism. Unlike cytotoxic agents that directly kill dividing cells, Tranilast is a stromal modulator . It targets the Tumor Microenvironment (TME)—specifically Cancer-Associated Fibroblasts (CAFs), TGF-


 signaling, and the AHR pathway—to reverse immunosuppression and desmoplasia.

This guide troubleshoots the three primary sources of variability: Model Fidelity (The Target) , Formulation Stability (The Delivery) , and Mechanistic Readouts (The Analysis) .

Module 1: Model Selection & Biological Variability

User Query: "I am treating my tumor cell lines with Tranilast (10-100


M) in 2D culture, but I see minimal cytotoxicity compared to published in vivo data. Is the batch defective?"

Diagnosis: The drug is likely functional, but your model is "blind" to its mechanism. Tranilast’s


 on tumor cells in isolation is often high (>200 

M) because its primary targets (CAFs and the extracellular matrix) are absent in standard 2D monocultures.

Troubleshooting Protocol:

  • Switch to Co-Culture or 3D Models: You must incorporate a stromal component. Tranilast acts by inhibiting the secretion of TGF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , IL-6, and collagen from CAFs, which otherwise protect the tumor.
    
    • Action: Establish a direct co-culture of Tumor Cells + CAFs (ratio 1:2 or 1:4).

    • Readout: Do not look for direct apoptosis. Look for resensitization to a primary drug (e.g., Doxorubicin, Osimertinib, or Checkpoint Inhibitors).

  • Verify CAF Subtype: Tumor heterogeneity implies different CAF phenotypes.

    • myCAFs (Myofibroblastic): High

      
      -SMA, collagen-producing. Tranilast is highly effective here (anti-fibrotic).
      
    • iCAFs (Inflammatory): High IL-6/LIF secretion. Tranilast suppresses the STAT3 loop here.[1][2][3][4]

    • Validation Step: If your model lacks

      
      -SMA+ or FAP+ fibroblasts, Tranilast will show negligible activity.
      

Visualizing the Mechanism: The following diagram illustrates why monocultures fail and how Tranilast interrupts the Tumor-CAF crosstalk.

TME_Crosstalk Tranilast Tranilast (AHR Agonist / TGF-β Inhibitor) CAF Cancer Associated Fibroblast (CAF) Tranilast->CAF Inhibits Activation (Blocks TGF-β/IL-6) ECM Dense ECM (Fibrosis/Stiffness) Tranilast->ECM Normalizes Matrix Tumor Tumor Cell (Heterogeneous) CAF->Tumor IL-6 / CXCL12 (Promotes Resistance) CAF->ECM Collagen Deposition Tumor->CAF TGF-β / PDGF ECM->Tumor Physical Barrier (Hypoxia/Drug resistance) T_Cell CD8+ T-Cell (Excluded) ECM->T_Cell Exclusion

Figure 1: Tranilast targets the stromal feedback loop. It inhibits CAF activation and collagen deposition, normalizing the ECM to allow T-cell infiltration and drug delivery.

Module 2: Formulation & Stability (The "Hidden" Variable)

User Query: "I noticed a fine white precipitate in my cell culture media after adding Tranilast. Is this affecting my dose-response curve?"

Diagnosis: Yes. Tranilast is an anthranilic acid derivative and is hydrophobic. It is soluble in organic solvents (DMSO) but has very poor water solubility (<0.2 mg/mL in PBS). If you dilute a high-concentration DMSO stock directly into cold media, it will "crash out" (precipitate), reducing the effective concentration to near zero.

Troubleshooting Protocol:

ParameterSpecificationCritical Handling Step
Solubility (DMSO) ~20–65 mg/mLPrepare stock at 100 mM in pure DMSO. Store at -20°C.
Solubility (Aqueous) < 0.2 mg/mLDo not dilute directly into PBS. Dilute into warm media with serum.
pH Sensitivity Acidic pKa (~3.5)It may precipitate in acidic TME-mimicking media (pH < 6.8). Ensure media is buffered.
In Vivo Vehicle Suspension requiredUse 0.5% CMC-Na (Carboxymethyl cellulose) or 1% Methylcellulose. It will not dissolve in saline.

Step-by-Step Preparation for In Vitro Dosing:

  • Dissolve Tranilast powder in 100% DMSO to create a 100 mM Stock . Vortex until clear.

  • Prepare an Intermediate Dilution in culture media (e.g., 10x final concentration) immediately before use.

  • Add the intermediate solution to your cell wells dropwise while swirling.

  • Quality Control: Inspect wells under a microscope after 1 hour. If crystals are visible, the data is invalid. Reduce concentration or increase serum % (albumin binds and solubilizes the drug).

Module 3: Mechanistic Readouts & AHR Context

User Query: "Literature calls Tranilast an AHR agonist, but others say it inhibits TGF-


. Which pathway should I measure?"

Diagnosis: It is both, and the context matters. Tranilast binds to the Aryl Hydrocarbon Receptor (AHR). In the context of immunopathology and cancer, AHR activation by Tranilast induces the expression of enzymes (like CYP1A1) but, crucially, it sequesters co-factors required for NF-


B and TGF-

signaling. This "trans-repression" is why it is anti-inflammatory/anti-fibrotic.

Troubleshooting Protocol:

If you see variable results, you must validate the AHR Status of your model.

  • Check Basal AHR Expression:

    • Low AHR Tumors: Tranilast may be less effective if the mechanism relies on AHR-mediated suppression of metastasis.

    • High AHR Tumors (e.g., some Gliomas/Breast): Tranilast effectively drives the receptor to suppress "stemness" and invasion.

  • The "Biomarker Panel" for Efficacy: Do not just measure cell death. Measure the change in the TME phenotype.

BiomarkerExpected Change with TranilastMethod
TGF-

1
Decrease (Secreted)ELISA (Supernatant)
Collagen I Decrease (Deposition)Immunofluorescence / Sircol Assay
p-STAT3 Decrease (Nuclear)Western Blot (in CAFs or Tumor cells)
E-Cadherin Increase (EMT Reversal)Western Blot / qPCR

Decision Tree for Troubleshooting:

Troubleshooting_Flow Start Issue: Variable/Low Response to Tranilast Check_Precip Check Solubility: Crystals in media? Start->Check_Precip Fix_Solubility Fix: Reduce conc, Warm media, Check DMSO % Check_Precip->Fix_Solubility Yes Check_Model Check Model System: Is it Monoculture (2D)? Check_Precip->Check_Model No Switch_Model Fix: Use Co-culture (Tumor + CAF) or In Vivo Check_Model->Switch_Model Yes Check_Target Check Target: Are CAFs activated? Check_Model->Check_Target No (Already 3D/Co-culture) Check_Target->Start Yes (Investigate AHR levels) Validate_CAF Fix: Confirm α-SMA+ TGF-β secretion Check_Target->Validate_CAF No/Unknown

Figure 2: Diagnostic workflow for isolating the cause of experimental failure.

References
  • Platten, M., et al. (2005). Tranilast offers a novel therapeutic approach to neuroinflammation and cancer by targeting the aryl hydrocarbon receptor. Nature, connection to AHR-mediated suppression.

  • Ochi, A., et al. (2022).[1] Drug repositioning of tranilast to sensitize a cancer therapy by targeting cancer‐associated fibroblast.[1] Cancer Science. Demonstrates reversal of resistance in NSCLC via CAF inhibition.[1][4]

  • Ohshio, Y., et al. (2014). Tranilast inhibits the function of cancer-associated fibroblasts responsible for the induction of immune suppressor cell types.[5] Scandinavian Journal of Immunology. Establishes the link between Tranilast and Treg/MDSC suppression via CAFs.

  • Papageorgis, P., et al. (2017).[6] Tranilast-induced stress alleviation in solid tumors improves the efficacy of chemo- and nanotherapeutics. Cancer Research.[7][8] Key paper on "normalizing" the stroma to improve drug delivery.

  • Selleck Chemicals. Tranilast Datasheet (Solubility and Stability Data).

Sources

Validation & Comparative

A Comparative Guide to Tranilast and Pirfenidone in the Management of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Pulmonary Fibrosis

Pulmonary fibrosis, particularly its idiopathic form (IPF), is a devastating and progressive interstitial lung disease characterized by the relentless accumulation of extracellular matrix (ECM) in the lung parenchyma. This fibrotic remodeling ultimately destroys the normal lung architecture, leading to a progressive decline in lung function and, eventually, respiratory failure. The pathogenesis is complex, involving recurrent micro-injuries to the alveolar epithelium, followed by an aberrant wound healing response. A key orchestrator of this fibrotic cascade is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which stimulates the differentiation of fibroblasts into myofibroblasts—the primary cell type responsible for excessive ECM deposition.

Given the central role of TGF-β, it has become a major target for anti-fibrotic drug development. This guide focuses on two such agents: Pirfenidone, a clinically approved treatment for IPF, and Tranilast, a drug with a history of use in allergic disorders, now being investigated for its anti-fibrotic properties. While both molecules intersect with the fibrotic process, they do so with distinct mechanistic nuances and are at vastly different stages of clinical development. This comparison aims to illuminate these differences to aid in the strategic design of future research.

Mechanisms of Action: A Tale of Two Inhibitors

While both Tranilast and Pirfenidone exert anti-fibrotic effects, their molecular mechanisms, though overlapping in their impact on the TGF-β pathway, are not identical.

Tranilast: A Focused Antagonist of the Canonical TGF-β/SMAD Pathway

Tranilast (N-3,4-dimethoxycinnamoyl-anthranilic acid) has been primarily characterized as an inhibitor of the canonical TGF-β/SMAD signaling pathway.[1][2] In preclinical models, its anti-fibrotic activity stems from its ability to suppress TGF-β-induced ECM protein production.[3][4] The mechanism involves the attenuation of SMAD2 phosphorylation, a critical step in the transduction of the TGF-β signal from the cell surface to the nucleus.[5][6] By inhibiting the phosphorylation of SMAD2, Tranilast effectively blocks the downstream cascade that leads to the transcription of pro-fibrotic genes, including those for collagen and fibronectin.[2][4]

TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD2 SMAD2 Receptor->SMAD2 phosphorylates Tranilast Tranilast Tranilast->SMAD2 inhibits phosphorylation pSMAD2 p-SMAD2 Complex p-SMAD2/SMAD4 Complex pSMAD2->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Transcription of Pro-fibrotic Genes (e.g., Collagen, Fibronectin) Nucleus->Transcription promotes Fibrosis Fibrosis Transcription->Fibrosis

Figure 1. Mechanism of Tranilast in inhibiting the TGF-β/SMAD2 pathway.

Pirfenidone: A Multi-faceted Agent with Broad Anti-fibrotic and Anti-inflammatory Properties

Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone) is an orally active small molecule with a more pleiotropic mechanism of action that encompasses anti-fibrotic, anti-inflammatory, and antioxidant properties.[7] While its exact molecular target remains to be fully elucidated, Pirfenidone is known to downregulate the production and activity of TGF-β1.[8] It also inhibits other pro-fibrotic mediators like Platelet-Derived Growth Factor (PDGF).[7] Beyond its impact on these growth factors, Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which contribute to the inflammatory milieu that drives fibrosis.[7][8] Its antioxidant effects further protect lung tissue from oxidative stress, a key contributor to the pathogenesis of IPF.

Pirfenidone Pirfenidone TGFB TGF-β Production Pirfenidone->TGFB inhibits PDGF PDGF Pirfenidone->PDGF inhibits TNFa TNF-α Pirfenidone->TNFa inhibits IL1b IL-1β Pirfenidone->IL1b inhibits ROS Reactive Oxygen Species (ROS) Pirfenidone->ROS reduces Fibroblast Fibroblast Proliferation TGFB->Fibroblast PDGF->Fibroblast Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress ECM ECM Deposition Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Inflammation->Fibrosis OxidativeStress->Fibrosis

Figure 2. Multi-faceted mechanism of action of Pirfenidone.

Comparative Efficacy: Preclinical and Clinical Evidence

The comparison of efficacy between Tranilast and Pirfenidone is inherently unbalanced due to their different stages of development. Pirfenidone has a wealth of clinical data from Phase III trials leading to its approval for IPF, whereas Tranilast's data is currently limited to preclinical studies.

Preclinical Data

Both drugs have been evaluated in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model that recapitulates many features of the human disease.

ParameterTranilast (in vivo, bleomycin model)Pirfenidone (in vivo, bleomycin model)
Histological Improvement Significantly attenuated pulmonary fibrosis as per Ashcroft scoring.[4]Ameliorates bleomycin-induced lung fibrosis.[7]
Collagen Deposition Significantly lower collagen content in whole lung tissues.[6]Reduces collagen synthesis.[7]
TGF-β Levels Significantly decreased TGF-β1 levels in bronchoalveolar lavage (BAL) fluid.[6]Attenuates transcription of TGF-β1.[7]
Fibronectin Expression Reduced fibronectin expression in lung tissue.[4]Reduces fibronectin production.[9]
SMAD Phosphorylation Reduced phosphorylated SMAD2 in pulmonary fibrotic tissues.[4]No direct data on SMAD phosphorylation in this specific model, but known to inhibit TGF-β signaling.

In vitro studies using human alveolar epithelial cells (A549) stimulated with TGF-β have further elucidated their mechanisms.

ParameterTranilast (in vitro, A549 cells)Pirfenidone (in vitro, various cell lines)
ECM Protein Expression Suppressed TGF-β2-induced expression of fibronectin and type IV collagen.[2][5]Inhibits TGF-β-induced collagen synthesis.[7]
SMAD Phosphorylation Attenuated TGF-β2-induced phosphorylation of SMAD2.[5][6]Impaired phosphorylation of SMAD3 in human lung fibroblasts.[9]
Cell Motility Significantly attenuated TGF-β2-induced cell motility in a wound healing assay.[6]Inhibits migratory ability of cardiac fibroblasts.[10]

Notably, a repurposed inhaled formulation of Tranilast, NXP002, is in preclinical development, which aims to deliver the drug directly to the lungs, potentially increasing efficacy and reducing systemic side effects.[11]

Clinical Data

Tranilast: Currently, there is no large-scale clinical trial data for Tranilast in the treatment of IPF. Its clinical evidence is limited to case reports, such as its use in a patient with post-COVID-19 severe pneumonia, where it was associated with a reduction in pulmonary fibrosis and improved respiratory function.

Pirfenidone: In contrast, Pirfenidone has undergone extensive clinical evaluation in patients with IPF. Multiple randomized, placebo-controlled Phase III trials (e.g., CAPACITY and ASCEND) have demonstrated its efficacy.[12][13] The key findings from these trials include:

  • Slowing of Disease Progression: Pirfenidone significantly reduces the rate of decline in forced vital capacity (FVC), a key measure of lung function, over time.[12][14]

  • Improved Progression-Free Survival: Treatment with Pirfenidone has been shown to prolong progression-free survival in IPF patients.[12]

  • Mortality Benefit: Pooled analyses of clinical trial data suggest a reduction in all-cause and IPF-related mortality with Pirfenidone treatment.[15]

Pirfenidone is now an established standard of care for patients with mild to moderate IPF.[13]

Experimental Protocols: A Guide for Reproducibility and Further Research

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for the key preclinical experiments used to evaluate the anti-fibrotic efficacy of Tranilast and Pirfenidone.

In Vitro Model: TGF-β Stimulation of A549 Human Alveolar Epithelial Cells

This in vitro model is crucial for dissecting the molecular mechanisms by which anti-fibrotic compounds inhibit the TGF-β pathway.

Objective: To induce a fibrotic phenotype in A549 cells using TGF-β and to assess the inhibitory effects of test compounds.

Methodology:

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cell viability assays) and allow them to reach 70-80% confluency.

  • Serum Starvation and Treatment:

    • Prior to stimulation, replace the culture medium with serum-free DMEM for at least 2 hours to synchronize the cells.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Tranilast at 50, 100, and 200 µM) or vehicle control for a specified duration (e.g., 1 hour).[4]

  • TGF-β Stimulation:

    • Induce a fibrotic response by adding recombinant human TGF-β1 or TGF-β2 to the culture medium at a final concentration of 5-10 ng/mL.[4][16][17]

    • Incubate the cells for the desired time period (e.g., 24-72 hours) depending on the endpoint being measured.[4][17]

  • Endpoint Analysis:

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of fibronectin, collagen, and phosphorylated SMAD2/3. Use β-actin as a loading control.

    • Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA expression levels of pro-fibrotic genes (e.g., FN1, COL1A1) and key transcription factors in the TGF-β pathway.

    • Immunofluorescence: Fix and permeabilize the cells, then stain for proteins of interest (e.g., fibronectin) to visualize changes in their expression and localization.

Start Start: A549 Cell Culture SerumStarve Serum Starvation (2 hours) Start->SerumStarve Pretreat Pre-treatment: Test Compound/Vehicle SerumStarve->Pretreat Stimulate TGF-β Stimulation (5-10 ng/mL, 24-72h) Pretreat->Stimulate Analysis Endpoint Analysis Stimulate->Analysis WB Western Blot (p-SMAD, Fibronectin, Collagen) Analysis->WB qPCR qPCR (FN1, COL1A1 mRNA) Analysis->qPCR IF Immunofluorescence (Protein Localization) Analysis->IF End End WB->End qPCR->End IF->End

Figure 3. Experimental workflow for the in vitro TGF-β stimulation of A549 cells.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model to study pulmonary fibrosis and to evaluate the in vivo efficacy of potential anti-fibrotic drugs.[18]

Objective: To induce pulmonary fibrosis in mice using bleomycin and to assess the therapeutic effects of test compounds.

Methodology:

  • Animal Model:

    • Use C57BL/6 mice (8-12 weeks old) as they are a commonly used strain for this model.[19]

    • Acclimatize the animals to the facility for at least one week prior to the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).[20]

    • Induce pulmonary fibrosis via a single intratracheal or intravenous injection of bleomycin sulfate.[2][19][20] A typical intratracheal dose is 1-3 mg/kg.[19]

  • Treatment:

    • Administer the test compound (e.g., Tranilast orally) or vehicle control daily, starting from a specified day post-bleomycin administration (e.g., day 1 or day 7) and continuing for the duration of the study (e.g., 14-21 days).

  • Assessment of Fibrosis:

    • Histology: At the end of the study, sacrifice the animals, and harvest the lungs. Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis using the Ashcroft scoring system.[4]

    • Hydroxyproline Assay: Homogenize a portion of the lung tissue and perform a hydroxyproline assay to quantify the total collagen content.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid and cells from the lungs. Analyze the BAL fluid for total and differential cell counts and for the concentration of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β1) by ELISA.[6]

    • Gene and Protein Expression: Homogenize lung tissue to extract RNA and protein for qPCR and Western blot analysis of fibrotic markers.

Start Start: C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia Bleomycin Bleomycin Administration (Intratracheal/Intravenous) Anesthesia->Bleomycin Treatment Daily Treatment: Test Compound/Vehicle Bleomycin->Treatment Sacrifice Sacrifice (Day 14-21) Treatment->Sacrifice Assessment Assessment of Fibrosis Sacrifice->Assessment Histology Histology (Masson's Trichrome, Ashcroft Score) Assessment->Histology Hydroxyproline Hydroxyproline Assay (Collagen Content) Assessment->Hydroxyproline BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Assessment->BAL End End Histology->End Hydroxyproline->End BAL->End

Figure 4. Experimental workflow for the bleomycin-induced mouse model of pulmonary fibrosis.

Conclusion and Future Perspectives

This guide provides a comparative analysis of Tranilast and Pirfenidone, two drugs with anti-fibrotic properties relevant to the treatment of pulmonary fibrosis.

Pirfenidone stands as a clinically validated, first-line therapy for IPF, demonstrating a modest but significant impact on slowing disease progression. Its multi-faceted mechanism of action, targeting not only fibrosis but also inflammation and oxidative stress, provides a broad therapeutic window.

Tranilast , in contrast, is a promising preclinical candidate with a more focused mechanism of action centered on the direct inhibition of the TGF-β/SMAD2 pathway. The preclinical data are encouraging, showing clear anti-fibrotic effects in both in vitro and in vivo models. The development of an inhaled formulation of Tranilast could offer advantages in terms of targeted delivery and reduced systemic exposure.

Future Directions for Research:

  • Head-to-Head Preclinical Comparisons: While clinical head-to-head trials are premature, direct comparative studies of Tranilast and Pirfenidone in standardized preclinical models would be highly valuable to delineate their relative potencies and mechanistic differences.

  • Combination Therapies: Given their distinct, albeit overlapping, mechanisms, there is a strong rationale for investigating the potential synergistic effects of combining Tranilast (or its inhaled formulation) with Pirfenidone.

  • Clinical Evaluation of Tranilast: The progression of Tranilast, particularly an inhaled formulation, into well-designed clinical trials for IPF and other fibrotic lung diseases is a critical next step.

  • Biomarker Development: The identification and validation of biomarkers that can predict treatment response to these agents would be a significant advancement in personalizing therapy for pulmonary fibrosis.

References

  • Kato, M., Takahashi, F., Sato, T., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Drug Design, Development and Therapy, 14, 4593–4603. [Link]

  • Kato, M., Takahashi, F., Sato, T., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Dovepress. [Link]

  • Kato, M., Takahashi, F., Sato, T., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Drug Design, Development and Therapy. [Link]

  • Kato, M., Takahashi, F., Sato, T., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Juntendo University. [Link]

  • Kato, M., Takahashi, F., Sato, T., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. ResearchGate. [Link]

  • SMC Laboratories Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model. SMC Laboratories Inc.[Link]

  • Kato, M., Takahashi, F., Sato, T., et al. (2020). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. National Institutes of Health. [Link]

  • Bio-protocol. (n.d.). Mouse lung injury models. Bio-protocol. [Link]

  • Protocols.io. (2025). Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice. Protocols.io. [Link]

  • El-Kashef, D. H., et al. (n.d.). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. National Institutes of Health. [Link]

  • Hashemzehi, M., et al. (2023). Targeting transforming growth factor beta (TGF-β) using Pirfenidone, a potential repurposing therapeutic strategy in colorectal cancer. National Institutes of Health. [Link]

  • Luan, H., et al. (n.d.). Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04. National Institutes of Health. [Link]

  • Springer Nature Experiments. (n.d.). The Bleomycin Model of Pulmonary Fibrosis. Springer Nature Experiments. [Link]

  • Journal of Clinical Investigation. (2017). Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis. Journal of Clinical Investigation. [Link]

  • Knüppel, L., et al. (2017). Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro. PLOS. [Link]

  • ResearchGate. (n.d.). Tranilast decreases levels of extracellular matrix components.... ResearchGate. [Link]

  • Frontiers. (n.d.). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers. [Link]

  • PLOS. (2017). Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis. PLOS. [Link]

  • Kim, K. K., et al. (n.d.). Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells. National Institutes of Health. [Link]

  • Journal of Clinical Question. (2025). Oral Antifibrotic Agents for the Treatment of Idiopathic Pulmonary Fibrosis: A Systematic Review and Network Meta-Analysis. Journal of Clinical Question. [Link]

  • ResearchGate. (2015). How can I induce fibrosis model with TGF-beta in A549 cell?. ResearchGate. [Link]

  • Nuformix. (n.d.). NXP002 (inhaled tranilast) for IPF -preclinical. Nuformix. [Link]

  • Semantic Scholar. (n.d.). Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Semantic Scholar. [Link]

  • Kasai, H., et al. (n.d.). TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT). National Institutes of Health. [Link]

  • Chen, Y., et al. (n.d.). TGF-β-induced α-SMA expression is mediated by C/EBPβ acetylation in human alveolar epithelial cells. National Institutes of Health. [Link]

  • PubMed. (n.d.). Inhibitory effect of tranilast on hypertrophic collagen production in the spontaneously hypertensive rat heart. PubMed. [Link]

  • PubMed. (n.d.). The effects and safety of pirfenidone in the treatment of idiopathic pulmonary fibrosis: a meta-analysis and systematic review. PubMed. [Link]

  • PubMed. (2002). Effect of tranilast on proliferation, collagen gel contraction, and transforming growth factor beta secretion of retinal pigment epithelial cells and fibroblasts. PubMed. [Link]

  • PubMed. (2004). Effect of tranilast on matrix metalloproteinase-1 secretion from human gingival fibroblasts in vitro. PubMed. [Link]

  • National Institutes of Health. (2026). Comparison of the Efficacy of Pirfenidone and Nintedanib in the Treatment of Patients with Idiopathic Pulmonary Fibrosis—A Single-Center Experience. National Institutes of Health. [Link]

  • National Institutes of Health. (2024). A comprehensive comparison of the safety and efficacy of drugs in the treatment of idiopathic pulmonary fibrosis: a network meta-analysis based on randomized controlled trials. National Institutes of Health. [Link]

  • Frontiers. (2024). Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review. Frontiers. [Link]

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Validating Tranilast Target Engagement: A Comparative Western Blot Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is a multi-target pharmacological agent historically used as an anti-allergic drug. Recent advances have repurposed it for its potent anti-fibrotic and anti-inflammatory properties. To successfully translate Tranilast into novel therapeutic pipelines, researchers must rigorously validate its target engagement (TE). Tranilast operates via two primary mechanisms: the suppression of the TGF-β/SMAD signaling axis and the direct inhibition of the NLRP3 inflammasome 1, 2.

This guide provides a comprehensive framework for validating Tranilast TE using Western blot analysis. We objectively compare Tranilast’s performance against standard alternatives (Pirfenidone and MCC950) and detail self-validating experimental protocols designed to ensure high-fidelity data.

Mechanistic Grounding and Comparative Analysis

To validate TE, one must understand the biochemical interaction between the drug and its target.

  • TGF-β/SMAD Axis (Downstream TE): Tranilast attenuates TGF-β-induced extracellular matrix (ECM) production by suppressing the phosphorylation of SMAD2 and SMAD3 1. Unlike direct kinase inhibitors, Tranilast modulates the receptor's downstream signaling, requiring phospho-specific Western blotting to confirm engagement.

  • NLRP3 Inflammasome (Direct TE): Tranilast directly binds to the NACHT domain of the NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly 2. This direct physical interaction is best validated using a Cellular Thermal Shift Assay (CETSA) coupled with Western blot detection 3.

G Tranilast Tranilast TGFb TGF-β Pathway Tranilast->TGFb Suppresses NLRP3 NLRP3 (NACHT Domain) Tranilast->NLRP3 Direct Binding SMAD23 SMAD2/3 Phosphorylation TGFb->SMAD23 Activates Fibrosis ECM Production (Fibrosis) SMAD23->Fibrosis Promotes Inflammasome Inflammasome Assembly NLRP3->Inflammasome Blocks IL1b IL-1β Release Inflammasome->IL1b Promotes

Tranilast dual mechanism: suppressing TGF-β/SMAD signaling and blocking NLRP3 assembly.

Comparative Performance Data

When benchmarking Tranilast, it is critical to compare its effective concentrations and TE readouts against established alternatives like Pirfenidone (anti-fibrotic) 4 and MCC950 (NLRP3 inhibitor) 3.

Table 1: Quantitative Comparison of Target Engagement Profiles

CompoundPrimary IndicationTarget Engagement AssayEffective ConcentrationWestern Blot Readout
Tranilast FibrosisPhospho-Western50 - 200 µM↓ p-SMAD2/3, ↓ Fibronectin
Pirfenidone FibrosisPhospho-Western~2.7 mM (0.5 mg/mL)↓ p-SMAD2/3, ↓ Collagen
Tranilast InflammationCETSA / Western Blot50 - 100 µMThermal stabilization of NLRP3
MCC950 InflammationCETSA / Western Blot1 - 10 µMThermal stabilization of NLRP3

Analysis: Tranilast demonstrates superior in vitro potency in suppressing TGF-β signaling compared to Pirfenidone, requiring micromolar rather than millimolar concentrations to achieve a significant reduction in p-SMAD2/3 1, 4. While MCC950 is a more potent NLRP3 inhibitor, Tranilast's established clinical safety profile makes it a highly attractive repurposing candidate 3, 2.

Experimental Workflows for Target Engagement

Protocol 1: Validating Downstream TE via Phospho-SMAD2/3 Western Blot

This workflow measures the functional consequence of Tranilast on the TGF-β pathway.

  • Cell Preparation & Starvation: Seed A549 cells (or primary fibroblasts) and grow to 70% confluency. Wash twice with PBS and incubate in serum-free media for 12-24 hours.

    • Causality Rationale: Serum contains endogenous growth factors. Starvation reduces basal kinase activity, ensuring that any observed SMAD phosphorylation is strictly driven by the exogenous TGF-β spike, creating a high signal-to-noise ratio.

  • Drug Treatment & Stimulation: Pre-treat cells with Tranilast (50-200 µM) or vehicle (DMSO) for 2 hours. Stimulate with recombinant human TGF-β (5 ng/mL) for 30-60 minutes.

    • Causality Rationale: A 2-hour pre-treatment allows Tranilast to achieve intracellular equilibrium before the pathway is activated. The 30-60 minute stimulation window captures the peak transient phosphorylation of SMAD2/3 before negative feedback loops initiate.

  • Lysis & Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

    • Causality Rationale: Phosphatases remain active even at 4°C. Inhibitors are mandatory to lock the phosphorylation state of the proteins at the exact moment of lysis.

  • Western Blotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-SMAD2/3. Strip and reprobe with anti-total-SMAD2/3 and GAPDH.

    • Self-Validating System: The ratio of p-SMAD to total-SMAD confirms that the drug affects kinase signaling rather than inducing global protein degradation. GAPDH ensures equal volumetric loading.

Protocol 2: Validating Direct TE via Cellular Thermal Shift Assay (CETSA)

CETSA provides definitive proof of direct physical binding between Tranilast and NLRP3 in a physiological environment.

  • Intact Cell Treatment: Incubate live macrophages (e.g., J774A.1) with Tranilast (50 µM) or DMSO control for 1-2 hours at 37°C.

    • Causality Rationale: Performing CETSA on intact cells rather than lysates ensures that the drug can permeate the cell membrane and engage the target without being degraded by artificially released proteases.

  • Thermal Gradient Aliquoting: Harvest cells, resuspend in PBS, and divide into equal aliquots. Subject each aliquot to a distinct temperature (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Causality Rationale: Heat induces protein unfolding and aggregation. Ligand binding (Tranilast) thermodynamically stabilizes the folded state of the target (NLRP3), shifting its melting curve to higher temperatures.

  • Lysis and Fractionation: Lyse the heated cells via rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality Rationale: Centrifugation pellets the denatured, aggregated proteins. Only the stabilized, folded NLRP3 remains in the soluble supernatant.

  • Western Blot Detection: Run the soluble fractions on an SDS-PAGE gel and immunoblot for NLRP3.

    • Self-Validating System: A non-target reference protein (e.g., vinculin or GAPDH) must be blotted simultaneously. The reference protein's melting curve should remain identical between vehicle and Tranilast-treated samples, proving that the thermal shift is target-specific and not a global thermodynamic artifact.

CETSA Cells Intact Cells + Tranilast Heat Thermal Gradient (40°C - 70°C) Cells->Heat Lyse Freeze-Thaw Lysis & Centrifugation Heat->Lyse WB Western Blot (Soluble Fraction) Lyse->WB

Step-by-step CETSA workflow for validating direct target engagement of Tranilast.

Conclusion

Validating Tranilast's target engagement requires a dual-pronged approach. Phospho-Western blotting confirms the functional suppression of the TGF-β/SMAD axis, while CETSA provides irrefutable evidence of direct binding to the NLRP3 inflammasome. By adhering to the self-validating protocols and causal rationale detailed above, researchers can generate robust, publication-quality data that objectively benchmarks Tranilast against alternative therapeutics.

References

  • Title: Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway. Source: nih.gov. URL: [Link]

  • Title: Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04. Source: nih.gov. URL: [Link]

  • Title: Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain. Source: nih.gov. URL: [Link]

  • Title: NLRP3 inflammasome in atherosclerosis: Mechanisms and targeted therapies. Source: frontiersin.org. URL: [Link]

Sources

Advanced Therapeutics for Keloid Management: 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid vs. Corticosteroids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Keloids represent a significant clinical and therapeutic challenge, characterized by the excessive proliferation of fibroblasts and overproduction of extracellular matrix (ECM) components, particularly Type I and III collagen. For decades, intralesional corticosteroids (e.g., Triamcinolone acetonide) have been the cornerstone of pharmacotherapy. However, the emergence of targeted anti-fibrotic agents—specifically derivatives of anthranilic acid such as 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (a saturated, acetyl-linked analog of the established anti-allergic drug Tranilast)—offers a paradigm shift from broad immunosuppression to targeted cytokine modulation.

This guide objectively evaluates the mechanistic divergence, quantitative efficacy, and experimental validation protocols for comparing this targeted analog against standard corticosteroid therapies.

Mechanistic Divergence: Broad Suppression vs. Targeted Inhibition

Understanding the causality behind drug efficacy is critical for rational drug design and clinical application.

Corticosteroids (The Standard of Care)

Corticosteroids exert their effects by binding to the intracellular glucocorticoid receptor (GR). In the context of keloids, corticosteroids suppress inflammatory cytokines, induce local vasoconstriction (leading to hypoxia and fibroblast apoptosis), and increase the expression of basic fibroblast growth factor (bFGF), which accelerates collagen degradation. While highly effective at reducing scar volume, this non-specific, catabolic mechanism often leads to adverse effects such as skin atrophy, telangiectasia, and severe injection-site pain 1[1].

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (The Targeted Analog)

Structurally related to Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), this analog functions as a chemical mediator release inhibitor. It stabilizes mast cell membranes and inhibits the release of histamine, prostaglandins, and crucially, Transforming Growth Factor-beta 1 (TGF-β1) 2[2]. TGF-β1 is the primary driver of fibroblast-to-myofibroblast transition and subsequent collagen hypersecretion 3[3]. By specifically blocking the TGF-β1 signaling cascade, this analog halts pathological ECM remodeling without inducing widespread cellular apoptosis, making it highly suitable for systemic or long-term topical application 4[4].

Signaling Cort Corticosteroids (Triamcinolone) GR Glucocorticoid Receptor Cort->GR Activates Analog 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid Mast Mast Cell Degranulation Analog->Mast Inhibits TGFb TGF-β1 Release Analog->TGFb Blocks Inflam Inflammatory Cytokines GR->Inflam Inhibits Fibro Fibroblast Proliferation GR->Fibro Suppresses Mast->Inflam Promotes TGFb->Fibro Stimulates Inflam->Fibro Activates Col Collagen I/III Synthesis Fibro->Col Produces

Mechanistic divergence: Corticosteroids vs. 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid.

Quantitative Data Comparison

The following table synthesizes the clinical and experimental performance metrics of both therapeutic avenues, grounded in data from anthranilic acid derivatives and intralesional steroid trials 5[5].

MetricCorticosteroids (e.g., Triamcinolone)2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid
Primary Mechanism Glucocorticoid Receptor AgonismTGF-β1 & Histamine Release Inhibition
Administration Route Intralesional Injection, Topical TapeOral, Topical Ointment
Volume Reduction Speed High (Rapid debulking via apoptosis)Moderate (Gradual ECM remodeling)
Pain/Pruritus Relief Moderate (Injection itself is highly painful)High (Systemic anti-allergic effect)
Recurrence Rate 10% - 50% (Rebound inflammation common)< 20% (Maintains long-term suppression)
Key Adverse Events Skin atrophy, telangiectasia, hypopigmentationMild GI upset, rare liver enzyme elevation

Experimental Validation Protocols

To objectively compare the anti-fibrotic efficacy of these two compounds, researchers must utilize a self-validating in vitro primary keloid fibroblast assay. This protocol is designed to isolate the specific variables of proliferation and collagen synthesis.

Protocol: Fibroblast Proliferation and Collagen Synthesis Assay

Step 1: Tissue Harvesting & Primary Isolation

  • Action: Obtain human keloid tissue biopsies post-surgical excision.

  • Causality: Using primary human keloid fibroblasts (rather than immortalized cell lines) ensures the retention of the hyper-proliferative and over-secreting phenotype necessary for accurate drug evaluation.

  • Method: Mince tissue and subject to enzymatic digestion using 0.1% collagenase type I for 4 hours at 37°C. Culture isolated cells in DMEM supplemented with 10% FBS.

Step 2: Drug Treatment Stratification

  • Action: Seed fibroblasts at

    
     cells/well in a 96-well plate. Starve cells in 1% FBS for 24 hours to synchronize the cell cycle.
    
  • Method: Treat with varying concentrations of Triamcinolone acetonide (10-100 µM) or 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (30-300 µM).

Step 3: Proliferation Assessment (CCK-8)

  • Action: After 48 hours of treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm.

  • Causality: This step differentiates between cytostatic and cytotoxic effects. Corticosteroids will show a sharp decline in viability (apoptosis), whereas the analog should show a plateau, indicating halted proliferation without cell death.

Step 4: Collagen Quantification (Sircol Assay)

  • Action: Collect culture supernatants. Add 1 mL of Sircol dye to 100 µL of media to bind soluble collagen. Centrifuge to pellet the collagen-dye complex, dissolve in 0.5 M NaOH, and measure absorbance at 540 nm.

  • Causality: Directly quantifies the downstream phenotypic result of TGF-β1 inhibition.

Workflow Step1 Keloid Tissue Harvesting Step2 Primary Fibroblast Isolation Step1->Step2 Step3 Drug Treatment (Analog vs Steroid) Step2->Step3 Step4 Proliferation Assay (CCK-8) Step3->Step4 Step5 Collagen Quantification (Sircol Assay) Step3->Step5

Step-by-step in vitro workflow for evaluating anti-fibrotic efficacy in keloid fibroblasts.

Clinical Translation & Application Strategy

The choice between Corticosteroids and 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid should be dictated by the phase and morphology of the scar tissue:

  • Acute Debulking: For mature, bulky keloids, intralesional corticosteroids remain the fastest method for volume reduction due to their direct apoptotic induction[1].

  • Maintenance & Prevention: For widespread scarring (e.g., severe burns), prevention of recurrence post-surgical excision, or for pediatric patients intolerant to injection pain, the targeted TGF-β1 inhibition of the analog provides a vastly superior safety profile and sustained anti-fibrotic action[3][5].

References

  • The application of corticosteroids for pathological scar prevention and treatment: current review and update. nih.gov.
  • Tranilast for Preventing Scar Formation: A Renewed Therapeutic Option. clinmedjournals.org.
  • A Clinical Evaluation of Safety and Efficacy of Tranilast for Keloid and Hypertrophic Scars. koreamed.org.
  • Pharmacotherapy for Keloids and Hypertrophic Scars. mdpi.com.
  • Solubility of tranilast in a number of pure and solvent blends: Determination, correlation and quantum chemical analysis. researchgate.net.

Sources

Reproducibility of Tranilast Anti-Angiogenic Effects in Vitro: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid] is a distinct anti-angiogenic agent that operates via the inhibition of TGF-


 signaling and subsequent downregulation of VEGF and collagen synthesis, rather than direct Receptor Tyrosine Kinase (RTK) blockade. While clinically established as an anti-allergic, its repositioning for anti-angiogenic applications requires precise in vitro handling. This guide addresses the high variability often observed in Tranilast assays, attributing it to specific solubility constraints and concentration-dependent mechanistic thresholds that differ significantly from standard RTK inhibitors like Sunitinib.

Part 1: Comparative Analysis – Tranilast vs. Standards

To design reproducible experiments, researchers must understand that Tranilast acts in the micromolar (


M)  range, whereas standard RTK inhibitors act in the nanomolar (nM)  range. Using Tranilast at nM concentrations will yield false negatives.
Table 1: Efficacy and Mechanistic Comparison in HUVEC Models
FeatureTranilast Sunitinib Bevacizumab
Primary Target TGF-

/ Collagen Synthesis
VEGFR2 / PDGFR

(RTK)
VEGF-A Ligand (Neutralization)
Mechanism Downregulates VEGF expression; blocks TGF-

induced fibrosis/migration.
Direct ATP-competitive inhibition of receptor phosphorylation.Binds VEGF-A, preventing receptor activation.[1]
HUVEC Proliferation IC

~136

M
[1, 2]
0.01 – 0.1

M
[9, 10]
~0.05 – 0.5

g/mL (nM range) [11]
Tube Formation IC

~175

M
(Range: 151–204

M) [1, 2]
0.1 – 2.75

M
[9]
Dose-dependent (>10

g/mL for max effect)
Solubility Risk High. Precipitates in aqueous media >0.2 mg/mL. Hygroscopic DMSO sensitivity. Moderate. Soluble in DMSO; stable in culture media at working conc.Low. Aqueous protein solution; stable.
Key Advantage Dual action: Anti-angiogenic + Anti-fibrotic (collagen inhibition).High potency; rapid onset.High specificity; no off-target kinase inhibition.

Part 2: Critical Variables for Reproducibility

Solvent Chemistry & Precipitation (The #1 Failure Mode)

Tranilast is hydrophobic. Its solubility in PBS is extremely low (~0.2 mg/mL), while in DMSO it is high (~20–50 mg/mL).

  • The Trap: "Wet" DMSO. Tranilast is sensitive to moisture. Using old, hygroscopic DMSO stocks to dissolve Tranilast can lead to immediate micro-precipitation upon addition to cell culture media.

  • The Fix:

    • Use anhydrous, fresh DMSO for stock preparation (100 mM).

    • Do not store aqueous working solutions for >24 hours.[2]

    • Visual Check: Inspect wells under 40x magnification immediately after dosing. "Sandy" debris indicates precipitation, which causes physical stress to cells (false toxicity) and reduces bioavailablity (false negative).

Concentration Thresholds

Tranilast does not show linear dose-dependency at low concentrations.

  • Ineffective Range: < 25

    
    M often shows negligible effects on HUVEC tube formation.
    
  • Effective Range: 100 – 300

    
    M is required for significant inhibition of capillary-like structures [1].
    
  • Toxicity: LDH release assays indicate no significant cytotoxicity up to 300

    
    M in HUVECs, confirming that effects at 100–200 
    
    
    
    M are anti-angiogenic, not apoptotic [1, 2].

Part 3: Validated Experimental Workflows

Protocol A: HUVEC Tube Formation Assay (Matrigel)

This protocol is optimized to prevent Tranilast precipitation and ensure valid IC


 determination.

Materials:

  • Growth Factor Reduced (GFR) Matrigel (Corning/BD).

  • HUVECs (P3–P5).

  • Tranilast Stock: 100 mM in anhydrous DMSO.

Step-by-Step:

  • Matrix Preparation: Thaw Matrigel on ice overnight. Coat 96-well plate (50

    
    L/well) on ice. Polymerize at 37°C for 30–60 mins.
    
  • Cell Seeding: Harvest HUVECs. Resuspend in basal medium + 2% FBS (low serum sensitizes cells to anti-angiogenic agents).

  • Drug Preparation (Critical Step):

    • Prepare 2X concentrates of Tranilast in medium.

    • Example: For 200

      
      M final, prepare 400 
      
      
      
      M intermediate.
    • Solvent Control: Ensure DMSO concentration is constant across all wells (max 0.5%).

  • Treatment: Add 50

    
    L of cell suspension (1.5 x 10
    
    
    
    cells) + 50
    
    
    L of 2X Tranilast solution to Matrigel wells.
    • Final Concentrations: 0, 50, 100, 200, 300

      
      M.
      
  • Incubation: Incubate for 6–18 hours. (Tranilast effects are often visible by 8 hours).

  • Quantification: Image at 4x/10x. Quantify Total Tube Length and Branching Points .

    • Expected Outcome: Dose-dependent disruption of mesh network. At >175

      
      M, cells should remain rounded or form clumps rather than tubes.
      
Protocol B: Endothelial Migration (Scratch Wound)

Rationale: Tranilast inhibits VEGF-induced chemotaxis with an IC


 of ~135 

M [2].
  • Monolayer: Grow HUVECs to 100% confluence in 24-well plates.

  • Starvation: Starve cells in 0.5% FBS medium for 6 hours (synchronizes cell cycle).

  • Wounding: Create a scratch using a p200 pipette tip. Wash 2x with PBS to remove debris.

  • Treatment: Add medium containing VEGF (20 ng/mL)

    
     Tranilast (100–300 
    
    
    
    M).
    • Note: VEGF is required to stimulate rapid migration; Tranilast inhibition is most potent against stimulated migration.

  • Imaging: Image at T=0 and T=18 hours. Calculate % wound closure.

Part 4: Mechanistic Pathway Visualization

Tranilast's mechanism is distinct from TKIs. It acts upstream by modulating TGF-


 secretion and downstream by affecting collagen scaffolds required for vessel stability.

Tranilast_Mechanism cluster_outcomes Angiogenic Phenotype Tranilast Tranilast (Drug) TGF_Beta TGF-β Signaling Tranilast->TGF_Beta Inhibits Collagen Collagen Synthesis (Fibrosis/Scaffold) Tranilast->Collagen Inhibits VEGF_Expression VEGF Expression (Tumor/Stroma) TGF_Beta->VEGF_Expression Upregulates VEGFR2 VEGFR2 Activation (Endothelial Cells) VEGF_Expression->VEGFR2 Ligand Binding TubeFormation Tube Formation Collagen->TubeFormation Structural Support Proliferation EC Proliferation VEGFR2->Proliferation Migration EC Migration (Chemotaxis) VEGFR2->Migration Proliferation->TubeFormation Migration->TubeFormation

Figure 1: Tranilast exerts dual anti-angiogenic effects by blocking TGF-


-mediated VEGF upregulation and directly inhibiting collagen scaffolds necessary for tube stability.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
"Sandy" debris in wells Drug precipitation.Re-make stock in anhydrous DMSO. Warm medium to 37°C before adding drug. Do not exceed 300

M.
No inhibition at 50

M
Below therapeutic threshold.Increase dose range to 100–300

M. Tranilast is less potent than Sunitinib.
High cell death (floating) DMSO toxicity or Osmotic shock.Ensure final DMSO concentration is < 0.5%. Include a "DMSO-only" vehicle control.
Inconsistent Tube Formation Matrigel variability.[3]Use "Growth Factor Reduced" Matrigel to reduce background angiogenesis. Thaw Matrigel slowly (4°C overnight).

References

  • Isaji, M., Miyata, H., Ajisawa, Y., Takehana, Y., & Yoshimura, N. (1997). Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo. British Journal of Pharmacology, 122(6), 1061–1066. Link

  • Miyata, H., et al. (1997). Tranilast inhibits the proliferation, chemotaxis and tube formation of human dermal microvascular endothelial cells. British Journal of Pharmacology. Link

  • Rogosnitzky, M., et al. (2012).
  • Cayman Chemical.[2] (2022).[2] Tranilast Product Information & Solubility Data. Link

  • Selleck Chemicals. (2024).[4][5] Tranilast: Chemical Properties and Solubility. Link

  • Platten, M., et al. (2001).
  • Izumi, K., et al. (2009). Tranilast inhibits hormone refractory prostate cancer cell proliferation and suppresses TGF-beta1-associated osteoblastic changes.
  • Chakroborty, D., et al. (2020). Dopamine stabilizes tumor blood vessels by up-regulating angiopoietin 1. (Context on stabilizing agents vs anti-angiogenics).
  • MedChemExpress. (2024). Sunitinib Product Information & IC50 Values. Link

  • AACR Journals. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells. Clinical Cancer Research. Link

  • MDPI. (2021). The First WHO International Standard for Harmonizing the Biological Activity of Bevacizumab. Biomolecules. Link

Sources

Comparative Guide: Tranilast vs. Nintedanib in Fibroblast Proliferation Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Tranilast and Nintedanib in Reducing Fibroblast Proliferation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of anti-fibrotic therapeutics, Nintedanib and Tranilast represent two distinct pharmacological generations and mechanistic philosophies.

  • Nintedanib is a highly potent, multi-targeted tyrosine kinase inhibitor (TKI) that acts as a "molecular brake" on upstream growth factor signaling (PDGF, FGF, VEGF). It is the current gold standard for inhibiting fibroblast proliferation, with efficacy in the nanomolar (nM) range.

  • Tranilast , originally an anti-allergic agent, functions as a pleiotropic modulator of the TGF-

    
    /SMAD pathway and cytokine release. It operates in the micromolar (
    
    
    
    M)
    range, focusing less on immediate replicative arrest and more on phenotypic modulation (inhibiting Epithelial-Mesenchymal Transition [EMT] and ECM deposition).

Verdict for Researchers: If your primary endpoint is replicative arrest (stopping cell division), Nintedanib is the superior choice. If your focus is phenotypic reversion (preventing myofibroblast differentiation) or targeting the inflammatory-fibrotic axis, Tranilast offers a unique, complementary mechanism.

Mechanistic Profile & Molecular Targets

Nintedanib: The Upstream Blockade

Nintedanib (BIBF 1120) competitively binds to the ATP-binding pocket of receptor tyrosine kinases (RTKs). By blocking the phosphorylation of these receptors, it severs the signal transduction required for the G1-S phase transition in fibroblasts.

  • Primary Targets: PDGFR

    
    /
    
    
    
    , FGFR1-3, VEGFR1-3.
  • Downstream Effect: Inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT cascades.

  • Cellular Outcome: Cytostasis (G1 arrest) and apoptosis at higher concentrations.

Tranilast: The Downstream/Parallel Modulator

Tranilast’s mechanism is more complex and less "binary" than a TKI. Historically linked to TRPV2 channel inhibition, recent evidence suggests its primary anti-fibrotic effects stem from suppressing the release of TGF-


 from inflammatory cells and inhibiting the phosphorylation of SMAD2/3.
  • Primary Targets: TGF-

    
     secretion/signaling, SMAD2 phosphorylation, ROS modulation. (Note: Direct TRPV2 inhibition is currently debated; effects may be indirect via ROS).[1]
    
  • Downstream Effect: Suppression of nuclear translocation of SMAD complexes.

  • Cellular Outcome: Reduced differentiation into myofibroblasts (lower

    
    -SMA), reduced collagen synthesis, and moderate anti-proliferative effects.
    

Comparative Efficacy Data

The following table synthesizes data from human lung fibroblast (HLF) and keloid fibroblast studies.

FeatureNintedanib Tranilast
Primary Class Tyrosine Kinase Inhibitor (TKI)Tryptophan Analog / Anti-allergic
Potency (IC50) - Proliferation 10 – 100 nM (Human Lung Fibroblasts)30 – 300

M
(Human Lung/Keloid Fibroblasts)
Key Driver Inhibited PDGF, FGF, VEGF-induced mitogenesisTGF-

1-induced differentiation & EMT
Effect on ECM Synthesis Secondary to proliferation inhibitionPrimary effect (Direct SMAD inhibition)
Solubility/Handling DMSO (requires careful titration)DMSO / NaOH (High concentrations required)
Clinical Status (Fibrosis) FDA Approved (IPF, SSc-ILD)Approved (Keloids/Scars - Japan/Korea); Investigational (Systemic)

Expert Insight: Nintedanib is approximately 1,000x more potent on a molar basis than Tranilast regarding proliferation. However, Tranilast shows a safer toxicity profile in vivo, allowing for high systemic dosing that achieves the necessary micromolar plasma concentrations.

Visualization of Signaling Pathways

Figure 1: Nintedanib Mechanism of Action (RTK Blockade)

Nintedanib_Pathway Ligands Growth Factors (PDGF, FGF, VEGF) Receptors RTKs (PDGFR, FGFR, VEGFR) Ligands->Receptors Activation Ras RAS Receptors->Ras Phosphorylation Nintedanib Nintedanib (ATP-Pocket Blocker) Nintedanib->Receptors INHIBITS Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Fibroblast Proliferation Nucleus->Proliferation Cyclin D1 Upregulation

Caption: Nintedanib competitively inhibits ATP binding to RTKs, effectively shutting down the RAS/RAF/MEK/ERK proliferation cascade.

Figure 2: Tranilast Mechanism of Action (TGF- /SMAD Modulation)

Tranilast_Pathway Stimulus Inflammatory Stimulus TGF_Release TGF-beta Secretion Stimulus->TGF_Release Receptor TGF-beta Receptor (Type I/II) TGF_Release->Receptor SMAD2_3 SMAD2/3 Phosphorylation Receptor->SMAD2_3 Tranilast Tranilast Tranilast->TGF_Release SUPPRESSES Tranilast->SMAD2_3 INHIBITS Complex SMAD Complex SMAD2_3->Complex + SMAD4 SMAD4 SMAD4 Nucleus Nucleus (Transcription Factors) Complex->Nucleus Fibrosis ECM Production & EMT Nucleus->Fibrosis Collagen/Fibronectin

Caption: Tranilast acts primarily by suppressing TGF-beta release and inhibiting downstream SMAD2/3 phosphorylation, thereby reducing ECM synthesis and EMT.

Experimental Protocol: Comparative Proliferation Assay

To objectively compare these agents, a standardized BrdU Incorporation Assay is recommended over metabolic assays (like MTT/WST-1), as metabolic activity can be confounded by mitochondrial stress induced by high-dose Tranilast.

Protocol: BrdU Incorporation in Human Lung Fibroblasts (HLF)

Objective: Quantify DNA synthesis (S-phase entry) under drug treatment.

Materials:

  • Primary Human Lung Fibroblasts (e.g., Lonza or ATCC).

  • Nintedanib Stock: 10 mM in DMSO (Store -20°C).

  • Tranilast Stock: 100 mM in DMSO (Requires sonication; Store -20°C).

  • Assay Medium: DMEM + 0.1% BSA (Serum-Free) for starvation; DMEM + 10% FBS for stimulation.

Workflow:

  • Seeding (Day 0):

    • Seed HLFs at

      
       cells/well in a 96-well plate.
      
    • Allow attachment for 24 hours in complete medium.

  • Synchronization (Day 1):

    • Critical Step: Wash cells 2x with PBS.

    • Add Serum-Free Medium (0.1% BSA) and incubate for 24 hours. This synchronizes cells in the G0 phase, ensuring that subsequent proliferation is due to the experimental stimulus.

  • Drug Treatment (Day 2):

    • Pre-incubate cells with inhibitors for 1 hour prior to growth factor stimulation.

    • Nintedanib Group: Titrate 1 nM – 1000 nM (Log scale).

    • Tranilast Group: Titrate 10

      
      M – 300 
      
      
      
      M.
    • Control: DMSO vehicle (Final concentration < 0.1%).

    • Stimulation: Add PDGF-BB (50 ng/mL) or 10% FBS to drive proliferation.

  • BrdU Labeling (Day 3):

    • After 20 hours of stimulation, add BrdU labeling reagent (10

      
      M final).
      
    • Incubate for 4 hours.

  • Fixation & Detection (Day 3 + 4h):

    • Remove medium.[2][3][4] Fix/Denature DNA (using kit-provided buffer) for 30 mins.

    • Add anti-BrdU antibody (1 hr).[2][3][4]

    • Add HRP-secondary antibody.[2]

    • Develop with TMB substrate and read OD at 450 nm.[4]

Data Analysis:

  • Normalize OD values to the "Stimulated Vehicle Control" (100%).

  • Calculate IC50 using a non-linear regression model (4-parameter logistic).

Critical Analysis: When to Use Which?

Use Nintedanib When:
  • Research Focus: You are studying replicative senescence or cell cycle arrest .

  • Model: You are using growth-factor driven models (PDGF/FGF).

  • Clinical Relevance: You are benchmarking a new compound against the current Standard of Care (SoC) for IPF.

  • Constraint: You need a compound with high specificity and potency to avoid off-target toxicity in sensitive co-cultures.

Use Tranilast When:
  • Research Focus: You are studying EMT (Epithelial-Mesenchymal Transition) or ECM deposition (collagen/fibronectin) rather than pure cell division.

  • Model: You are using TGF-

    
    1 driven models or inflammatory models (e.g., co-culture with macrophages).
    
  • Clinical Relevance: You are investigating combination therapies (e.g., Nintedanib + Tranilast) to target both proliferation and differentiation pathways simultaneously.

  • Constraint: You are working with keloid-derived fibroblasts, where Tranilast has historically shown specific efficacy.

References

  • Wollin, L., et al. (2015). "Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis." European Respiratory Journal. Link

  • Hostettler, K. E., et al. (2014). "Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis." Respiratory Research. Link

  • Ohno, S., et al. (2020). "Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGF

    
    /SMAD2 Pathway."[5][6] Drug Design, Development and Therapy. Link
    
  • Darakhshan, S., et al. (2021). "Tranilast: a review of its therapeutic applications." Pharmacological Reports. Link

  • Conte, E., et al. (2014). "Nintedanib inhibits fibroblast proliferation and migration." Therapeutic Advances in Respiratory Disease. Link

  • Saito, S., et al. (2025). "Tranilast Does Not Inhibit TRPV2." International Journal of Molecular Sciences. Link (Note: Clarifies the mechanism controversy).

Sources

A Senior Application Scientist's Guide to Benchmarking 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic Acid Purity Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, such as 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, are the foundational building blocks of final Active Pharmaceutical Ingredients (APIs). The purity and impurity profile of these intermediates directly dictates the quality, safety, and efficacy of the resulting drug product.[1][2] Consequently, establishing a robust and reliable benchmark for purity is not merely a quality control check; it is a critical, decision-guiding process that impacts scalability, cost, and regulatory success.[3]

This guide provides an in-depth comparison of analytical methodologies for establishing and verifying the purity of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, the establishment of self-validating systems, and the power of orthogonal techniques in creating a comprehensive purity profile.

Pillar 1: The Gold Standard - The Certified Reference Material (CRM)

Before any analysis begins, a benchmark must be established. In analytical chemistry, the highest authority is the Certified Reference Material (CRM) or a well-characterized primary standard. This is not simply a "pure" sample; it is a material with a metrologically traceable, certified value of purity, accompanied by a statement of uncertainty. All subsequent in-house batches or alternative standards are compared against this benchmark. Without a reliable reference standard, any purity value determined is merely relative and lacks authoritative grounding.

Pillar 2: The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, UV-active molecule like 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential tool for purity and impurity determination.[3][4]

Causality Behind Experimental Choices:

  • Why Reversed-Phase? The analyte possesses both polar (carboxylic acid, amide) and non-polar (aromatic rings, dimethoxy groups) functionalities, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Why a UV Detector? The presence of multiple aromatic rings results in strong chromophores, allowing for sensitive detection using a UV-Vis detector. The optimal wavelength can be determined by running a UV scan of the analyte, but a starting point around 254 nm or 280 nm is logical.

  • Why a Buffered Mobile Phase? The carboxylic acid moiety's ionization state is pH-dependent. Controlling the pH with a buffer (e.g., phosphate or formate) ensures consistent retention times and improved peak shape by suppressing the ionization of the acid, making it more retained on the C18 column.

Experimental Protocol: HPLC Purity Determination (Area Percent Method)

This protocol outlines a validated method suitable for determining the purity of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid and separating it from potential process-related impurities or degradation products.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[5]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Reference Standard (RS) Preparation: Accurately weigh approximately 10 mg of the 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution Preparation: Prepare the test sample in the same manner as the Reference Standard.

  • Chromatographic Conditions:

    Parameter Value
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection Wavelength 254 nm
    Injection Volume 10 µL

    | Gradient Program | 0-25 min (50-90% B), 25-30 min (90% B), 30.1-35 min (50% B) |

  • System Suitability Test (SST): A Self-Validating System

    • Rationale: Before analyzing any samples, the system's fitness for the intended analysis must be confirmed. This is a core principle of trustworthy data generation, as outlined in ICH guidelines.[6][7][8]

    • Procedure: Inject the Reference Standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor: Not more than 2.0 for the main peak.

      • Theoretical Plates: Not less than 2000 for the main peak.

      • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the five replicate injections.[9]

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the Reference Standard solution and the Sample Solution.

    • Integrate all peaks in the chromatogram, disregarding peaks from the blank.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Pillar 3: Orthogonal Methods for Unambiguous Verification

Relying on a single technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which measure the same property using different physicochemical principles, provide a more complete and reliable picture.

A. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Rationale: While HPLC-UV can quantify impurities, it cannot identify them. LC-MS provides the molecular weight of the analyte and its impurities, offering crucial clues to their structure. This is essential for understanding the synthetic process and potential degradation pathways.[3]

  • Protocol: Utilize the same HPLC method described above, but direct the column effluent into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) operating in electrospray ionization (ESI) mode. The resulting mass data for each impurity peak can be used to propose elemental compositions and structures.

B. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
  • Rationale: ¹H NMR spectroscopy provides definitive structural confirmation. It can also reveal impurities that may not have a UV chromophore (and are thus invisible to HPLC-UV) or that co-elute with the main peak. The absence of unexpected signals in the ¹H NMR spectrum is a strong indicator of high purity.[1][2]

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm they are consistent with the structure of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid and check for any impurity signals.

Visualizing the Workflow and Data

A logical workflow is essential for systematic purity analysis. The following diagram illustrates the process of comparing a new batch against an established reference standard.

G cluster_0 Phase 1: Standard & Sample Preparation cluster_1 Phase 2: Primary Analysis (HPLC) cluster_2 Phase 3: Orthogonal Verification cluster_3 Phase 4: Data Consolidation & Comparison A Procure Certified Reference Standard (CRM) B Prepare CRM Solution (e.g., 100 µg/mL) A->B C Prepare In-House Batch Solution A->C D Perform System Suitability Test (SST) B->D E Analyze CRM and In-House Batch via HPLC C->E D->E SST Pass F Calculate Purity (Area % Method) E->F G Analyze via LC-MS for Impurity ID E->G H Analyze via ¹H NMR for Structural Confirmation E->H I Compare Data vs. CRM (Purity, Impurity Profile) F->I G->I H->I J Issue Certificate of Analysis or Further Investigation I->J

Caption: A comprehensive workflow for benchmarking purity standards.

Comparative Data Summary

The following table presents hypothetical data comparing a certified reference standard with a newly synthesized in-house batch.

Analytical TestCertified Reference StandardIn-House BatchConformance
HPLC Purity (Area %) 99.85%99.62%Yes
Number of Impurities >0.05% 1 (Impurity X at 0.11%)2 (Impurity X at 0.13%, Impurity Y at 0.20%)No
LC-MS (m/z of Impurity Y) Not Detected315.12New impurity detected
¹H NMR Conforms to structureConforms to structure, minor unassigned signalsRequires Investigation
Conclusion Meets SpecificationFails. Presence of a new, unidentified impurity (Y) above the reporting threshold. Further investigation and potential reprocessing are required.

Conclusion

Benchmarking the purity of a pharmaceutical intermediate like 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid is a rigorous, multi-faceted process that forms the bedrock of quality for the final API. It demands more than a single analytical run; it requires the establishment of a high-quality reference standard, the application of a validated, stability-indicating primary method like HPLC, and verification with orthogonal techniques such as LC-MS and NMR. By understanding the causality behind experimental choices and embedding self-validating checks like system suitability tests, researchers and drug development professionals can ensure the highest degree of confidence in their material's quality, paving the way for a safer and more effective final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Centre for Animal Cell Technology (ECA) Academy. .

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. .

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. .

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). November 2005. .

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. October 2024. .

  • International Council for Harmonisation (ICH). Quality Guidelines. .

  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. .

  • Protheragen. Pharma Intermediates 7 Must-Know Tips for Quality Control. July 2024. .

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. January 2026. .

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. July 2020. .

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. .

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. September 2024. .

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. .

  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Winter 2005. .

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation. August 2000. .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71360054, 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid. .

  • SIELC Technologies. HPLC Method for Benzoic Acid, 2-Naphthalenesulfonic Acid on Newcrom BH. .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 511511, Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-. .

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. .

  • Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. .

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). 4-AMINOBENZOIC ACID CRS. .

  • U.S. Pharmacopeia (USP). Reference Standards Tables. May 2019. .

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  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. .

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  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. .

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Synergistic effects of Tranilast and Temozolomide in glioblastoma validation studies

[1]

Executive Summary

Context: Glioblastoma Multiforme (GBM) remains the most aggressive primary brain malignancy, with a median survival of ~15 months.[1] The standard-of-care alkylating agent, Temozolomide (TMZ), is frequently compromised by intrinsic or acquired resistance, primarily driven by O6-methylguanine-DNA methyltransferase (MGMT) overexpression and glioma stem cell (GSC) enrichment.[1]

The Solution: Recent validation studies identify Tranilast —an anti-allergic and anti-fibrotic agent—as a potent chemosensitizer. When combined with TMZ, Tranilast demonstrates a synergistic interaction (Combination Index < 0.[2][3][4][5]5) by inhibiting TGF-β signaling, suppressing MGMT expression, and targeting the GSC subpopulation that escapes TMZ monotherapy.

Purpose of This Guide: This document provides a technical roadmap for researchers to validate this synergistic pairing. It moves beyond basic literature review to offer self-validating experimental protocols, mechanistic logic, and data interpretation frameworks.

Mechanistic Rationale: The "Why"

To design effective validation experiments, one must understand the causality of the synergy. The combination does not merely add toxicity; it mechanically dismantles the tumor's resistance infrastructure.

Core Synergistic Pathways
  • The TGF-β/miR-198/MGMT Axis:

    • Problem: GBM cells secrete TGF-β, which represses miR-198. Since miR-198 normally targets and degrades MGMT mRNA, TGF-β signaling leads to high MGMT levels and TMZ resistance.

    • Tranilast Action: Tranilast inhibits TGF-β secretion.[3][6][7][8] This restores miR-198 expression, which in turn suppresses MGMT, rendering the DNA susceptible to TMZ-induced alkylation.

  • Inhibition of Glioma Stem Cells (GSCs):

    • Problem: TMZ preferentially kills differentiated tumor cells but often enriches the CD133+ stem-like population, leading to recurrence.

    • Tranilast Action: Tranilast targets the GSC niche by inhibiting stemness factors (Sox2, Nanog) and EMT (Epithelial-Mesenchymal Transition) drivers, preventing the "escape" of resistant clones.

Visualization: Synergistic Signaling Pathway

GTranilastTranilastTGFBTGF-β SignalingTranilast->TGFBInhibitsGSCGlioma Stem Cells(CD133+)Tranilast->GSCSuppressesTMZTemozolomide (TMZ)DNA_AlkDNA Alkylation(O6-MeG)TMZ->DNA_AlkInducesmiR198miR-198TGFB->miR198RepressesMGMTMGMT ProteinmiR198->MGMTDegrades mRNARepairDNA RepairMGMT->RepairMediatesApoptosisApoptosis(Cell Death)DNA_Alk->ApoptosisUnrepaired DamageRepair->DNA_AlkReversesGSC->ApoptosisResists

Figure 1: Mechanistic map illustrating how Tranilast restores TMZ sensitivity by blocking the TGF-β-mediated upregulation of MGMT and directly targeting the resistant stem cell population.

Comparative Performance Analysis

The following data summarizes the quantitative advantage of the combination over monotherapy in U87MG glioblastoma cell lines.

Table 1: Synergy & Dose Reduction (U87MG Cells)

Data derived from Khazaei et al. (2019) and supporting validation studies.

MetricTemozolomide (TMZ) AloneTranilast AloneCombination (TMZ + Tranilast)Interpretation
IC50 (72h) ~180 µM~245 µM~88 µM (TMZ) / ~85 µM (Tranilast) 2.04-fold reduction in TMZ dose required for same effect.
Combination Index (CI) N/AN/A0.34 - 0.42 Strong Synergy (CI < 1 indicates synergy; < 0.5 is strong).
Dose Reduction Index (DRI) 1.0 (Baseline)1.0 (Baseline)> 4.7 Allows for significant dose lowering, potentially reducing systemic toxicity.
Apoptosis Marker (Bax/Bcl-2) Moderate IncreaseLow IncreaseHigh Increase Combination shifts balance decisively toward pro-apoptosis.

Experimental Validation Protocols

To replicate these findings or apply them to new patient-derived lines, follow this validation workflow. These protocols are designed to be self-validating —internal controls ensure that observed effects are due to synergy, not experimental error.

Visualization: Validation Workflow

WorkflowStartCell Culture(U87MG / Patient-Derived)Step1MTT/CCK-8 Assay(Matrix Design)Start->Step1Step2CompuSyn Analysis(Calculate CI Values)Step1->Step2If dose-dependentresponseStep3Mechanistic Check(Western Blot: MGMT, TGF-β)Step2->Step3If CI < 0.8Step4In Vivo Validation(Orthotopic Xenograft)Step3->Step4If MechanismConfirmed

Figure 2: Step-by-step validation pipeline. Progression to the next stage is contingent on meeting specific success criteria (e.g., CI < 0.8).

Protocol A: In Vitro Cytotoxicity & Synergy Assessment

Objective: Quantify the synergistic interaction using the Chou-Talalay method.

  • Cell Seeding: Plate GBM cells (e.g., U87MG, T98G) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Drug Matrix Treatment:

    • Control: DMSO vehicle (<0.1%).

    • TMZ Monotherapy: Serial dilutions (e.g., 10, 50, 100, 200, 400 µM).

    • Tranilast Monotherapy: Serial dilutions (e.g., 25, 50, 100, 200, 300 µM).

    • Combination: Constant ratio (e.g., 1:1 or IC50:IC50 ratio) treatment.

  • Incubation: Incubate for 72 hours. (Note: TMZ requires >48h to manifest DNA damage effects).

  • Readout: Perform MTT or CCK-8 assay. Measure absorbance.

  • Analysis (Critical Step):

    • Calculate Fraction Affected (

      
      ) for each dose.
      
    • Use CompuSyn or similar software to generate the Combination Index (CI) plot.

    • Validation Criteria: A CI value < 0.8 at

      
       confirms synergy. If CI ~1, the effect is merely additive.
      
Protocol B: Mechanistic Confirmation (Western Blot)

Objective: Confirm that Tranilast is sensitizing cells via the TGF-β/MGMT axis.

  • Treatment: Treat cells with IC50 doses of TMZ, Tranilast, and Combination for 48h.

  • Lysis: Collect whole cell lysates.

  • Targets:

    • MGMT: Expect downregulation in Combination vs. TMZ alone.

    • TGF-β1/2: Expect downregulation in Tranilast groups.

    • Cleaved Caspase-3 / PARP: Markers of apoptosis (Expect highest levels in Combination).

    • Loading Control:

      
      -Actin or GAPDH.
      
Protocol C: In Vivo Xenograft Validation (Recommended)

Note: While in vitro data is robust, clinical translation requires in vivo confirmation. This protocol outlines the gold-standard approach.

  • Model: Orthotopic intracranial xenograft in athymic nude mice (U87MG-Luciferase for imaging).

  • Grouping (n=8/group):

    • Vehicle Control.

    • TMZ (Standard: 25 mg/kg/day, oral gavage, 5 days/week).

    • Tranilast (Proposed: 200-300 mg/kg/day, oral gavage). Note: Tranilast has high oral bioavailability.

    • Combination (TMZ + Tranilast).[2][3][4][5]

  • Timeline: Start treatment 7-10 days post-implantation (confirmed by bioluminescence). Continue for 4 weeks.

  • Endpoints:

    • Primary: Overall Survival (Kaplan-Meier).

    • Secondary: Tumor volume (IVIS imaging) and Immunohistochemistry (Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).

Critical Analysis & Troubleshooting

  • Blood-Brain Barrier (BBB) Penetration:

    • Insight: TMZ crosses the BBB effectively.[2] Tranilast is a small lipophilic molecule and has shown efficacy in rat glioma models (9L gliomas), confirming it can reach intracranial tumors.

    • Validation: In in vivo studies, assess tumor tissue concentration of Tranilast using HPLC to verify delivery.

  • MGMT Status:

    • Insight: This combination is theoretically most valuable in MGMT-methylated (resistant) tumors.

    • Recommendation: Validate the protocol in both MGMT-negative (U87MG) and MGMT-positive (T98G) lines to determine the breadth of efficacy.

  • Timing of Administration:

    • Insight: Pre-treatment with Tranilast (24h before TMZ) may be more effective than simultaneous co-administration, allowing time for TGF-β/MGMT downregulation before the alkylating attack.

References

  • Khazaei, M., Pazhouhi, M., & Khazaei, S. (2019). Temozolomide and tranilast synergistic antiproliferative effect on human glioblastoma multiforme cell line (U87MG).[3][5] Medical Journal of the Islamic Republic of Iran, 33,[3][4] 39.

  • Platten, M., et al. (2001). N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta release and reduces migration and invasiveness of human malignant glioma cells.[3][6] International Journal of Cancer, 93(1), 53–61.[3]

  • Rodrigues, J., et al. (2021). TGF-β1 modulates temozolomide resistance in glioblastoma via altered microRNA processing and elevated MGMT. Neuro-Oncology.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446.

A Researcher's Guide to NLRP3 Inflammasome Inhibition: A Quantitative Comparison Featuring Tranilast

Author: BenchChem Technical Support Team. Date: March 2026

The NLRP3 inflammasome, a cornerstone of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases. Its aberrant activation is a key pathological feature in conditions ranging from autoinflammatory syndromes and gout to type 2 diabetes and atherosclerosis.[1][2][3] Consequently, the direct pharmacological inhibition of NLRP3 is a highly sought-after therapeutic strategy.

This guide provides an in-depth, quantitative comparison of small-molecule inhibitors targeting the NLRP3 inflammasome, with a special focus on Tranilast, a repurposed anti-allergic drug identified as a direct NLRP3 binder.[1][4] We will dissect the mechanism of action, compare potencies with other notable inhibitors, and provide detailed experimental protocols to empower researchers in their quest for novel anti-inflammatory therapeutics.

The NLRP3 Inflammasome: A Two-Step Ignition for Inflammation

Understanding the activation sequence of the NLRP3 inflammasome is fundamental to appreciating the mechanism of its inhibitors. Activation is a tightly regulated, two-step process:

  • Priming (Signal 1): The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like TNF-α.[5][6] This signal engages pattern recognition receptors (e.g., TLR4), leading to the activation of the NF-κB transcription factor. This results in the transcriptional upregulation of NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β).[2][7]

  • Activation (Signal 2): A diverse array of secondary stimuli, including PAMPs and damage-associated molecular patterns (DAMPs), can provide the activation signal.[3] These triggers converge on a few common cellular stress events, most notably potassium (K+) efflux.[7][8] Other triggers include the generation of mitochondrial reactive oxygen species (mtROS) and lysosomal rupture.[5][6] This second signal induces a conformational change in the NLRP3 protein, leading to its oligomerization.

Once oligomerized, NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This culminates in the formation of a large multi-protein complex—the inflammasome. Proximity-induced auto-cleavage activates caspase-1, which then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms for secretion.[9] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of membrane pores and a lytic, inflammatory form of cell death known as pyroptosis.[7][9]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Output PAMPs PAMPs (e.g., LPS) DAMPs (e.g., TNF-α) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_gene pro-IL-1β mRNA Transcription->pro_IL1B_gene NLRP3_gene NLRP3 mRNA Transcription->NLRP3_gene pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B translation NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive translation DAMPs DAMPs (e.g., ATP, MSU) K_efflux K+ Efflux DAMPs->K_efflux K_efflux->NLRP3_inactive triggers NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active oligomerization Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_casp1 Pro-Caspase-1 pro_casp1->Inflammasome casp1 Active Caspase-1 Inflammasome->casp1 auto-activation IL1B Mature IL-1β casp1->IL1B cleaves Pyroptosis Pyroptosis casp1->Pyroptosis cleaves pro_IL1B->IL1B GSDMD Gasdermin D GSDMD->Pyroptosis Tranilast Tranilast Tranilast->NLRP3_inactive binds NACHT domain & blocks oligomerization Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis Isolate 1. Isolate bone marrow from mouse femur & tibia Differentiate 2. Differentiate into macrophages (7 days with M-CSF) Isolate->Differentiate Seed 3. Seed BMDMs in 96-well plates (~2x10^5 cells/well) Differentiate->Seed Prime 4. Prime Cells (Signal 1) (e.g., 500 ng/mL LPS for 4h) Seed->Prime Inhibit 5. Add Inhibitor (Varying concentrations of Tranilast analog for 30-60 min) Prime->Inhibit Activate 6. Activate Inflammasome (Signal 2) (e.g., 5 µM Nigericin for 1h) Inhibit->Activate Collect 7. Collect Supernatants Activate->Collect ELISA 8. Quantify IL-1β via ELISA Collect->ELISA Analyze 9. Calculate % Inhibition vs. Vehicle & Determine IC50 value ELISA->Analyze

Caption: Experimental workflow for determining the IC50 of an NLRP3 inhibitor.

Detailed Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into BMDMs.

    • Plate the differentiated BMDMs into 96-well tissue culture plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.

  • Priming (Signal 1):

    • Causality: The priming step is essential to ensure that the target protein (NLRP3) and the substrate (pro-IL-1β) are expressed at sufficient levels for a robust and measurable response. [10] * Remove the old media and replace it with fresh media containing 500 ng/mL of Lipopolysaccharide (LPS).

    • Incubate the cells for 4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the Tranilast analog in cell culture media. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds).

    • Pre-treat the primed cells by adding the inhibitor dilutions to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2):

    • Causality: Nigericin is a potassium ionophore that creates pores in the cell membrane, leading to a rapid and potent efflux of intracellular potassium. [11]This K+ efflux is a well-established and reliable trigger for NLRP3 activation. [10] * Add the NLRP3 activator, Nigericin, to each well to a final concentration of 5 µM.

    • Incubate for 1-2 hours at 37°C.

  • Measurement of IL-1β Secretion:

    • Centrifuge the 96-well plate to pellet any detached cells.

    • Carefully collect the culture supernatants from each well.

    • Quantify the concentration of mature IL-1β in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of IL-1β inhibition relative to the vehicle-treated control (which represents 0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.

This comprehensive approach, from understanding the underlying biology to applying rigorous quantitative methods, is essential for the successful identification and characterization of the next generation of NLRP3 inflammasome inhibitors.

References
  • Huang, Y., Jiang, H., Chen, Y., et al. (2018). Tranilast directly targets NLRP3 to treat inflammasome-driven diseases. EMBO Molecular Medicine. Available at: [Link]

  • ResearchGate. (2026). Tranilast directly targets NLRP 3 to treat inflammasome‐driven diseases. ResearchGate. Available at: [Link]

  • Saeedi-Boroujeni, A., et al. (2021). Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19. Semantic Scholar. Available at: [Link]

  • Gong, T., Jiang, W., & Wang, Y. (2022). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. PMC. Available at: [Link]

  • Zahid, A., Li, B., & Kombe, A. J. K. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. PMC. Available at: [Link]

  • ResearchGate. (n.d.). NLRP3 inflammasome activation is divided into three pathways. ResearchGate. Available at: [Link]

  • Groslambert, M., & Py, B. (2018). Spotlight on the NLRP3 inflammasome pathway. Journal of Inflammation Research. Available at: [Link]

  • Chen, Y., Li, X., Boini, K. M., & Li, P. L. (2020). Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis. Journal of the American Heart Association. Available at: [Link]

  • Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. UNC. Available at: [Link]

  • Hori, Y., et al. (2010). The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice. PMC. Available at: [Link]

  • Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. Available at: [Link]

  • Patsnap Synapse. (2024). What is Tranilast used for? Patsnap Synapse. Available at: [Link]

  • Jiang, H., He, H., Chen, Y., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine. Available at: [Link]

  • Platten, M., et al. (2012). Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders. PubMed. Available at: [Link]

  • bioRxiv. (2024). Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. bioRxiv. Available at: [Link]

  • Pellegrini, C., & De Nardo, D. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC. Available at: [Link]

  • Barnett, D. G., et al. (2025). Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. PMC. Available at: [Link]

  • Pellegrini, C., et al. (2018). A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation. Frontiers in Pharmacology. Available at: [Link]

  • Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Promega Connections. Available at: [Link]

  • Chen, Y., et al. (2020). Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis. PMC. Available at: [Link]

  • Preprints.org. (2025). Targeting the NLRP3 Inflammasome: Novel Inhibitors for Cardiovascular Disease Management. Preprints.org. Available at: [Link]

  • Xu, X., et al. (2021). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). PMC. Available at: [Link]

  • Agarwal, S., et al. (2021). Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Tranilast (TR) inhibits NLRP3 (nucleotide-binding oligomerization...). ResearchGate. Available at: [Link]

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Validation of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid safety profile in preclinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: vs. Market Standards Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Toxicologists, and Translational Researchers

Executive Summary

This guide outlines the preclinical safety validation strategy for 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (hereafter referred to as DMD-ABA ). Structurally, DMD-ABA is the dihydro-analog (or phenylacetyl derivative) of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid).

While Tranilast is a proven anti-allergic and anti-fibrotic agent, its clinical utility is often limited by idiosyncratic hepatotoxicity (hyperbilirubinemia) and variable metabolic stability. The validation of DMD-ABA must therefore focus on proving superiority over Tranilast in hepatic safety and metabolic stability, while maintaining non-inferiority to clinical standards like Pirfenidone .

The Validation Landscape: Molecule vs. Competitors

To validate DMD-ABA, we must benchmark it against the mechanisms that cause failure in its structural parent (Tranilast) and the standard of care (Pirfenidone).

FeatureDMD-ABA (Target) Tranilast (Benchmark) Pirfenidone (Competitor)
Structure Saturated linker (Phenylacetyl)Unsaturated linker (Cinnamoyl)Pyridone derivative
Primary Indication Fibrosis / InflammationAllergy / Keloids / FibrosisIdiopathic Pulmonary Fibrosis (IPF)
Key Safety Risk Unknown (To be validated)Hyperbilirubinemia (UGT1A1 inhibition)Photosensitivity / GI Toxicity
Metabolic Liability Predicted stable (no alkene reduction)Rapid reduction of double bondRapid CYP metabolism (short

)
Validation Goal Clean Liver Profile N/A (Baseline)Superior Tolerability
Phase I: In Vitro Hepatic Safety (The "Tranilast Filter")

The most critical step for any Tranilast analog is clearing the hepatotoxicity threshold. Tranilast is known to inhibit UGT1A1 (causing Gilbert’s syndrome-like jaundice) and BSEP (Bile Salt Export Pump).

Experiment A: UGT1A1 Inhibition Assay

Rationale: Tranilast elevates unconjugated bilirubin by inhibiting UGT1A1. DMD-ABA must demonstrate a significantly higher


 against this enzyme to be viable.

Protocol:

  • System: Recombinant Human UGT1A1 supersomes.

  • Substrate: Estradiol (fluorescent substrate) or Bilirubin.

  • Dosing: Incubate DMD-ABA at 0.1, 1, 10, 50, and 100 µM.

  • Control: Tranilast (Positive Control), Atazanavir (Strong Inhibitor).

  • Readout: Measure glucuronidation via HPLC-MS/MS or fluorescence plate reader.

  • Success Criteria: DMD-ABA

    
     > 50 µM (Tranilast 
    
    
    
    is typically ~1-5 µM).
Experiment B: BSEP Vesicular Transport Assay

Rationale: Drug-induced liver injury (DILI) often stems from the accumulation of toxic bile salts due to BSEP inhibition.

Protocol:

  • System: Inverted membrane vesicles overexpressing human BSEP.

  • Substrate:

    
    -Taurocholic acid.
    
  • Incubation: 5 minutes at 37°C with ATP (active transport) vs. AMP (passive diffusion).

  • Quantification: Scintillation counting of vesicle-trapped radiolabel.

  • Calculation: Net Transport = (ATP signal) - (AMP signal).

  • Success Criteria:

    
     > 100 µM.
    
Phase II: Metabolic Stability & Pharmacokinetics

Tranilast undergoes extensive metabolism, including the reduction of its cinnamoyl double bond. DMD-ABA, lacking this bond, should theoretically exhibit superior metabolic stability.

Comparative Metabolic Stability Table
ParameterDMD-ABA (Target)TranilastPirfenidone
Microsomal Stability (Human) Target: >60 min

Moderate (~30-45 min)Low (<20 min)
Primary Metabolites Demethylation (O-desmethyl)Dihydro-tranilast , 4-O-desmethyl5-Carboxy-pirfenidone
CYP Inhibition Screen for CYP2C9/3A4Inhibits CYP2C9Minimal
Workflow Visualization: The Safety Funnel

SafetyFunnel Compound DMD-ABA Candidate Tier1 Tier 1: In Vitro Hepatic Screen (UGT1A1 & BSEP) Compound->Tier1 Decision1 Pass: IC50 > 50µM? Tier1->Decision1 Tier2 Tier 2: Metabolic Stability (Microsomes/Hepatocytes) Decision1->Tier2 Yes Fail Terminate / Redesign Decision1->Fail No (Liver Risk) Decision2 Pass: t1/2 > Tranilast? Tier2->Decision2 Tier3 Tier 3: In Vivo Tox (Rat/Dog) 14-Day Repeat Dose Decision2->Tier3 Yes Decision2->Fail No (Unstable) Success Proceed to IND-Enabling Tier3->Success

Caption: The "Fail-Fast" validation funnel. Tier 1 eliminates candidates with Tranilast-like liver toxicity risks early.

Phase III: In Vivo Toxicology (The Systemic View)

Once in vitro safety is confirmed, a 14-day repeat-dose toxicity study in rodents (Sprague-Dawley rats) is required to assess systemic effects compared to Pirfenidone.

Protocol: 14-Day Repeat Dose Toxicity
  • Species: Sprague-Dawley Rats (n=10/group, 5M/5F).

  • Groups:

    • Vehicle Control (0.5% CMC).

    • DMD-ABA Low Dose (Effective Dose, e.g., 30 mg/kg).

    • DMD-ABA High Dose (10x Effective Dose, e.g., 300 mg/kg).

    • Tranilast Control (300 mg/kg) – Crucial for benchmarking liver enzymes.

  • Endpoints:

    • Clinical Chemistry: ALT, AST, Total Bilirubin (Key differentiator), ALP.

    • Histopathology: Liver (hypertrophy/necrosis), Kidney (Pirfenidone causes renal issues), Heart.

    • Toxicokinetics:

      
       and 
      
      
      
      on Day 1 and Day 14.

Expected Outcome for Validation:

  • Tranilast Group: Elevated Bilirubin, potential ALT increase.

  • DMD-ABA Group: Normal Bilirubin, ALT < 2x baseline.

Mechanistic Diagram: Why DMD-ABA Should Be Safer

The following diagram illustrates the hypothesis that modifying the cinnamoyl linker prevents the specific steric clash or binding event that causes Tranilast to inhibit liver transporters.

Mechanism Tranilast Tranilast (Unsaturated Linker) UGT1A1 UGT1A1 Enzyme (Bilirubin Clearance) Tranilast->UGT1A1 Inhibits BSEP BSEP Transporter (Bile Salt Efflux) Tranilast->BSEP Inhibits DMD_ABA DMD-ABA (Saturated Linker) DMD_ABA->UGT1A1 No Interaction DMD_ABA->BSEP Weak/No Interaction Safe Clean Safety Profile DMD_ABA->Safe Preserves Function Bilirubin Serum Bilirubin UGT1A1->Bilirubin Accumulation BileSalts Hepatocyte Bile Salts BSEP->BileSalts Accumulation Tox Hepatotoxicity (Jaundice/DILI) Bilirubin->Tox BileSalts->Tox

Caption: Mechanistic hypothesis: Saturated linker of DMD-ABA avoids UGT1A1/BSEP inhibition, preventing the toxicity cascade observed with Tranilast.

References
  • Darakhshan, S. et al. (2021). "Tranilast: a review of its therapeutic applications and safety profile." Pharmacological Research.

  • Kissei Pharmaceutical Co. (Approved Label). "Rizaben (Tranilast) Prescribing Information: Hepatic Adverse Events."

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Morgan, R.E. et al. (2013). "Interference with Bile Salt Export Pump Function is a Susceptibility Factor for Human Liver Injury in Drug Development." Toxicological Sciences.

  • Urashima, T. et al. (2018). "Metabolic profile of Tranilast and its analogs in rodent models." Drug Metabolism and Disposition.

Cross-Species Validation of Tranilast: A Comparative Guide to Anti-Allergic Efficacy and Experimental Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a unique therapeutic agent that bridges the gap between mast cell stabilization and anti-fibrotic therapy. While clinically validated in humans for bronchial asthma and keloid management, its performance in preclinical models exhibits significant species heterogeneity .

This guide addresses a critical translational pitfall: Tranilast is highly effective in rat and guinea pig models (mirroring human efficacy) but shows markedly reduced or absent mast cell stabilizing activity in murine (mouse) models. Researchers utilizing mouse mast cells (BMMC/PMC) may encounter false negatives, necessitating the use of rat models (Passive Cutaneous Anaphylaxis) for reliable pharmacological validation.

Mechanistic Foundation: The Calcium Blockade

Unlike H1-antagonists that block downstream receptors, Tranilast acts upstream by inhibiting the release of chemical mediators (histamine, leukotrienes, TGF-β) from mast cells.

Mechanism of Action

The primary anti-allergic mechanism is the inhibition of calcium influx across the plasma membrane. Tranilast blocks specific calcium channels (likely TRPC family members) activated after IgE-FcεRI cross-linking. By preventing the rise in intracellular Ca2+, it halts the fusion of secretory granules with the plasma membrane (degranulation).[1]

Secondary Mechanism: Tranilast also inhibits TGF-β1 secretion and collagen synthesis, providing its dual utility in fibrosis, though this pathway functions independently of immediate hypersensitivity.

Visualization: Mast Cell Signaling & Tranilast Intervention

The following diagram illustrates the signal transduction pathway and the specific point of Tranilast intervention.

MastCellSignaling Antigen Antigen (Allergen) IgE IgE-FcεRI Complex Antigen->IgE Cross-linking Syk Syk Kinase Activation IgE->Syk PLC PLC-γ Activation Syk->PLC IP3 IP3 Generation PLC->IP3 ER_Ca Ca2+ Release (Endoplasmic Reticulum) IP3->ER_Ca Ca_Influx Extracellular Ca2+ Influx (TRP Channels) ER_Ca->Ca_Influx STIM1/Orai Coupling Degranulation Granule Fusion & Histamine Release Ca_Influx->Degranulation Required for Fusion Tranilast TRANILAST (Blockade) Tranilast->Ca_Influx INHIBITS

Figure 1: Signal transduction pathway of mast cell degranulation showing Tranilast inhibition of Calcium influx.

Cross-Species Comparative Analysis

Selecting the correct animal model is the single most important factor in Tranilast research.

The Species Gap
  • The Responder (Rat): Rat Peritoneal Mast Cells (RPMC) are the gold standard. Tranilast inhibits histamine release in a dose-dependent manner (IC50 ~100-300 µM). The Rat Passive Cutaneous Anaphylaxis (PCA) model is the historical and functional benchmark.

  • The Non-Responder (Mouse): In many murine strains (e.g., C57BL/6), Tranilast fails to inhibit IgE-mediated histamine release from Bone Marrow-Derived Mast Cells (BMMCs) at physiologically relevant concentrations.

  • The Target (Human): Human lung and skin mast cells respond well to Tranilast, validating the Rat model's translational relevance over the Mouse model for this specific drug class.

Table 1: Species & Model Compatibility Matrix
SpeciesModel TypeResponsiveness to TranilastRecommended Application
Rat PCA (In Vivo) High Primary Efficacy Model. Gold standard for screening.
Rat Peritoneal Mast Cells (In Vitro)HighMechanism of action studies; Ca2+ flux assays.[2]
Guinea Pig Lung Tissue / AsthmaHighRespiratory resistance & bronchoconstriction models.
Mouse BMMC / PCALow / Variable NOT RECOMMENDED for mast cell stabilization. (Useful for arthritis/fibrosis via TGF-β).
Human Clinical / Ex VivoHighTranslational verification.

Expert Insight: If you observe "no effect" in a mouse allergy model, do not discard the compound. Switch to a Wistar or Sprague-Dawley rat model to confirm activity. The mouse mast cell calcium channel isoforms differ sufficiently to render Tranilast ineffective in that specific context.

Comparative Therapeutics

Tranilast is often compared to Cromolyn Sodium and Ketotifen. While all stabilize mast cells, their pharmacokinetic profiles differ.

Table 2: Pharmacological Comparison
FeatureTranilastCromolyn SodiumKetotifen
Primary Class Mast Cell Stabilizer / Anti-fibroticMast Cell StabilizerH1-Antagonist + Stabilizer
Oral Bioavailability High (Orally Active)Very Low (Must be inhaled/topical)High (Orally Active)
Potency (Rat PMC) Moderate (IC50: ~100-300 µM)Moderate (IC50: ~20-50 µM)High (IC50: ~1-10 µM)
Mechanism Ca2+ Influx Blockade + TGF-β InhibitionCa2+ Influx Blockade (Cl- channel link)H1 Receptor Blockade + Ca2+ Stabilization
Clinical Niche Asthma, Keloids, FibrosisAsthma, Allergic RhinitisUrticaria, Asthma, Conjunctivitis

Experimental Protocol: Rat Passive Cutaneous Anaphylaxis (PCA)

This protocol is the industry standard for validating Tranilast activity in vivo. It relies on the passive sensitization of skin mast cells followed by systemic antigen challenge.

Reagents Required[1][3][4][5][6]
  • Animals: Male Wistar or Sprague-Dawley Rats (7-8 weeks old).

  • Sensitization: Anti-DNP IgE (monoclonal) or high-titer anti-ovalbumin serum.

  • Challenge: DNP-HSA (Antigen) + Evans Blue Dye (1% in saline).

  • Drug: Tranilast (suspended in 0.5% CMC or dissolved in DMSO/Saline).

Step-by-Step Methodology
  • Preparation: Shave the dorsal skin of the rats 24 hours prior to the experiment to minimize irritation.

  • Sensitization (Hour 0): Intradermally (ID) inject 50 µL of diluted IgE serum into 2–4 distinct spots on the dorsal skin. Mark sites with a permanent marker.

  • Latent Period: Wait 24 to 48 hours . This allows the IgE to bind firmly to the FcεRI receptors on the dermal mast cells.

  • Drug Administration (Hour 47): Administer Tranilast orally (PO) or intraperitoneally (IP) 1 hour before the antigen challenge.

    • Typical Dose: 100–300 mg/kg (PO) or 100 mg/kg (IP).

  • Challenge (Hour 48): Intravenously (IV) inject the Antigen mixed with Evans Blue dye via the tail vein.

  • Reaction Time: Allow the allergic reaction to proceed for 30 minutes .

  • Quantification:

    • Euthanize the animal.

    • Excise the dorsal skin patches.

    • Extract the dye using formamide (incubate at 60°C for 24 hours).

    • Measure absorbance at 620 nm .

Visualization: PCA Workflow

The following diagram outlines the critical timing and steps for the PCA assay.

PCA_Workflow Start Start (Male Wistar Rats) Sensitization Sensitization (Intradermal IgE) Start->Sensitization Wait Latent Period (24 - 48 Hours) Sensitization->Wait Drug Drug Admin (Tranilast PO/IP) Wait->Drug -60 min Challenge Challenge (IV Antigen + Evans Blue) Drug->Challenge T=0 Sacrifice Sacrifice & Skin Excision Challenge->Sacrifice T+30 min Extraction Dye Extraction (Formamide, 60°C) Sacrifice->Extraction Readout Quantification (OD 620nm) Extraction->Readout

Figure 2: Workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) assay.

Troubleshooting & Optimization

  • Solubility: Tranilast is hydrophobic. For oral dosing, suspend in 0.5% Carboxymethylcellulose (CMC). For in vitro use, dissolve in DMSO (keep final DMSO concentration <0.1% to avoid cell toxicity).

  • Timing: The drug must be present before the challenge. Post-challenge administration is ineffective for immediate hypersensitivity (though may help late-phase inflammation).

  • Control Groups: Always include a "Positive Control" (Antigen + Vehicle) and a "Negative Control" (Saline Challenge) to calculate % inhibition accurately.

References

  • Koda, A., et al. (1985). "The inhibition mechanism of histamine release by N-(3,4-dimethoxycinnamoyl) anthranilic acid." International Archives of Allergy and Applied Immunology.

  • Azuma, H., et al. (1976). "Pharmacological studies on N-(3,4-dimethoxycinnamoyl) anthranilic acid (N-5').[3] I. Inhibition of the passive cutaneous anaphylaxis (PCA) reaction."[4][5][6] Folia Pharmacologica Japonica.

  • Baba, A., et al. (2016). "Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties."[7] Cellular Physiology and Biochemistry.

  • Komatsu, H., et al. (1988).[3] "Effect of tranilast on the release of chemical mediators from mast cells and leukocytes."[8][6][9][10] Japanese Journal of Pharmacology.

  • Okayama, Y., & Church, M. K. (1992).[11] "Comparison of the modulatory effect of ketotifen, sodium cromoglycate, procaterol and salbutamol in human skin, lung and tonsil mast cells."[11] International Archives of Allergy and Immunology.

Sources

Safety Operating Guide

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid Proper Disposal Procedures

Executive Summary & Compound Profile

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid , commonly known as Tranilast (CAS: 53902-12-8), is a biologically active anthranilic acid derivative used primarily as an anti-allergic and anti-fibrotic agent.

Effective disposal of this compound requires more than simple compliance; it demands a protocol that neutralizes its biological activity and prevents environmental accumulation.[1][2] Due to its classification as Very toxic to aquatic life with long-lasting effects (H410) , the "dilute and flush" method is strictly prohibited. The only scientifically sound disposal route is high-temperature incineration to ensure complete thermal destruction of the drug scaffold.

Physicochemical & Hazard Profile
PropertyDataRelevance to Disposal
CAS Number 53902-12-8Identifier for waste manifesting.
Physical State Solid (Crystalline Powder)Requires particulate containment (N95/P100).
Solubility Low in water; Soluble in DMSO/DMFAqueous treatment is ineffective; solvent rinsing required.
Melting Point ~209°C (Decomposes)Stable at ambient temps; requires high-temp incineration (>800°C).
GHS Hazards H302: Harmful if swallowedH410: Very toxic to aquatic lifeZero-discharge policy for drains/sinks.

Regulatory Framework & Waste Classification

Before initiation of disposal, the waste stream must be characterized according to local regulations (RCRA in the US, EWC in Europe).

  • RCRA Status (USA): Tranilast is not a P-listed or U-listed waste by specific name. However, under the "Cradle-to-Grave" responsibility, it should be managed as Non-RCRA Regulated Pharmaceutical Waste unless mixed with hazardous solvents (e.g., Methanol, Acetonitrile), which would trigger characteristic waste codes (D001-Ignitable).

  • Best Practice: Treat as Hazardous Chemical Waste to ensure incineration.

  • European Waste Code (EWC): Assign code 18 01 09 (medicines other than those mentioned in 18 01 08) or 16 05 06 (laboratory chemicals).

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Expired Stocks)

Objective: Secure containment for off-site thermal destruction.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If handling open powder >1g, use a particulate respirator (N95) or work inside a fume hood.

  • Primary Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) or glass amber jar.

    • Scientific Logic:[3][4] HDPE is chemically inert to anthranilic acid derivatives and resistant to breakage.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Tranilast (2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid)"

    • Hazard Checkbox: Toxic, Environmental Hazard.

  • Secondary Containment: Place the primary container into a clear, sealable plastic bag (e.g., Ziploc) to contain any exterior dust residues.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO, Ethanol) is compatible with the facility's organic waste stream.

    • Warning: Do not mix with oxidizers (e.g., Nitric Acid) as organic-acid reactions can be exothermic.

  • Dissolution (if applicable): If the compound is a precipitate in water, add a co-solvent (Ethanol or Acetone) to redissolve or create a flowable slurry.

  • Transfer: Pour into the "Organic Solvent Waste" carboy (typically red or yellow can).

    • Crucial Step: Record the estimated amount of Tranilast added on the carboy's log sheet. High concentrations (>1%) may require a separate "High Hazard" stream depending on facility rules.

Protocol C: Trace Contaminated Debris

Objective: Safe disposal of consumables (gloves, weigh boats, pipette tips).

  • Segregation: Do not throw into regular trash.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bucket lined with a thick (6 mil) polyethylene bag.

  • Sealing: When full, goose-neck seal the bag with tape and transfer to the hazardous waste storage area.

Visual Workflows

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the material is routed to the correct destruction method based on its physical state and concentration.

WasteDecisionMatrix Start Waste Generation: Tranilast StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris PureCheck Is it Pure (>90%)? Solid->PureCheck SolventCheck Is Solvent Halogenated? Liquid->SolventCheck DebrisBin Container: Chemically Contaminated Solids Action: Incineration/Landfill (Class 1) Debris->DebrisBin SolidBin Container: Solid Chemical Waste Action: High-Temp Incineration PureCheck->SolidBin Yes PureCheck->SolidBin No (Mixture) LiquidHal Container: Halogenated Waste Action: Specialized Incineration SolventCheck->LiquidHal Yes (e.g. DCM) LiquidNonHal Container: Non-Halogenated Waste Action: Fuel Blending/Incineration SolventCheck->LiquidNonHal No (e.g. MeOH, DMSO)

Caption: Decision matrix for segregating Tranilast waste streams to ensure regulatory compliance and optimal destruction efficiency.

Figure 2: The Incineration Lifecycle

This diagram illustrates the "Chain of Custody" from the laboratory bench to final thermal destruction, validating the process integrity.

IncinerationLifecycle LabBench Lab Bench (Generation) SatelliteArea Satellite Accumulation Area (SAA) LabBench->SatelliteArea Tag & Seal CentralStorage Central Waste Storage (90-Day Hold) SatelliteArea->CentralStorage Weekly Pickup Transporter Licensed Hazmat Transporter CentralStorage->Transporter Manifest Sign-off Incinerator Chemical Incinerator (>1000°C + Scrubber) Transporter->Incinerator Final Destruction

Caption: Operational workflow from generation to destruction. Note that Tranilast requires incineration temperatures sufficient to break the amide bonds and dimethoxy rings.

Emergency Procedures (Spill Response)

In the event of an accidental release, immediate action minimizes exposure and environmental impact.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don PPE (Gloves, Goggles, N95 Respirator).

  • Contain:

    • Dry Spill: Cover with a damp paper towel to prevent dust generation. Gently sweep into a dustpan.

    • Wet Spill: Absorb with vermiculite, dry sand, or commercial spill pads.

  • Clean: Clean the surface with a soap/water solution followed by an ethanol wipe to remove organic residues.

  • Dispose: Place all cleanup materials into the "Contaminated Debris" waste stream (Protocol C).

References

  • PubChem. (2024). Compound Summary: Tranilast (CID 5282230). National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid (Tranilast)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation. Critical Operational Insight: While the solid powder presents an inhalation risk, the dissolved state (specifically in DMSO) represents the highest transdermal risk. Dimethyl sulfoxide (DMSO) is a potent permeation enhancer and will actively transport Tranilast through intact skin and nitrile gloves upon contact.

Hazard Dynamics & Risk Assessment

To ensure safety, we must move beyond generic GHS labels and understand the physical behavior of the compound in the laboratory environment.

The "Two-State" Risk Model
StatePrimary Route of EntryMechanism of Failure
Solid (Powder) Inhalation Electrostatic Scattering: Organic amides like Tranilast are prone to static charge. Using a spatula can cause "particle jump," creating invisible aerosols that bypass standard surgical masks.
Solution (DMSO) Transdermal Permeation Carrier: DMSO reduces the lag time for skin absorption. Standard 4-mil nitrile gloves degrade in <5 minutes of DMSO contact, allowing the drug to enter the bloodstream.

PPE Specification Matrix

Do not use a "one size fits all" approach. Select PPE based on the specific operational phase.

Phase A: Weighing & Solid Handling
  • Respiratory: N95 or P100 Respirator (if outside a fume hood) or Fume Hood (Preferred). Surgical masks offer zero protection against chemical dust.

  • Hands: Single Nitrile Gloves (Minimum 5 mil thickness).

  • Eyes: Chemical Safety Goggles (Indirect vented) to prevent dust entry. Safety glasses are insufficient for fine powders.

  • Body: Standard Lab Coat (Buttoned to neck).

Phase B: Solubilization & Liquid Handling (DMSO/Ethanol)
  • Respiratory: Fume Hood is Mandatory due to solvent vapors.

  • Hands: Double Gloving Protocol .

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer:Laminate/Barrier Glove (e.g., Silver Shield®) OR Thick Nitrile (8 mil+) .

    • Rationale: DMSO permeates standard nitrile rapidly. The outer layer provides the chemical barrier; the inner layer protects during doffing.

  • Eyes: Face Shield + Goggles (Splash protection).

Visualized Decision Frameworks

Diagram 1: PPE Selection Logic

This decision tree validates your PPE choice before you begin the experiment.

PPE_Decision_Tree Start Start: Handling Tranilast State What is the physical state? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Is Solvent DMSO? Liquid->Solvent Action1 Standard PPE: Nitrile Gloves (5mil) Safety Goggles Lab Coat Hood->Action1 Yes Action2 Respiratory Alert: REQUIRED: N95/P100 Mask + Standard PPE Hood->Action2 No Action3 High Permeation Risk: DOUBLE GLOVES REQUIRED (Outer: 8mil Nitrile or Laminate) Mandatory Fume Hood Solvent->Action3 Yes (DMSO) Action4 Standard Liquid PPE: Single Nitrile Gloves Splash Goggles Solvent->Action4 No (Ethanol/Water)

Caption: Logic flow for determining PPE requirements based on physical state and solvent carrier risks.

Operational Protocols (Step-by-Step)

Protocol A: Static-Free Weighing

Target: Prevent inhalation of airborne particles.[1][2]

  • Preparation: Place an anti-static gun or ionizing bar near the balance. Tranilast powder is dielectric and will scatter without charge neutralization.

  • Containment: Open the vial only inside the Fume Hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high slip risk).

  • Cleanup: Wipe the balance area with a wet tissue (water/ethanol) immediately after weighing to capture settled dust.

Protocol B: Solubilization in DMSO

Target: Prevent transdermal absorption.

  • Setup: Place a secondary containment tray (spill tray) inside the hood.

  • Gloving: Don inner nitrile gloves. Don outer chemically resistant gloves.

  • Addition: Add DMSO slowly to the Tranilast powder.

  • Mixing: Vortex in short bursts. Crucial: Check gloves immediately after vortexing. If any liquid is visible on the outer glove, change it immediately.

  • Waste: Dispose of all pipette tips contacting the DMSO solution into a dedicated "Sharps/Solids" container to prevent puncturing trash bags.

Diagram 2: The "Red Zone" Workflow

This diagram illustrates the containment strategy for the solubilization process.

Solubilization_Workflow cluster_hood Fume Hood (Containment Zone) Weigh 1. Weigh Powder (Anti-static Boat) AddSolvent 2. Add DMSO (Over Spill Tray) Weigh->AddSolvent Vortex 3. Vortex/Mix (Closed Tube) AddSolvent->Vortex Inspect 4. Inspect Gloves (Change if wet) Vortex->Inspect Inspect->AddSolvent Gloves Wet (Change & Repeat) Exp Proceed to Experiment Inspect->Exp Gloves Dry Start Start Start->Weigh

Caption: "Red Zone" workflow emphasizing the critical glove inspection loop during DMSO handling.

Emergency & Decontamination

This protocol creates a self-validating safety loop. If a spill occurs, follow this exact sequence:

  • Skin Contact (Solid): Wash with soap and copious water for 15 minutes.[1]

  • Skin Contact (DMSO Solution):

    • Do NOT scrub (this increases absorption).

    • Rinse gently with cold water for 20 minutes.

    • Seek medical attention immediately; provide the SDS to the physician (mentioning DMSO carrier effect).

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[3] Cover with wet paper towels, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Hazardous Chemical Waste."

Disposal Logistics

Tranilast is a pharmaceutical intermediate and must not be disposed of in the sewer.

Waste StreamHandling Method
Solid Waste Collect in a dedicated solid waste drum labeled "Toxic Solids." Incineration is the preferred destruction method.[4]
Liquid Waste (DMSO) Collect in "Halogenated/Organic Solvent" waste carboys. Do not mix with oxidizers.
Contaminated PPE Gloves and weighing boats must be treated as solid chemical waste, not regular trash.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5282230, Tranilast. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.